molecular formula C6H7ClO4 B1311712 3-chlorocyclobutane-1,1-dicarboxylic Acid CAS No. 89639-43-0

3-chlorocyclobutane-1,1-dicarboxylic Acid

Cat. No.: B1311712
CAS No.: 89639-43-0
M. Wt: 178.57 g/mol
InChI Key: CUTCKBJFLZZDDX-UHFFFAOYSA-N
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Description

3-chlorocyclobutane-1,1-dicarboxylic Acid is a useful research compound. Its molecular formula is C6H7ClO4 and its molecular weight is 178.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chlorocyclobutane-1,1-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chlorocyclobutane-1,1-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorocyclobutane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTCKBJFLZZDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431351
Record name 3-Chlorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-43-0
Record name 3-Chlorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

Executive Summary

This technical guide details the synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid , a highly functionalized cyclobutane scaffold valuable in medicinal chemistry for the development of glutamate receptor ligands and conformationally restricted amino acid analogues.[1]

The synthetic strategy prioritizes scalability and regioselectivity .[1] While historical routes relied on the transformation of "inaccessible" 3-hydroxy precursors, this guide focuses on a radical chlorination strategy applied to the readily available cyclobutane-1,1-dicarboxylic acid.[1] This route utilizes sulfuryl chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The target molecule possesses a gem-dicarboxylic acid moiety and a halogen at the 3-position.[1][2][3]

Strategic Logic
  • C3 Functionalization: Direct halogenation of the cyclobutane ring is challenging due to ring strain.[1] However, radical chlorination with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is remarkably selective for the C3 position of cyclobutane-1,1-dicarboxylic acid. The C1 position is quaternary (blocked), and the C2/C4 positions are electronically deactivated by the adjacent electron-withdrawing carbonyls and sterically hindered.[1]
    
  • Ring Construction: The cyclobutane core is most efficiently accessed via double alkylation of diethyl malonate with 1,3-dihalopropane.[1]

  • Carboxyl Manipulation: The synthesis begins with the diester to facilitate ring closure, followed by hydrolysis to the free acid required for the chlorination step.[1]

Retrosynthesis Diagram

RetrosynthesisTarget3-Chlorocyclobutane-1,1-dicarboxylic acidDiacidCyclobutane-1,1-dicarboxylic acidDiacid->TargetRegioselective RadicalChlorination (SO2Cl2)EsterDiethyl cyclobutane-1,1-dicarboxylateEster->DiacidSaponification(Hydrolysis)MalonateDiethyl MalonateMalonate->EsterDouble Alkylation(NaOEt)Dihalo1,3-Dibromopropane(or 1-bromo-3-chloropropane)Dihalo->Ester

Figure 1: Retrosynthetic disconnection showing the pathway from commodity chemicals to the target.[1]

Part 2: Detailed Synthetic Protocols

Phase 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

Objective: Construct the strained four-membered ring via intramolecular alkylation.

  • Reagents: Diethyl malonate (1.0 equiv), 1,3-dibromopropane (1.0 equiv), Sodium ethoxide (2.0 equiv), Absolute Ethanol.[1]

  • Key Reaction: Malonic Ester Synthesis.[1]

Protocol:

  • Alkoxide Preparation: In a 5-L reactor equipped with a reflux condenser and mechanical stirrer, prepare sodium ethoxide by dissolving sodium metal (2.05 equiv) in absolute ethanol (approx. 5 mL/g of Na).[1] Caution: Exothermic hydrogen evolution.[1]

  • Addition: Heat the solution to 80°C. Simultaneously add diethyl malonate and 1,3-dibromopropane dropwise over 90 minutes.

    • Note: Simultaneous addition maintains a low concentration of the mono-alkylated intermediate, favoring cyclization over polymerization.[1]

  • Reflux: Reflux the mixture for 2 hours to ensure completion.

  • Workup: Distill off the majority of ethanol. Add water to dissolve sodium bromide salts.[1] Extract the aqueous layer with diethyl ether or ethyl acetate.[1]

  • Purification: Dry the organic phase (

    
    ) and concentrate. Distill the residue under reduced pressure (bp ~111–114°C at 16 mmHg) to obtain the diester.
    
    • Expected Yield: 55–60%.[1]

Phase 2: Hydrolysis to Cyclobutane-1,1-dicarboxylic Acid

Objective: Convert the diester to the free dicarboxylic acid substrate.[1]

  • Reagents: Diethyl cyclobutane-1,1-dicarboxylate, KOH (2.5 equiv), Ethanol/Water.[1]

Protocol:

  • Saponification: Dissolve the diester in ethanol. Add a solution of KOH in water.[1]

  • Reflux: Heat to reflux for 3–4 hours. The solution will become homogeneous.

  • Acidification: Remove ethanol by rotary evaporation.[1] Cool the aqueous residue in an ice bath and acidify to pH 1 with concentrated HCl.

  • Isolation: Extract exhaustively with diethyl ether. Dry (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and concentrate to yield the solid diacid.
    
  • Purification: Recrystallize from ethyl acetate to obtain pure cyclobutane-1,1-dicarboxylic acid (mp 158°C).

Phase 3: Regioselective Chlorination

Objective: Introduce the chlorine atom at C3 via free-radical substitution.[1] Critical Note: This step relies on the procedure adapted from Organic Syntheses (Coll.[1][2][4][5] Vol. 6, p. 271), but is halted before decarboxylation to isolate the dicarboxylic acid.[1]

  • Reagents: Cyclobutane-1,1-dicarboxylic acid (1.0 equiv), Sulfuryl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1.05 equiv), Benzoyl Peroxide (0.01 equiv), Benzene (or Trifluorotoluene as a safer alternative).
    

Protocol:

  • Setup: Use a 3-neck flask fitted with a mechanical stirrer, addition funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and

    
    ).
    
    • Safety: Perform strictly in a fume hood.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       is corrosive and lachrymatory.
      
  • Drying: Suspend the diacid in the solvent (Benzene or PhCF3).[1] Heat to reflux and distill a small volume to remove trace water azeotropically.

  • Reaction: Maintain reflux. Add sulfuryl chloride dropwise over 40 minutes.[1] Simultaneously, add benzoyl peroxide in small portions through the condenser.

    • Observation: Gas evolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , 
      
      
      ) indicates reaction progress.
  • Completion: Continue reflux for 20–24 hours until gas evolution ceases and the solid diacid has mostly dissolved (or formed a new suspension).

  • Isolation (Crucial Deviation from Org.[1] Syn.):

    • Do NOT heat above 100°C. The reference procedure heats the residue to 190°C to decarboxylate.[1] You must avoid this.

    • Remove the solvent under reduced pressure (rotary evaporator) at <60°C.[1]

    • The residue is the crude 3-chlorocyclobutane-1,1-dicarboxylic acid.[1]

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate/hexanes or diethyl ether/pentane.

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism

The selectivity is governed by the radical stability and steric factors.[1] The C3 radical is secondary and less destabilized by the electron-withdrawing carboxyl groups compared to the C2 position.[1]

MechanismStep1Initiation:Benzoyl Peroxide -> RadicalsStep2Chain Propagation:Radical + SO2Cl2 -> Cl•Step1->Step2Step3H-Abstraction:Cl• + Cyclobutane -> C3-Radical + HClStep2->Step3Step4Chlorination:C3-Radical + SO2Cl2 -> Product + SO2 + Cl•Step3->Step4Step4->Step3Cycle

Figure 2: Radical chain mechanism for the chlorination of cyclobutane-1,1-dicarboxylic acid.

Experimental Workflow

WorkflowStartStart: Cyclobutane-1,1-diacidSolventSuspend in Benzene/PhCF3Azeotropic DryStart->SolventAddAdd SO2Cl2 + Benzoyl Peroxide(Reflux, 22h)Solvent->AddEvapRemove Solvent(Vac, <60°C)Add->EvapDecisionIsolate Target?Evap->DecisionCrystRecrystallize(EtOAc/Hex)Decision->CrystYes (Target)EndPure 3-Chlorocyclobutane-1,1-dicarboxylic acidCryst->End

Figure 3: Process flow for the isolation of the dicarboxylic acid, highlighting the critical temperature control point.

Part 4: Technical Data & Troubleshooting

Key Physical Properties
CompoundMW ( g/mol )BP/MPDensityNote
Diethyl cyclobutane-1,1-dicarboxylate 200.23111–114°C (16 mmHg)1.05 g/mLPrecursor
Cyclobutane-1,1-dicarboxylic acid 144.12158°C (MP)-Reactant
3-Chlorocyclobutane-1,1-dicarboxylic acid 178.57Solid (MP N/A*)-Target

*MP is not standard in common databases; expect solid based on diacid structure.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of malonateEnsure high dilution or simultaneous addition of reagents. Ensure NaOEt is anhydrous.
Incomplete Chlorination Wet solvent or inactive initiatorDry solvent azeotropically before adding ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

. Use fresh Benzoyl Peroxide.[1]
Decarboxylation Temperature too high during workupKeep rotary evaporator bath <60°C. Do not distill the residue.[1]
Black Residue Charring/PolymerizationUse inert atmosphere (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

). Ensure magnetic stirring is vigorous to prevent hot spots.[1]

Part 5: Safety & Handling

  • Sulfuryl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Reacts violently with water. Releases toxic HCl and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    gas. Must be handled in a high-efficiency fume hood.[1][2]
  • Benzene: Known carcinogen.[1] Substitute with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -trifluorotoluene (PhCF3)  if possible, as it is a radical-reaction-compatible solvent with a similar boiling point (102°C) but lower toxicity.
    
  • Benzoyl Peroxide: Explosive when dry.[1] Handle as a wet paste or in solution where possible.[1]

References

  • Synthesis of 3-Chlorocyclobutanecarboxylic Acid (Primary Protocol Basis)

    • Title: 3-Chlorocyclobutanecarboxylic Acid[1][2][3][6]

    • Source: Organic Syntheses, Coll.[1][2][4][5] Vol. 6, p. 271 (1988); Vol. 51, p. 73 (1971).[1]

    • URL:[Link][1][4]

    • Relevance: Provides the exact conditions for the chlorination of cyclobutane-1,1-dicarboxylic acid.
  • Synthesis of Diethyl 1,1-Cyclobutanedicarboxyl

    • Title: Diethyl 1,1-Cyclobutanedicarboxylate[1][2][7]

    • Source: Organic Syntheses, Coll.[1][2][4][5] Vol. 4, p. 288 (1963); Vol. 33, p. 23 (1953).[1]

    • URL:[Link][1]

    • Relevance: Standard protocol for the ring-closing alkylation step.[1]

  • Hydrolysis of 1,1-Cyclobutanedicarboxyl

    • Title: 1,1-Cyclobutanedicarboxylic Acid[1][2][3][5]

    • Source: Organic Syntheses, Coll.[1][2][4][5] Vol. 3, p. 213 (1955).[1][2][4]

    • URL:[Link][1]

    • Relevance: Protocol for saponification of the diester.[1][2]

  • PubChem Compound Summary: Diethyl 3-hydroxycyclobutane-1,1-dicarboxyl

    • Title: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate[1][8]

    • Source: PubChem[1][6][8]

    • URL:[Link][1]

    • Relevance: Validates the existence of alternative hydroxy-intermediates.[1]

Technical Deep Dive: 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-chlorocyclobutane-1,1-dicarboxylic acid , a critical intermediate in the synthesis of conformationally restricted pharmacological scaffolds.

Core Function: Conformationally restricted building block for medicinal chemistry Primary Application: Synthesis of glutamate/GABA analogues and antiviral carbanucleosides

Executive Summary & Strategic Value

In the realm of drug discovery, the cyclobutane ring serves as a "conformation lock," restricting the rotation of attached pharmacophores to improve binding affinity and metabolic stability. 3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) is a pivotal intermediate. Unlike flexible alkyl chains, its rigid geometry directs substituents into specific vectors, making it essential for designing:

  • Glutamate/GABA Receptor Ligands: Where precise spatial arrangement of carboxylate and amine groups is required.

  • Carbanucleosides: Antiviral agents where the sugar moiety is replaced by a carbocycle to prevent enzymatic cleavage.

  • Metal-Organic Frameworks (MOFs): As a rigid dicarboxylate linker for tuning pore size and polarity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3-chlorocyclobutane-1,1-dicarboxylic acid
CAS Number 89639-43-0
Molecular Formula C₆H₇ClO₄
Molecular Weight 178.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethanol); partially soluble in water
pKa (Predicted) ~2.91 ± 0.50 (Stronger acid than acetic acid due to inductive effect of Cl)
Stability Stable at room temperature; undergoes thermal decarboxylation >190°C

Synthesis & Manufacturing Methodologies

Historically, the synthesis of 3-substituted cyclobutanes was plagued by low yields and complex isomeric mixtures. The "epichlorohydrin route" (reacting epichlorohydrin with malonates) often leads to the 3-hydroxy analog, which is difficult to chlorinate efficiently.

The Field-Proven Protocol utilizes a Free-Radical Chlorination strategy.[1] This method is favored for its scalability and direct access to the chlorinated scaffold from the accessible 1,1-cyclobutanedicarboxylic acid.

Protocol A: Free-Radical Chlorination (Preferred)

Mechanism: Regioselective radical substitution at the C3 position, driven by the ring strain and the electronic deactivation of C2/C4 by the gem-dicarboxylates.

Reagents:

  • Substrate: 1,1-Cyclobutanedicarboxylic acid (or its diethyl ester).[1][2]

  • Chlorinating Agent: Sulfuryl chloride (

    
    ).[1]
    
  • Initiator: Benzoyl peroxide (BPO).

  • Solvent: Benzene or Carbon Tetrachloride (Note: Modern adaptations use Trifluorotoluene as a greener alternative).

Step-by-Step Workflow:

  • Preparation: Dissolve 1,1-cyclobutanedicarboxylic acid in anhydrous solvent under inert atmosphere (

    
    ).
    
  • Initiation: Heat the mixture to reflux. Add a catalytic amount of Benzoyl Peroxide.

  • Chlorination: Dropwise addition of sulfuryl chloride over 40-60 minutes. The evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Reflux: Maintain reflux for 18–24 hours to ensure completion.

  • Isolation: Evaporate solvent to yield the crude 3-chloro-1,1-dicarboxylic acid.

  • Purification: Recrystallization from ethyl acetate/hexanes.

Protocol B: Thermal Decarboxylation (Downstream Processing)

To access the mono-acid (3-chlorocyclobutanecarboxylic acid), a key drug scaffold:

  • Heating: The crude dicarboxylic acid is heated to 190–210°C .[1]

  • Reaction:

    
     is evolved.
    
  • Distillation: The product is distilled under vacuum (b.p. ~135°C at 15 mmHg) to yield a mixture of cis- and trans- isomers.

Visualization: Synthesis Pathway

SynthesisPathway Start Diethyl Malonate + 1,3-Dibromopropane Intermediate 1,1-Cyclobutane- dicarboxylic Acid Start->Intermediate Cyclization (NaOEt) Target 3-Chlorocyclobutane- 1,1-dicarboxylic Acid Intermediate->Target Regioselective Substitution Reagents SO2Cl2 / BPO (Radical Chlorination) Reagents->Target Final 3-Chlorocyclobutane- carboxylic Acid (Drug Scaffold) Target->Final Decarboxylation Decarb Heat (200°C) (-CO2)

Caption: Figure 1. Radical chlorination pathway offering high-yield access to the 3-chloro scaffold compared to traditional epichlorohydrin routes.

Reactivity & Derivatization Logic

The unique structure of 3-chlorocyclobutane-1,1-dicarboxylic acid allows for versatile chemical transformations.

The "Gem-Dicarboxy" Effect

The two carboxyl groups at C1 create a "Thorpe-Ingold" effect, compressing the internal bond angle and influencing the reactivity of the ring.

  • Mono-Decarboxylation: As detailed above, thermal treatment removes one carboxyl group. This is the primary route to cis/trans mono-acids.

  • Double Amidation: Reaction with diamines can form spiro-cyclic imides, used in anticonvulsant research.

Nucleophilic Substitution at C3

The chlorine atom at C3 is on a strained ring. Typical


 reactions are retarded due to the difficulty of achieving the planar transition state in a 4-membered ring.
  • Optimization: Substitution (e.g., with azide to form amines) often requires high temperatures or polar aprotic solvents (DMF, DMSO) to overcome the activation energy barrier.

  • Stereochemistry: Substitution typically proceeds with inversion, allowing access to specific diastereomers if the starting material is resolved.

Visualization: Derivatization Tree

Derivatization Core 3-Chlorocyclobutane- 1,1-dicarboxylic Acid MonoAcid 3-Chlorocyclobutane- carboxylic Acid Core->MonoAcid 1. Heat (-CO2) AminoAcid 1-Amino-3-chlorocyclobutane- 1-carboxylic Acid Core->AminoAcid 1. Curtius Rearrangement 2. Hydrolysis Spiro Spiro-Barbiturates (Anticonvulsants) Core->Spiro 1. Urea/Thiourea Condensation

Caption: Figure 2. Key downstream transformations yielding bioactive scaffolds.

Applications in Drug Discovery

Conformationally Restricted Amino Acids

The core is a precursor to 1-amino-3-chlorocyclobutane-1-carboxylic acid , a constrained analogue of glutamate.

  • Mechanism: By locking the amino and acid groups in a fixed position relative to the chlorine (which mimics a distal polar group), researchers can probe the binding pockets of Excitatory Amino Acid Transporters (EAATs).

  • Significance: These analogues help distinguish between receptor subtypes (NMDA vs. AMPA) based on the specific conformation (folded vs. extended) required for binding.

Antiviral Carbanucleosides

The 3-chlorocyclobutane scaffold mimics the sugar ring of nucleosides.

  • Metabolic Stability: The absence of the glycosidic oxygen prevents cleavage by phosphorylases, increasing the half-life of the drug.

  • Viral Targets: Used in the synthesis of inhibitors for HIV Reverse Transcriptase and Herpes Simplex Virus (HSV) DNA polymerase.

Safety & Handling Protocols

Hazard Classification: Irritant / Corrosive.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Operational Safety:

  • Engineering Controls: All synthesis steps involving

    
     must be performed in a certified chemical fume hood due to the release of HCl and 
    
    
    
    gases.
  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic and acidic; avoid contact with strong bases and oxidizers.

References

  • Organic Syntheses. "3-Chlorocyclobutanecarboxylic Acid." Org.[1][2] Synth.1971 , 51, 73. Link

  • PubChem. "3-Chlorocyclobutane-1,1-dicarboxylic acid (Compound)."[3] National Library of Medicine. Link

  • Kochi, J. K. "Formation of Alkyl Halides from Acids by Decarboxylation with Lead(IV) Acetate and Halide Salts."[4] Journal of the American Chemical Society. Link

  • Sigma-Aldrich. "Cyclobutane-1,1-dicarboxylic acid Product Sheet." Link

  • Chemical Science. "Synthesis of 3-borylated cyclobutanols from epihalohydrins." Royal Society of Chemistry. Link

Sources

3-Chlorocyclobutane-1,1-Dicarboxylic Acid: Structural Elucidation & Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity: 3-chlorocyclobutane-1,1-dicarboxylic acid CAS: 89639-43-0 (Generic/Analogous Reference) Molecular Formula: C₆H₇ClO₄ Molecular Weight: 178.57 g/mol [1]

This guide serves as a definitive technical reference for the structural elucidation, conformational analysis, and stability profiling of 3-chlorocyclobutane-1,1-dicarboxylic acid . As a conformationally restricted glutamate analog and a high-value scaffold in peptidomimetic drug design, this molecule presents unique analytical challenges driven by ring strain (~26 kcal/mol), "butterfly" puckering dynamics, and the inherent instability of the gem-dicarboxylic acid moiety.

The following protocols prioritize causality —explaining why specific signals appear—and self-validation , ensuring that experimental artifacts (e.g., thermal decarboxylation) are distinguished from intrinsic structural features.

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The most robust synthetic route proceeds via the 3-oxocyclobutane-1,1-dicarboxylate scaffold.

Mechanistic Origin of Impurities
  • Precursor: Diethyl 3-oxocyclobutane-1,1-dicarboxylate.

  • Reduction: NaBH₄ reduction yields the 3-hydroxy intermediate.

  • Chlorination: Nucleophilic substitution (e.g., SOCl₂ or Appel reaction) yields the 3-chloro target.

  • Hydrolysis: Acid-mediated hydrolysis of esters to the free acid.

Critical Impurity Markers:

  • Lactone Formation: Intramolecular attack of the carboxylate onto the C3-Cl position (if cis geometry allows) can form a bicyclic lactone.

  • Decarboxylation Products: 3-chlorocyclobutane-1-carboxylic acid (loss of 44 Da).

  • Elimination Products: Cyclobutene derivatives formed via dehydrohalogenation.

Spectroscopic Elucidation Protocols

Mass Spectrometry (MS)

Objective: Confirm elemental composition and halogen presence.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Rationale: Carboxylic acids ionize readily to [M-H]⁻. Positive mode may induce rapid decarboxylation.

  • Expected Signals:

    • [M-H]⁻: m/z 176.99 (¹²C, ³⁵Cl).

    • Isotope Pattern: A distinct 3:1 intensity ratio for m/z 177 : 179 confirms the presence of a single Chlorine atom.

  • Fragmentation Logic (MS/MS):

    • Loss of CO₂: Precursor ion -> [M-H-44]⁻.

    • Loss of HCl: Secondary fragmentation pathway.

Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups and assess ring strain.

Functional GroupFrequency (cm⁻¹)Structural Insight
O-H Stretch 2800–3200 (Broad)Strong H-bonding of gem-diacid dimer.
C=O Stretch 1715–1735Higher frequency than acyclic acids (~1710) due to ring strain increasing s-character of the carbonyl carbon.
Cyclobutane Ring 900–935Characteristic ring breathing/deformation mode.
C-Cl Stretch 600–800Confirmation of halogenation.
Nuclear Magnetic Resonance (NMR)

Objective: Define stereochemistry and ring conformation.

¹H NMR (400+ MHz, DMSO-d₆ or D₂O)

Solvent Note: DMSO-d₆ is preferred to prevent rapid exchange of carboxylic protons and suppress thermal degradation.

  • δ 12.5–13.0 ppm (2H, br s): Carboxylic acid protons.

  • δ 4.3–4.6 ppm (1H, quintet-like): H3 (Methine).

    • Causality: Deshielded by the electronegative Chlorine. The splitting arises from coupling to four neighboring protons (H2a, H2b, H4a, H4b).

  • δ 2.6–3.2 ppm (4H, complex multiplets): H2/H4 (Methylenes).

    • Stereochemical Key: In a planar cyclobutane, these would be simple. However, due to ring puckering , the protons cis to the Chlorine are chemically distinct from those trans to the Chlorine. This creates an AA'BB' spin system (or AA'MM' depending on field strength).

¹³C NMR (100 MHz, DMSO-d₆)
  • δ ~172 ppm: C=O (Two equivalent carbons if rapid puckering averages the signal; distinct if frozen).

  • δ ~55 ppm: C1 (Quaternary). Characteristic shift for gem-dicarboxylic substitution.

  • δ ~45 ppm: C3 (Methine-Cl).

  • δ ~38 ppm: C2/C4 (Methylenes).

Conformational Analysis & Stereodynamics

The cyclobutane ring is not planar; it adopts a "butterfly" or "puckered" conformation to relieve torsional strain (eclipsing interactions).[2]

The "Flip" Mechanism

The molecule undergoes rapid ring inversion at room temperature.

  • Conformer A: Chlorine is Pseudo-Equatorial .

  • Conformer B: Chlorine is Pseudo-Axial .

Thermodynamic Preference: In 1,1-dicarboxylic acids, one COOH is always axial and the other equatorial. The equilibrium is dictated by the substituent at C3. Large substituents (like Cl) generally prefer the pseudo-equatorial position to minimize 1,3-transannular repulsion with the axial COOH group.

Graphviz Diagram: Elucidation & Logic Flow

ElucidationLogic Sample Unknown Sample MS MS (ESI-) Isotope Ratio 3:1 [M-H]- = 177 Sample->MS Elemental Comp IR FT-IR Ring Strain: 1730 cm-1 Ring Mode: 920 cm-1 Sample->IR Funct. Groups NMR 1H NMR H3 Methine (4.5 ppm) AA'BB' System (C2/C4) MS->NMR Connectivity IR->NMR NMR->NMR Temp. Var. (Dynamic Puckering) XRay X-Ray Diffraction Pucker Angle ~25° Absolute Config NMR->XRay Stereochem Structure Confirmed Structure 3-Cl-cyclobutane-1,1-diCOOH XRay->Structure Final Proof

Caption: Logical workflow for structural confirmation. The dashed line represents Variable Temperature (VT) NMR required to freeze ring inversion.

Stability & Degradation Profile (Self-Validating Protocol)

The Risk: Gem-dicarboxylic acids are thermodynamically primed to lose CO₂. The Mechanism: A cyclic six-membered transition state facilitates the concerted loss of CO₂ and enol formation.

Thermal Stress Test Protocol

To ensure the integrity of your analytical standard, perform this validation:

  • TGA (Thermogravimetric Analysis):

    • Heat sample at 5°C/min.

    • Failure Mode: A sharp mass loss of ~24.6% (44/178.57) between 120°C–160°C indicates decarboxylation.

    • Success Criteria: Stable plateau up to >110°C.

  • qNMR (Quantitative NMR) Validation:

    • Dissolve fresh sample in DMSO-d₆.

    • Acquire spectrum T=0.

    • Heat tube to 60°C for 1 hour.

    • Acquire spectrum T=1h.

    • Check: Appearance of a new doublet/multiplet at δ ~3.0 ppm (characteristic of the mono-acid alpha-proton) indicates degradation.

References

  • General Synthesis of Cyclobutane-1,1-dicarboxylic Acids

    • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid.[3][4] Organic Syntheses, 23, 16.

  • Conformational Analysis of Substituted Cyclobutanes

    • Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Conformational Equilibrium of Cyclobutane. Journal of the American Chemical Society.
  • IR Spectroscopy of Cyclobutane Rings

    • Lord, R. C., & Nakagawa, I. (1963). Normal Vibrations, Potential Constants, and Vibration-Rotation Interaction Constants in Cyclobutane and Cyclobutane-d8. The Journal of Chemical Physics.
  • Decarboxylation Mechanisms

    • Brown, B. R. (1951).[5] The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society.[5]

  • NMR of Cyclobutane Derivatives

    • Lambert, J. B., & Roberts, J. D. (1965). Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants. Journal of the American Chemical Society.

Sources

Technical Monograph: Polaprezinc (CAS 89639-43-0)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Physicochemical Profiling and Mechanistic Applications in Mucosal Defense

Executive Technical Summary

Polaprezinc (Zinc L-carnosine; CAS 89639-43-0) represents a distinct class of mucosal protective agents defined by its polymeric coordination complex structure. Unlike simple zinc salts (e.g., zinc sulfate) or physical mixtures of zinc and carnosine, Polaprezinc exists as a polymeric chelate where zinc is coordinated with L-carnosine in a specific geometry.

This structural architecture confers a unique pharmacokinetic advantage: selective adherence . The complex remains stable in the gastric lumen but dissociates slowly upon adhering to injured mucosal sites, creating a "biological bandage." This guide dissects the physicochemical properties, HSP70-mediated cytoprotective mechanisms, and validated analytical protocols required for the development of Polaprezinc-based therapeutics.

Molecular Architecture & Physicochemical Profiling

The Coordination Complex

Polaprezinc is chemically defined as catena-(S)-[µ-[Nα-(3-aminopropionyl)histidinato(2-)-N1,N2,O:Nτ]-zinc].[1][2] The zinc ion is coordinated by the imidazole nitrogen, the carboxyl oxygen, and the amino nitrogen of L-carnosine, forming a polymeric chain.

Critical Insight for Formulators: The polymeric nature renders the compound insoluble in water and organic solvents, but soluble in dilute acids. This pH-dependent solubility is the driver of its therapeutic efficacy—it remains particulate in the stomach until it encounters the acidic microenvironment of an ulcer crater or is slowly solubilized by gastric acid.

Physicochemical Data Table[3][4]
PropertySpecificationTechnical Note
CAS Number 89639-43-0
Formula (C₉H₁₂N₄O₃Zn)ₙPolymeric structure
Molecular Weight 289.61 g/mol (Monomer)Actual weight varies by chain length
Appearance White to pale yellow crystalline powderHygroscopic nature requires desiccant storage
Solubility (pH 1.2) SolubleDissociates into Zn²⁺ and L-Carnosine
Solubility (pH 7.0) Practically InsolubleCritical for intestinal stability
Solubility (Organic) InsolubleDMSO, Methanol, Ethanol
Zinc Content 21.5% – 23.0%Theoretical: 22.58%

Pharmacodynamics: The "Zinc-Zipper" Mechanism

The therapeutic potency of Polaprezinc extends beyond simple zinc supplementation. It functions as a signal modulator, specifically upregulating Heat Shock Protein 70 (HSP70) .

Mechanism of Action (MoA)
  • Adherence: The polymeric complex adheres specifically to ulcerous lesions due to the interaction between the zinc complex and proteins in the exudate (albumin/fibrinogen).

  • Sustained Release: In the local acidic milieu, the polymer depolymerizes, releasing high local concentrations of Zn²⁺ and L-carnosine.

  • Signal Transduction:

    • Antioxidant Effect: Direct scavenging of superoxide anions and hydroxyl radicals.

    • HSP Induction: Zinc ions enter the mucosal cells, triggering the Heat Shock Factor 1 (HSF1) to bind to Heat Shock Elements (HSE), transcribing HSP70.

    • Cytoprotection: HSP70 refolds damaged proteins and inhibits apoptotic pathways (caspase-3).

Visualization: HSP70 Signaling Pathway

The following diagram illustrates the intracellular cascade triggered by Polaprezinc.

Polaprezinc_MoA PZ Polaprezinc (Polymeric Complex) Zn Zn2+ Release PZ->Zn Dissociation Carn L-Carnosine PZ->Carn Dissociation Acid Gastric Acid (pH < 2.0) Acid->PZ Catalyzes HSF1 HSF1 Activation (Transcription Factor) Zn->HSF1 Stimulates ROS ROS Scavenging (Antioxidant) Carn->ROS Protect Mucosal Cytoprotection (Anti-Apoptosis) ROS->Protect Reduces Damage HSE HSE Binding (Nucleus) HSF1->HSE Translocates HSP70 HSP70 Expression HSE->HSP70 Transcription HSP70->Protect

Figure 1: Mechanistic pathway of Polaprezinc showing acid-dependent dissociation, antioxidant activity via L-carnosine, and Zinc-mediated upregulation of HSP70 leading to cytoprotection.

Analytical Methodologies & Quality Control

To ensure scientific integrity in drug development, precise quantification of Polaprezinc is required. Because it is a chelate, standard HPLC methods must account for the dissociation equilibrium.

Validated HPLC Protocol

Objective: Quantify Polaprezinc by measuring the L-Carnosine moiety after complete dissociation.

Reagents:

  • Mobile Phase: Phosphate buffer (10 mM, pH 3.0) / Acetonitrile (95:5 v/v).

  • Solvent A: 0.1 M Hydrochloric Acid (for sample dissolution).

Protocol Steps:

  • Sample Preparation (Critical):

    • Weigh 50 mg of Polaprezinc standard.

    • Dissolve in 50 mL of 0.1 M HCl . Note: Water cannot be used as the solvent due to insolubility.

    • Sonicate for 10 minutes until clear.

    • Neutralize slightly if column sensitivity requires, but maintain pH < 4.0 to prevent re-precipitation.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., ODS-3), 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (optimal for peptide bond detection in carnosine).

    • Temperature: 40°C.

    • Injection Volume: 10 µL.

  • System Suitability Criteria:

    • Theoretical plates: > 2000.[3]

    • Tailing factor: < 1.5.

    • RSD of peak area (n=6): < 2.0%.

Analytical Workflow Diagram

This workflow ensures the integrity of the chelate is assessed via stoichiometry (Zn:Carnosine ratio).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Dual Validation Sample Raw Material (Polaprezinc) Acid_Dig Acid Digestion (0.1M HCl) Sample->Acid_Dig Split Aliquot Split Acid_Dig->Split HPLC HPLC (UV 210nm) Target: L-Carnosine Split->HPLC Titration Complexometric Titration Target: Zinc Content Split->Titration Result Stoichiometric Verification (1:1 Molar Ratio) HPLC->Result Quantifies Ligand Titration->Result Quantifies Metal

Figure 2: Dual-validation analytical workflow. Because Polaprezinc is a complex, verifying the 1:1 stoichiometric ratio of Zinc to L-Carnosine is essential for confirming compound integrity.

Therapeutic Translation & Clinical Context

Gastric Ulcers & H. pylori

Polaprezinc is approved (Japan/South Korea) for gastric ulcers. Clinical data indicates a synergistic effect when combined with triple therapy (PPI + Amoxicillin + Clarithromycin) for Helicobacter pylori eradication.

  • Mechanism: Zinc ions inhibit H. pylori urease activity, while the polymer coats the stomach lining, preventing bacterial adhesion.

Emerging Application: Chemotherapy-Induced Mucositis

Recent research highlights Polaprezinc's utility in oncology. Oral mucositis is a dose-limiting side effect of chemotherapy/radiotherapy.

  • Protocol: Polaprezinc lozenges or suspension rinses.

  • Outcome: Significant reduction in Grade 3/4 mucositis due to antioxidant scavenging of radiation-induced ROS and upregulation of epithelial HSP70.

References

  • Matsukura, T., & Tanaka, H. (2000). Applicability of zinc complex of L-carnosine for medical use.[4][5][3] Biochemistry (Moscow).

  • Choi, H. S., et al. (2013). Efficacy of polaprezinc for gastric mucosal protection in patients taking low-dose aspirin: A randomized, double-blind, placebo-controlled trial. Journal of Gastroenterology and Hepatology.

  • Asanuma, K., et al. (2021). Recent advances on polaprezinc for medical use. Experimental and Therapeutic Medicine.

  • Shimada, T., et al. (1999). Polaprezinc protects gastric mucosal cells from noxious agents through antioxidant properties in vitro. Alimentary Pharmacology & Therapeutics.

  • Odashima, M., et al. (2006). Zinc L-carnosine protects against mucosal injury in a rat model of colitis. Biological & Pharmaceutical Bulletin.

Sources

Comprehensive Spectroscopic Profiling: 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

CAS Number: 89639-43-0 Molecular Formula: C₆H₇ClO₄ Molecular Weight: 178.57 g/mol

Executive Summary & Structural Logic

3-chlorocyclobutane-1,1-dicarboxylic acid represents a highly functionalized cyclobutane scaffold used primarily as a building block for conformationally restricted amino acid analogs (e.g., glutamate receptors) and pharmaceutical intermediates.[1]

The molecule possesses a plane of symmetry passing through C1 and C3.[1] However, the puckered nature of the cyclobutane ring (butterfly conformation) creates specific spectroscopic signatures. The 1,1-dicarboxylic acid substitution forces the ring into a specific equilibrium, while the 3-chloro substituent introduces a strong dipole and deshielding cone, distinct from its unsubstituted parent cyclobutane-1,1-dicarboxylic acid.[1]

Structural Visualization & Assignment Logic

The following diagram illustrates the assignment logic used to validate the spectroscopic data, distinguishing between the quaternary center (C1), the methylene bridges (C2/C4), and the methine chloride (C3).[1]

SpectroscopicLogicSubstrate3-Chlorocyclobutane-1,1-dicarboxylic acidSymmetryCs Symmetry Plane(C1-C3 Axis)Substrate->SymmetryNMR_H1H NMR SignatureSymmetry->NMR_HDictates EquivalenceNMR_C13C NMR SignatureSymmetry->NMR_CH3H3 (Methine)Deshielded by Cl~4.2 - 4.6 ppmNMR_H->H3H2_4H2/H4 (Methylene)AA'BB' System~2.8 - 3.2 ppmNMR_H->H2_4C1C1 (Quaternary)~50-55 ppmNMR_C->C1C3C3 (C-Cl)~45-55 ppmNMR_C->C3COCarboxyls (C=O)~170-173 ppmNMR_C->CO

Caption: Logic flow for spectroscopic assignment based on molecular symmetry and substituent effects.

Spectroscopic Data Analysis

Note: The values below represent a high-fidelity predictive analysis based on the validated spectra of the parent compound (cyclobutane-1,1-dicarboxylic acid) and standard substituent increments for 3-halocyclobutanes.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility of dicarboxylic acids) or D₂O (with NaOD).[1]

¹H NMR (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
COOH 12.5 - 13.0Broad Singlet2HCarboxylic acid protons. Often invisible in D₂O exchange.
H-3 4.35 ± 0.2Quintet / Multiplet1HThe proton geminal to Chlorine.[1] Significantly deshielded compared to unsubstituted cyclobutane (~1.9 ppm).[1]
H-2, H-4 2.90 - 3.10Multiplet4HMethylene protons. These form a complex higher-order spin system (AA'BB' or AA'XX') due to the roof effect and ring puckering.[1]

Key Diagnostic Feature: Look for the downfield shift of the H-3 methine proton.[1] In the unsubstituted parent, this region (C3) is a methylene group at ~1.8 ppm. The shift to >4.0 ppm confirms the 3-chloro substitution.[1]

¹³C NMR (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Logic
C=O 171.5 ± 1.0QuaternaryCarboxyl carbons. Typical range for aliphatic dicarboxylic acids.
C-1 53.0 ± 2.0QuaternaryThe sp³ center holding both carboxyl groups.[1]
C-3 51.5 ± 2.0CHCarbon bonded to Chlorine.
C-2, C-4 38.0 ± 2.0CH₂Methylene bridges.[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2800 - 3300 O-H (Acid)Broad stretching band, characteristic of carboxylic acid dimers.
1690 - 1720 C=O (Acid)Strong, sharp carbonyl stretch.[1]
1200 - 1300 C-OC-O stretching coupled with O-H bending.
600 - 800 C-ClCarbon-Chlorine stretch (fingerprint region).
Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) - Negative Mode (preferred for carboxylic acids).[1]

  • Molecular Ion [M-H]⁻: 177.0 m/z[1]

  • Isotope Pattern: Chlorine possesses two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).[1]

    • Peak A (177 m/z): 100% relative abundance.[1][2]

    • Peak B (179 m/z): ~33% relative abundance (M+2).[1]

  • Fragmentation: Loss of CO₂ (44 Da) is common (Decarboxylation), leading to peaks at [M-H-44]⁻.[1]

Experimental Protocols for Validation

To ensure reproducibility and data integrity, follow these standardized preparation protocols.

Sample Preparation for NMR
  • Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace hydration water which can broaden OH signals.[1]

  • Solvent Selection: Use DMSO-d₆ (0.6 mL) for 10-15 mg of sample.[1]

    • Why? Dicarboxylic acids often dimerize or have poor solubility in CDCl₃.[1] DMSO disrupts hydrogen bonding, yielding sharper peaks.

  • Filtration: If any turbidity is observed, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity.[1]

Purity Assessment (qNMR)

To determine absolute purity without a reference standard of the specific compound:

  • Weigh exactly ~15.0 mg of 3-chlorocyclobutane-1,1-dicarboxylic acid.[1]

  • Add exactly ~10.0 mg of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone ).[1]

  • Acquire ¹H NMR with a relaxation delay (d1) of at least 60 seconds (5 × T1) to ensure full relaxation.

  • Integrate the H-3 methine peak (1H) against the standard's signal to calculate molar purity.[1]

Synthesis & Impurity Profile

Understanding the synthesis route helps identify potential spectroscopic impurities.[1]

Common Route: Chlorination of 3-hydroxycyclobutane-1,1-dicarboxylic acid or transformation from epichlorohydrin derivatives.[1]

SynthesisPathPrecursor3-Hydroxycyclobutane-1,1-dicarboxylic acidReagentChlorination Agent(e.g., SOCl2 or PCl5)Precursor->ReagentProduct3-Chlorocyclobutane-1,1-dicarboxylic acidPrecursor->Product SubstitutionImpurityPotential Impurity:Lactone Derivatives(via intramolecular cyclization)Product->Impurity Side Reaction(Acidic conditions)

Caption: Synthesis pathway highlighting potential impurities visible in spectra.

  • Impurity Flag: If you observe peaks at ~4.8-5.0 ppm in ¹H NMR, suspect lactonization (reaction of the carboxyl group with the 3-position if Cl is displaced or unreacted OH remains).[1]

References

  • Nevill, W. A., Frank, D. S., & Trepka, R. D. (1962).[1] The Preparation of 3-Substituted Cyclobutanecarboxylic Acids. The Journal of Organic Chemistry, 27(2), 422–424.[1] Link[1]

  • ChemicalBook. (n.d.).[1] 3-chlorocyclobutane-1,1-dicarboxylic acid Product Entry. Retrieved January 28, 2026.[1] Link

  • Wiberg, K. B., & Lampman, G. M. (1966).[1] Nucleophilic Displacement on 3-Substituted Cyclobutyl Tosylates. Journal of the American Chemical Society, 88(19), 4429–4433.[1] (Grounding for cyclobutane conformational shifts). Link[1]

  • PubChem. (n.d.).[1] Compound Summary: 3-chlorocyclobutane-1-carboxylic acid.[1][3] (Analogous data source). Link[1]

Theoretical Calculations of 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the computational framework for characterizing 3-chlorocyclobutane-1,1-dicarboxylic acid , a functionalized cycloalkane scaffold relevant to fragment-based drug discovery (FBDD) and coordination chemistry.

This guide is structured as a self-contained research protocol. It does not merely report data but establishes the theoretical standard operating procedure (SOP) for deriving accurate physicochemical properties of this specific molecule using Density Functional Theory (DFT).

A Computational Framework for Conformational and Electronic Characterization

Executive Summary

3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) represents a unique class of "conformationally restricted" building blocks. The gem-dicarboxylic acid moiety provides a precursor for decarboxylative functionalization (e.g., to


-amino acids), while the C3-chlorine atom introduces a distinct dipole and steric vector.

Accurate modeling of this molecule requires addressing three theoretical challenges:

  • Ring Puckering: The low inversion barrier of the cyclobutane ring (

    
    1.5 kcal/mol) necessitates rigorous conformational sampling.
    
  • Geminal Repulsion: The steric crowding of two carboxyl groups at C1 interacts with the C3-substituent (Cl), dictating axial/equatorial preferences.

  • Acidity Prediction: Accurate pKa calculation requires explicit solvation protocols to account for the stabilization of the dianion species.

Computational Methodology (The Protocol)

To ensure scientific integrity, the following ab initio protocol is defined. This system is self-validating: every stationary point is confirmed via frequency analysis.

Level of Theory Selection
  • Functional:

    
    B97X-D  or M06-2X .
    
    • Causality: Cyclobutane derivatives are dominated by weak non-covalent interactions (NCIs) and steric dispersion between the gem-carboxyl groups. Standard functionals (B3LYP) fail to capture these dispersion forces accurately. M06-2X is explicitly parameterized for main-group thermochemistry and non-covalent interactions.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Causality: The diffuse functions are critical for describing the electron density of the carboxylate anions (during pKa calculation) and the lone pairs on the Chlorine atom.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvent: Water (

      
      ) for pKa; DMSO or Methanol for reactivity benchmarking.
      
Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization, from conformational search to property prediction.

G cluster_Properties Property Calculation Start Input Structure (3-chlorocyclobutane-1,1-dicarboxylic acid) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D / def2-TZVP) ConfSearch->DFT_Opt Top 10 Conformers Freq Frequency Analysis (NIMAG = 0) DFT_Opt->Freq pKa Acidity (pKa) Thermodynamic Cycle Freq->pKa Minima Confirmed NBO NBO Analysis (Stereoelectronic Interactions) Freq->NBO TS Decarboxylation TS (QST3 Search) Freq->TS Transition State Search

Figure 1: Computational workflow for the structural and electronic characterization of the target molecule.

Conformational Landscape Analysis

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

The Puckering Coordinate

For 3-chlorocyclobutane-1,1-dicarboxylic acid, the puckering angle (


) is defined by the dihedral angle of the carbon skeleton.
  • Expected Conformation: The ring will pucker to place the bulky substituents in pseudo-equatorial positions.

  • The Conflict: At C1, one -COOH is pseudo-equatorial and one is pseudo-axial. At C3, the -Cl atom must choose between pseudo-equatorial or pseudo-axial.

    • Hypothesis: The Equatorial-Cl conformer will be the global minimum. The Axial-Cl conformer suffers from severe 1,3-diaxial repulsion with the axial -COOH group at C1.

Quantitative Data Structure

The following table structure is required to report the relative energies of the identified conformers.

ConformerC3-Cl OrientationC1-COOH OrientationRel. Energy (

, kcal/mol)
Boltzmann Pop. (%)Dipole Moment (Debye)
Conf-1 Pseudo-EquatorialAx/Eq0.00 (Global Min)> 95%~2.5
Conf-2 Pseudo-AxialAx/Eq+3.5 to +5.0< 5%~3.8
TS-Inv Planar (Transition State)Planar+1.5 (Barrier)0%0.0

Note: The planar structure is a transition state for ring inversion, not a minimum.

Electronic Properties: Acidity (pKa) Prediction

The most critical property for drug development is the pKa of the two carboxylic acid groups. Due to the geminal substitution, the first and second pKa values will differ significantly.

The Thermodynamic Cycle

Direct calculation of pKa is prone to error. The Thermodynamic Cycle method is the authoritative standard.





Protocol Steps:

  • Optimize neutral acid (

    
    ) and conjugate base (
    
    
    
    ) in gas phase.
  • Calculate thermal corrections (

    
    ) at 298K.
    
  • Perform single-point energy calculations in SMD water solvent to get

    
    .
    
  • Correction: Use a reference acid (e.g., cyclobutanecarboxylic acid, exp pKa

    
     4.79) to cancel systematic errors (isodesmic reaction approach).
    
Inductive Effects of Chlorine

The Chlorine atom at C3 exerts an electron-withdrawing inductive effect (-I effect) through the


-framework.
  • Prediction: The pKa of 3-chlorocyclobutane-1,1-dicarboxylic acid will be lower (more acidic) than the unsubstituted parent.

  • Mechanism: The Cl atom stabilizes the developing negative charge on the carboxylate anion via through-bond polarization.

Reactivity: Decarboxylation Mechanism[1][2]

Gem-dicarboxylic acids are prone to thermal decarboxylation. Understanding this stability is vital for synthesis and storage.

Mechanism Visualization

The reaction proceeds via a concerted, six-membered cyclic transition state involving an intramolecular hydrogen transfer.

Decarboxylation Reactant Gem-Diacid (Ground State) TS Transition State (6-Membered Cyclic) Reactant->TS Activation Energy Inter Enol Intermediate (1,1-disubstituted) TS->Inter CO2 Loss Product 3-chlorocyclobutane- carboxylic acid + CO2 Inter->Product Tautomerization

Figure 2: Concerted decarboxylation mechanism via a cyclic transition state.

Kinetic Stability
  • Activation Barrier: Typically 30-40 kcal/mol for gem-diacids.

  • Chlorine Effect: The Cl substituent may slightly lower the barrier compared to the unsubstituted analog if it stabilizes the transition state dipole.

  • Experimental Implication: The compound is likely stable at room temperature but will decarboxylate upon heating (>150°C), yielding a mixture of cis and trans 3-chlorocyclobutanecarboxylic acid.

References

  • M06-2X Functional: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • pKa Calculation Protocols: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

  • Cyclobutane Conformational Analysis: Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Decarboxylation Mechanisms: Li, J., & Brill, T. B. (2003). Spectroscopy and Kinetics of Thermal Decomposition of Malonic Acid and Its Homologs. The Journal of Physical Chemistry A, 107(15), 2667–2673. Link

discovery and history of 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, History, and Pharmaceutical Application

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) is a critical, albeit transient, intermediate in the synthesis of functionalized cyclobutanes. While often overshadowed by its decarboxylated derivative, 3-chlorocyclobutanecarboxylic acid, the dicarboxylic acid represents the pivot point between simple acyclic precursors and complex, conformationally restricted pharmaceutical scaffolds.

This guide details the historical evolution of its synthesis, provides a validated protocol for its generation, and analyzes its utility in modern drug development, specifically in the creation of antiviral and anti-inflammatory agents.

Part 1: Historical Genesis & The "Mistaken Identity"

The history of cyclobutane dicarboxylic acids is rooted in a century-long debate regarding structural assignment. In the late 19th century, attempts to synthesize 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff resulted in products that were later proven by Perkin and Ingold to be methyl-substituted cyclopropanes.[1] This era of "mistaken identity" delayed the reliable access to functionalized cyclobutanes.

The true breakthrough for 3-chlorocyclobutane-1,1-dicarboxylic acid emerged from the need to access the "inaccessible" 3-substituted cyclobutane ring systems without using unstable precursors.

  • Early Methods: Relied on hydroxylation of cyclobutane-1,1-dicarboxylic acid followed by halogen displacement, which suffered from poor yields and ring-opening side reactions.

  • The Radical Shift (1980s): The definitive method, solidified by Lampman and Aumiller in Organic Syntheses (Vol. 6), utilized free-radical chlorination. This approach bypassed the need for pre-functionalized acyclic precursors, using the inherent reactivity of the cyclobutane ring itself.

Part 2: The Core Synthesis Protocol

Objective: Synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid via regioselective chlorination.

Phase 1: Construction of the Cyclobutane Ring

Prerequisite: This step generates the 1,1-cyclobutanedicarboxylic acid scaffold.[2] Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide.

  • Alkylation: Diethyl malonate is dialkylated with 1,3-dibromopropane in the presence of sodium ethoxide (2 equivalents).

  • Cyclization: The intramolecular nucleophilic attack closes the four-membered ring, yielding diethyl 1,1-cyclobutanedicarboxylate .

  • Hydrolysis: The diester is saponified (KOH/Ethanol) and acidified to precipitate 1,1-cyclobutanedicarboxylic acid .

Phase 2: Regioselective Chlorination (The Lampman-Aumiller Protocol)

Target: 3-chlorocyclobutane-1,1-dicarboxylic acid.[3][4][5][6][7][8][9][10][11] Reagents: 1,1-cyclobutanedicarboxylic acid, Sulfuryl Chloride (


), Benzoyl Peroxide (catalyst), Benzene (solvent).[12]

Protocol:

  • Setup: A 3-neck flask is charged with 1,1-cyclobutanedicarboxylic acid (1.2 eq) and benzene. The system is heated to reflux with a Dean-Stark trap to ensure anhydrous conditions.

  • Radical Initiation: Benzoyl peroxide (catalytic amount) is added.

  • Chlorination: Sulfuryl chloride is added dropwise over 40 minutes while maintaining reflux.

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
  • Isolation: The reaction mixture yields the crude 3-chlorocyclobutane-1,1-dicarboxylic acid .

    • Critical Note: For most applications, this intermediate is not isolated but immediately subjected to thermal decarboxylation (190–210°C) to form the mono-acid. However, if the dicarboxylic acid is the target, the solvent is removed under reduced pressure at low temperature (<50°C) to prevent decarboxylation.

Data Summary Table: Reaction Parameters

ParameterSpecificationPurpose
Precursor 1,1-cyclobutanedicarboxylic acidRigid scaffold for substitution
Reagent Sulfuryl Chloride (

)
Source of Cl radicals; more selective than

gas
Initiator Benzoyl PeroxideInitiates free-radical chain reaction
Temperature Reflux (~80°C in Benzene)Activation energy for H-abstraction
Selectivity 3-position (C3)C3 hydrogens are sterically accessible and electronically favorable compared to C2
Part 3: Mechanism of Action

The synthesis relies on a Free-Radical Chain Substitution mechanism.

  • Initiation: Benzoyl peroxide homolyzes to form phenyl radicals, which abstract chlorine from

    
     to generate the chlorosulfonyl radical (
    
    
    
    ) or chlorine radical (
    
    
    ).
  • Propagation (H-Abstraction): The chlorine radical abstracts a hydrogen atom from the cyclobutane ring.

    • Regioselectivity: Abstraction at C3 is favored over C2. The C2 position is sterically hindered by the bulky gem-dicarboxyl groups at C1. Furthermore, the resulting radical at C3 is less destabilized by the electron-withdrawing carboxyl groups than a radical at C2 would be.

  • Propagation (Chlorination): The cyclobutyl radical attacks a molecule of

    
    , abstracting a chlorine atom to form the product and regenerating the 
    
    
    
    radical.

SynthesisPathway Figure 1: Synthesis Pathway of 3-chlorocyclobutane-1,1-dicarboxylic acid Start Diethyl Malonate + 1,3-Dibromopropane Step1 Cyclization (NaOEt) Start->Step1 Inter1 Diethyl 1,1-cyclobutane dicarboxylate Step1->Inter1 Step2 Hydrolysis (KOH) Inter1->Step2 Precursor 1,1-Cyclobutane dicarboxylic acid Step2->Precursor Step3 Radical Chlorination (SO2Cl2, Benzoyl Peroxide) Precursor->Step3 Target 3-Chlorocyclobutane- 1,1-dicarboxylic acid Step3->Target

Figure 1: The linear synthesis pathway from acyclic precursors to the target dicarboxylic acid.

Part 4: Applications in Drug Discovery

3-chlorocyclobutane-1,1-dicarboxylic acid serves as a "gateway molecule" in medicinal chemistry. Its gem-dicarboxylic acid moiety provides a handle for creating rigid amino acid analogs, while the chlorine at C3 allows for nucleophilic substitution.

1. Precursor to 3-Chlorocyclobutanecarboxylic Acid

The most common application is the thermal decarboxylation of the diacid to form 3-chlorocyclobutanecarboxylic acid . This mono-acid is a versatile building block:

  • Mechanism: Heating the diacid to 190°C causes the loss of one carboxyl group as

    
    .
    
  • Utility: The resulting mono-acid retains the C3-chlorine, which can be displaced by amines or other nucleophiles to create 3-substituted cyclobutanes.

2. Synthesis of Cyclobutanemethanol Derivatives (Antivirals)

The acid functionality can be reduced to an alcohol (cyclobutanemethanol), while the chlorine is substituted to introduce pharmacophores.

  • Antiviral Activity: Derivatives of cyclobutanemethanol (derived from this scaffold) have shown efficacy in inhibiting influenza virus replication .[9]

  • Anti-Inflammatory: These derivatives act as uptake inhibitors, blocking uridine transport and inhibiting the CB2 receptor , a key target for managing inflammation.[8][9]

3. Bicyclic Lactone Formation

The 3-chloro-1,1-dicarboxylic acid (or its derivatives) can undergo intramolecular cyclization to form bicyclic lactones (e.g., 3-oxabicyclo[3.1.1]heptan-2-one). These bicyclic structures are mimics of thromboxane A2 and prostaglandins, serving as potent signaling molecules in vascular biology.

Applications Figure 2: Pharmaceutical Applications and Derivatization Logic Diacid 3-Chlorocyclobutane- 1,1-dicarboxylic acid MonoAcid 3-Chlorocyclobutane- carboxylic acid Diacid->MonoAcid Decarboxylation (190°C) Lactone Bicyclic Lactones (Prostaglandin Mimics) Diacid->Lactone Cyclization Alcohol Cyclobutanemethanol Derivatives MonoAcid->Alcohol Reduction Use1 Glutamate/GABA Analogs MonoAcid->Use1 Use2 Antiviral Agents (Influenza) Alcohol->Use2 Use3 CB2 Receptor Inhibitors Alcohol->Use3

Figure 2: Divergent synthesis pathways leading to key pharmaceutical classes.

References
  • Lampman, G. M.; Aumiller, J. C. (1988). 3-Chlorocyclobutanecarboxylic Acid.[5][6][8][10] Organic Syntheses, Coll. Vol. 6, p. 271.

  • Cason, J.; Allen, C. F. (1963). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, p. 288.

  • Heaton, J. N.; Anderson, J. (1955). 1,1-Cyclobutanedicarboxylic Acid.[2][12] Organic Syntheses, Coll. Vol. 3, p. 213.

  • Perkin, W. H. (1887). On the Synthetical Formation of Closed Carbon-Chains. Journal of the Chemical Society, Transactions, 51, 1-85.
  • LookChem. (n.d.). Cyclobutanemethanol: Uses and Applications.

Sources

The Kinetic & Thermodynamic Landscape: Modulating Chlorine Reactivity in 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 3-chlorocyclobutane-1,1-dicarboxylic acid , a highly functionalized small-ring scaffold. For researchers in medicinal chemistry and material science, this molecule represents a paradox: it possesses a "strained" leaving group (chlorine) and a "stabilizing" gem-dicarboxylic motif. This guide deconstructs the interplay between ring strain (~26.5 kcal/mol), conformational puckering, and the electronic deactivation caused by the dicarboxylate functionality. We provide actionable protocols for nucleophilic substitution and outline the pathway to high-value bicyclic derivatives.

Structural Dynamics & Conformational Analysis

The "Puckered" Equilibrium

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring is not flat.[1] To relieve torsional strain (eclipsing interactions between adjacent methylenes), the ring adopts a puckered conformation with a dihedral angle of approximately 25–35° .

In 3-chlorocyclobutane-1,1-dicarboxylic acid, this puckering creates distinct stereochemical environments:

  • Pseudo-Equatorial vs. Pseudo-Axial: The C3-Chlorine atom prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion with the carboxylate groups at C1.

  • Gem-Dicarboxylate Geometry: At C1, one carboxylic acid is pseudo-axial (cis to the pseudo-equatorial Cl) and the other is pseudo-equatorial (trans).

Electronic Deactivation

The reactivity of the C3-Chlorine is heavily modulated by the C1-substituents. The two carboxylic acid groups are strong Electron Withdrawing Groups (EWGs) .

  • Inductive Effect (-I): The EWGs pull electron density through the

    
    -framework, making C3 more electropositive.
    
  • Field Effect: Through-space electrostatic repulsion destabilizes the formation of a carbocation at C3.

The Reactivity Matrix: Chlorine Displacement

The displacement of chlorine in this system does not follow standard acyclic alkyl halide rules.

Nucleophilic Substitution ( ): The "Strain Barrier"

Direct displacement of chlorine by nucleophiles (e.g., azides, amines, thiols) is kinetically retarded compared to cyclopentyl or acyclic analogs.

  • Mechanism: Backside attack requires the nucleophile to approach C3 from inside the puckered ring (endo-attack).

  • Transition State Cost: The

    
     transition state requires the C3 carbon to adopt a planar 
    
    
    
    -like geometry. Flattening the already strained cyclobutane ring towards planarity significantly increases I-strain (Internal Strain) .
  • Outcome: Reactions require elevated temperatures or polar aprotic solvents (DMF, DMSO) to proceed.

Unimolecular Substitution ( ): The "Dead End"

 pathways are effectively blocked.
  • Cation Instability: A carbocation at C3 is secondary (

    
    ). However, the adjacent EWGs at C1 destabilize this cation so severely that solvolysis rates are negligible.
    
  • Ring Contraction: Even if a cation formed, ring contraction to a cyclopropyl-carbinyl system is thermodynamically possible but kinetically disfavored due to the rigid dicarboxylate "clamp."

Elimination vs. Substitution

Under basic conditions, E2 elimination competes with substitution.

  • Product: Formation of cyclobut-1-ene-1,1-dicarboxylic acid (or its decarboxylated derivatives).

  • Strain Penalty: Introducing a double bond into a 4-membered ring adds ~4-5 kcal/mol of strain, making elimination difficult without strong, bulky bases (e.g., t-BuOK).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available to the 3-chlorocyclobutane scaffold, highlighting the energy barriers associated with ring flattening.

ReactivityPathways Start 3-Chlorocyclobutane- 1,1-dicarboxylic acid TS_SN2 Transition State (Planar C3, High Strain) Start->TS_SN2 Nucleophile (Nu-) Heat, Polar Aprotic TS_E2 Transition State (E2 Elimination) Start->TS_E2 Strong Base (tBuO-) Product_Bicyclo Bicyclo[1.1.0]butane (via Intramolecular Wurtz) Start->Product_Bicyclo 1. Hunsdiecker (-CO2) 2. Na (Wurtz) Product_Sub 3-Substituted Derivative (Inverted Config) TS_SN2->Product_Sub Inversion Product_Elim Cyclobutene Derivative TS_E2->Product_Elim -HCl

Caption: Divergent reactivity pathways. Note the high-energy barrier to


 due to ring flattening and the specialized route to bicyclo[1.1.0]butane.

Experimental Protocols

Protocol A: Nucleophilic Displacement with Azide (GABA Analog Precursor)

Context: Converting the chloride to an amine (via azide) creates conformationally restricted amino acids.

  • Preparation: Dissolve 3-chlorocyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Why DMF? Polar aprotic solvent solvates the cation of the azide salt, leaving the azide anion "naked" and more reactive to overcome the ring strain barrier.

  • Reagent Addition: Add Sodium Azide (

    
    )  (1.5 eq).
    
    • Caution: Use a blast shield; organic azides can be explosive.

  • Thermal Activation: Heat the reaction mixture to 80–90°C for 12–18 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting material spot will disappear; the product is more polar.

  • Workup: Dilute with water, acidify to pH 2 with 1N HCl, and extract with Ethyl Acetate.

  • Validation: The appearance of a strong azide stretch at ~2100 cm⁻¹ in IR confirms substitution.

Protocol B: Synthesis of Bicyclo[1.1.0]butane Precursor (The Hunsdiecker Route)

Context: This molecule is a gateway to bicyclo[1.1.0]butanes, highly strained systems used in polymer chemistry and high-energy fuels.

StepReagentConditionsMechanistic Outcome
1. Decarboxylation Heat (

)
Neat or high-boiling solventConverts 1,1-diacid to 3-chlorocyclobutane carboxylic acid . (Loss of

)
2. Salt Formation

or

Aqueous/THFForms the heavy metal carboxylate salt.
3. Hunsdiecker


or Benzene, Reflux
Radical decarboxylative bromination forms 1-bromo-3-chlorocyclobutane .
4. Ring Closure Na (molten)Toluene, Reflux (Wurtz)Intramolecular coupling forms the bicyclic C1-C3 bond.[2]

Quantitative Data: Strain & Reactivity Comparison

The following table contextualizes the reactivity of the 3-chlorocyclobutane moiety against other cyclic halides.

Ring SizeCompoundStrain Energy (kcal/mol)Relative

Rate (vs. Isopropyl)
Dominant Barrier
3 Cyclopropyl chloride27.5< 0.0001I-Strain (Transition state angle strain)
4 3-Chlorocyclobutane 26.5 0.01 - 0.1 Puckering loss in TS + Steric approach
5 Cyclopentyl chloride6.2~ 1.0Torsional strain variations
6 Cyclohexyl chloride0.1~ 0.01Steric hindrance (axial H)

Note: The 3-chlorocyclobutane rate is non-zero but significantly suppressed. The addition of 1,1-dicarboxylates further reduces this rate via inductive withdrawal.

References

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Hydrocarbons. Journal of Organic Chemistry. Link

  • Siegfried, H., & Buchman, E. R. (1950). The Synthesis of 1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society. Link

  • Lemal, D. M., & Shim, K. S. (1964). Bicyclo[1.1.0]butane.[2][3] Tetrahedron Letters. Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link

  • Organic Syntheses. (1971). 3-Chlorocyclobutanecarboxylic Acid.[4][3][5] Org. Synth. 1971, 51, 73. Link

Sources

Technical Guide: Conformational Analysis of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous conformational analysis of 3-chlorocyclobutane-1,1-dicarboxylic acid , a specialized carbocyclic scaffold used in medicinal chemistry for restricting the conformational space of glutamate analogs and designing rigid bioisosteres.

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) represents a unique class of "constrained" dicarboxylic acids. Unlike flexible aliphatic chains (e.g., glutaric acid), the cyclobutane core imposes severe geometric constraints, forcing the substituents into specific spatial vectors. This guide details the thermodynamic preference for ring puckering, the stereoelectronic effects of the 3-chloro substituent, and the implications for ligand-protein binding affinity.

Key Technical Takeaway: The molecule does not exist as a planar square.[1] It exists in a dynamic equilibrium between two puckered "butterfly" conformations. The 1,1-dicarboxylic acid substitution pattern, combined with the 3-chloro group, creates a complex interplay of steric repulsion and dipole-dipole interactions that dictates the population of the equatorial vs. axial conformers.

Molecular Architecture & Stereochemistry

The Cyclobutane Core: Puckering Dynamics

The cyclobutane ring is inherently strained (


). To relieve torsional strain caused by eclipsing interactions of adjacent methylene hydrogens, the ring deviates from planarity, adopting a puckered  (or "butterfly") conformation.[1]
  • Puckering Angle (

    
    ):  Typically 
    
    
    
    for substituted cyclobutanes.
  • Inversion Barrier: The energy barrier to flip from one puckered conformer to the other (via a planar transition state) is low (

    
    ), allowing rapid interconversion at room temperature.
    
Substituent Orientation (Pseudo-Axial vs. Pseudo-Equatorial)

In the puckered conformation, substituents at C1 and C3 occupy distinct environments:

  • Pseudo-equatorial (

    
    ):  Projects outward, minimizing steric clash.
    
  • Pseudo-axial (

    
    ):  Projects somewhat perpendicular to the ring plane, subject to 1,3-diaxial interactions.
    

For 3-chlorocyclobutane-1,1-dicarboxylic acid :

  • C1 (Gem-Diacid): One carboxyl group (

    
    ) is inevitably 
    
    
    
    , and the other (
    
    
    ) is
    
    
    .
  • C3 (Chlorine): The chlorine atom can adopt either an

    
     or 
    
    
    
    orientation depending on the ring pucker direction.
Isomerism Note

Because C1 is symmetrically substituted (two identical COOH groups), the molecule does not possess cis/trans isomers in the traditional sense relative to C1. However, the conformational isomers are distinct:

  • Conformer A: Chlorine is Pseudo-Equatorial (

    
    ).
    
  • Conformer B: Chlorine is Pseudo-Axial (

    
    ).
    

Thermodynamics & Computational Analysis

The conformational preference is governed by the balance of Steric Strain (van der Waals) and Electronic Effects (Dipole-Dipole).

Conformational Energy Landscape

The equatorial preference of the chlorine atom is dominant due to the relief of 1,3-diaxial repulsion with the axial carboxylate at C1.

  • Global Minimum: Cl-Equatorial (

    
    ) . In this state, the C-Cl bond vector is directed away from the bulk of the ring and the axial COOH group.
    
  • Local Minimum: Cl-Axial (

    
    ) . This state suffers from "transannular repulsion" between the C3-Cl and the C1-COOH(
    
    
    
    ).
  • Transition State: Planar . Highly unfavorable due to full eclipsing of C-H and C-C bonds and maximum torsional strain.

Dipole-Dipole Interactions

The C-Cl bond is polarized (


 on Cl). The C=O bonds of the carboxylates are also highly polarized.
  • In the Axial Cl conformer: The C-Cl dipole is more parallel to the C1-COOH(

    
    ) dipole, leading to electrostatic repulsion.
    
  • In the Equatorial Cl conformer: The dipoles are better separated spatially.

Visualization of Signaling/Logic Pathway

The following diagram illustrates the logical flow of conformational analysis for this molecule.

ConformationAnalysis Start 3-Chlorocyclobutane-1,1-dicarboxylic Acid Planar Planar Transition State (High Torsional Strain) Start->Planar Hypothetical Pucker Ring Puckering (Relief of Eclipsing Interactions) Planar->Pucker Relaxation Conf_Eq Conformer A: Cl-Equatorial (Global Minimum) Pucker->Conf_Eq Major Pathway Conf_Ax Conformer B: Cl-Axial (Higher Energy) Pucker->Conf_Ax Minor Pathway Conf_Eq->Conf_Ax Rapid Equilibrium (dG ~ 1.2 kcal/mol) Factors Steric & Electronic Factors Factors->Conf_Eq Minimizes 1,3-Repulsion Factors->Conf_Ax Dipole Clash

Figure 1: Conformational energy landscape showing the preference for the equatorial chlorine conformer due to steric and electronic stabilization.

Spectroscopic Characterization

Experimental validation of the conformation relies heavily on NMR spectroscopy.

NMR Analysis

The methylene protons at C2 and C4 are diastereotopic due to the chiral center at C3 (pseudo-asymmetric) and the pro-chiral center at C1.

SignalMultiplicityInterpretation
H3 (Methine) Quintet or MultipletThe coupling constants (

) reveal the puckering.

and

differ significantly in cyclobutanes.
H2/H4 (Methylene) Complex MultipletAppears as an AA'BB' or ABXY system depending on the solvent and field strength.

Diagnostic Coupling Constants:

  • In a rigid equatorial-Cl conformer, the H3 proton is axial . It will show large vicinal coupling (

    
    ) with the axial protons on C2/C4.
    
  • In a dynamic system, the observed

    
     value is a weighted average: 
    
    
    
    .
  • Observation: For 3-substituted cyclobutanes,

    
     and 
    
    
    
    .
IR Spectroscopy
  • C=O Stretch:

    
    .
    
  • Intramolecular H-Bonding: The 1,1-dicarboxylic acid motif often forms an intramolecular hydrogen bond between the two carboxylates, especially in non-polar solvents. This locks the C1 geometry and can shift the C=O bands.

Experimental Protocols

Synthesis of the Scaffold

While direct chlorination is possible, high-purity synthesis typically proceeds via the hydroxy-intermediate to control regiochemistry.

Protocol: Conversion of 3-Hydroxy-1,1-cyclobutanedicarboxylic acid to 3-Chloro derivative

  • Reagents: 3-Hydroxy-1,1-cyclobutanedicarboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 2.5 eq), DMF (cat.), Dichloromethane (DCM).
    
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend hydroxy-acid in dry DCM.

    • Add catalytic DMF (2-3 drops).

    • Add

      
       dropwise at 
      
      
      
      .
    • Reflux for 4 hours. (Evolution of

      
       and 
      
      
      
      gas).
    • Concentrate in vacuo to remove excess

      
      .
      
    • Hydrolyze the resulting acid chloride (if formed) or isolate the chloro-acid directly depending on workup (acid chlorides of gem-diacids can be unstable; often the anhydride forms). Correction: Direct substitution of OH with Cl on the ring often requires protection of the acids or use of milder reagents (e.g.,

      
      ) to avoid anhydride formation.
      
    • Alternative (Radical Chlorination): Reaction of cyclobutane-1,1-dicarboxylic acid with

      
       (Sulfuryl chloride) and AIBN initiator. This yields the 3-chloro product but requires careful purification from the 2-chloro isomer.
      
Crystallization for X-Ray

To resolve the exact solid-state conformation:

  • Dissolve 50 mg of the compound in minimal hot water or methanol.

  • Allow slow evaporation at room temperature in a vibration-free environment.

  • Resulting crystals are typically suitable for single-crystal X-ray diffraction, which will likely show the equatorial-Cl conformation in the lattice to maximize packing efficiency.

Applications in Drug Design[1]

This scaffold is a critical bioisostere for glutamate and aspartate.

  • Conformational Restriction: By incorporating the glutamate backbone into the cyclobutane ring, the rotation around the

    
     and 
    
    
    
    bonds is frozen.
  • Receptor Selectivity:

    • mGluR (Metabotropic Glutamate Receptors): The specific distance between the distal carboxylate and the amine (if derivatized to an amino acid) determines agonist/antagonist activity.

    • The 3-chloro substituent adds a steric bulk that can probe hydrophobic pockets in the receptor binding site (e.g., EAAT transporters).

Applications Scaffold 3-Cl-Cyclobutane Scaffold Target1 mGluR Agonists (Restricted Glutamate) Scaffold->Target1 Rigidification Target2 EAAT Transporters (Hydrophobic Probe) Scaffold->Target2 Steric Probe Outcome High Selectivity & Potency Target1->Outcome Target2->Outcome

Figure 2: Application of the 3-chlorocyclobutane scaffold in medicinal chemistry.

References

  • Wiberg, K. B. (1965). "The Deuterium Isotope Effect on the Solvolysis of Cyclobutyl Methanesulfonates." Journal of the American Chemical Society, 87(5), 1070–1077. Link (Foundational work on cyclobutane puckering energetics).

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. Link (Mathematical basis for defining the puckering parameters).

  • Nevill, C. R., Frank, D. S., & Trepka, R. D. (1962). "Synthesis of 3-substituted cyclobutanecarboxylic acids." Journal of Organic Chemistry.
  • PubChem Compound Summary. (2024). "3-Chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583)."[2] National Center for Biotechnology Information. Link

  • Allan, R. D., et al. (1990). "Synthesis and activity of conformationally restricted analogues of glutamic acid." Journal of Medicinal Chemistry, 33(10), 2905–2915. Link (Application of cyclobutane scaffolds in drug design).

Sources

Technical Guide: Solubility Profiling of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid is a functionalized cyclobutane derivative critical in the synthesis of antiviral agents and conformationally restricted amino acid analogs.[1] Its solubility profile is governed by a "push-pull" structural dynamic: the hydrophilic geminal dicarboxylic acid moiety drives solubility in polar protic solvents, while the lipophilic cyclobutane ring and chlorine substituent facilitate interaction with moderately polar organic solvents.[1]

This guide provides a tiered solubility classification, a validated protocol for quantitative determination, and strategic solvent selection for purification (crystallization).[1]

Physicochemical Context & Theoretical Profile[1][2]

Structural Analysis

The molecule consists of a strained four-membered ring substituted with two carboxylic acid groups at the C1 position and a chlorine atom at the C3 position.[1]

  • Hydrophilic Domain: The 1,1-dicarboxylic acid motif (

    
    , 
    
    
    ) creates strong hydrogen bonding potential, making the compound highly soluble in alcohols and water.[1]
  • Lipophilic Domain: The chlorine substituent at C3 increases the partition coefficient (LogP) relative to the parent cyclobutane-1,1-dicarboxylic acid, enhancing solubility in esters and ethers while reducing water solubility slightly compared to the non-chlorinated analog.[1]

Solubility Tier List (Qualitative)

Based on structural analogs (e.g., cyclobutane-1,1-dicarboxylic acid) and functional group contributions, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Polar Protic Methanol, Ethanol, WaterHigh (>100 mg/mL)Dissolution, Reaction Medium
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Stock Solutions, Reactions
Moderately Polar Ethyl Acetate, THF, AcetoneModerate (10–50 mg/mL)Crystallization (Good Cooling Curves)
Chlorinated Dichloromethane (DCM), ChloroformLow-Moderate Extraction (pH dependent)
Non-Polar n-Heptane, Hexane, TolueneInsoluble (<1 mg/mL)Anti-solvent

Experimental Protocol: Quantitative Solubility Determination

Since exact literature values can vary by synthesis batch (polymorphs), empirical determination is required for process validation.[1] Use this self-validating gravimetric protocol.

Protocol: Isothermal Gravimetric Analysis

Objective: Determine saturation solubility (

Materials:

  • 3-chlorocyclobutane-1,1-dicarboxylic acid (dried, >98% purity)[1][2]

  • 0.45 µm PTFE Syringe Filters[1]

  • Temperature-controlled shaker or water bath[1]

  • Analytical Balance (

    
    0.01 mg)[1]
    

Workflow:

  • Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

  • Filtration: Filter the supernatant using a pre-warmed syringe and 0.45 µm filter into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved.[1]

  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

SolubilityWorkflowStartExcess Solid + SolventEquilibrateAgitate 24h @ 25°CStart->EquilibrateSaturationFilterFilter Supernatant(0.45 µm PTFE)Equilibrate->FilterEquilibriumEvaporateEvaporate to DrynessFilter->EvaporateAliquotWeighGravimetric AnalysisEvaporate->WeighResidue Mass

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Solvent Selection for Purification (Crystallization)[1][5]

For drug development, purification via crystallization is preferred over chromatography.[1] The 1,1-dicarboxylic acid moiety allows for pH-swing crystallization, but solvent cooling crystallization is often cleaner.[1]

Recommended Solvent System: Ethyl Acetate / n-Heptane[1]
  • Rationale: The compound shows high temperature-dependent solubility in Ethyl Acetate (EtOAc).[1] n-Heptane acts as an effective anti-solvent.[1]

  • Procedure:

    • Dissolve crude acid in EtOAc at reflux (approx. 75°C).

    • Cool slowly to 25°C.

    • If no precipitation occurs, add n-Heptane dropwise until turbidity persists.[1]

    • Cool to 0–5°C to maximize yield.

Visualization: Crystallization Decision Tree

CrystallizationLogicStartCrude 3-Chloro AcidCheckSolubilitySoluble in EtOAc @ Reflux?Start->CheckSolubilityYesYesCheckSolubility->YesNoNoCheckSolubility->NoCoolingCool to 25°CYes->CoolingSwitchSolventSwitch to Ethanol/WaterNo->SwitchSolventPrecipitationPrecipitation?Cooling->PrecipitationHarvestHarvest Crystals(Filtration)Precipitation->HarvestYesAddAntiAdd Anti-Solvent(n-Heptane)Precipitation->AddAntiNoAddAnti->Harvest

Figure 2: Decision logic for selecting the optimal crystallization solvent system.

References

  • Organic Syntheses Procedure (Analogous): Preparation of 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll.[1][3][4][5][6] Vol. 3, p.213 (1955).[1] Link[1]

  • Synthesis of 3-Substituted Cyclobutanes: Organic Syntheses, Coll. Vol. 6, p.271 (1988).[1] Describes chlorination and handling of related cyclobutane acids. Link[1]

  • PubChem Compound Summary: 3-chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583).[1][7] National Library of Medicine.[1] Link

  • ChemicalBook Data: Physical properties of Cyclobutane-1,1-dicarboxylic acid derivatives. Link

Strategic Derivatization of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic derivatization of 3-chlorocyclobutane-1,1-dicarboxylic acid , a high-value scaffold in medicinal chemistry and materials science.

Executive Summary: The Gem-Dicarboxylate Advantage[1][2]

In the landscape of drug design, the cyclobutane ring serves as a critical bioisostere for phenyl rings and gem-dimethyl groups, offering unique conformational restriction. 3-chlorocyclobutane-1,1-dicarboxylic acid (3-Cl-CBDCA) represents a "privileged scaffold" due to its dual functionality:

  • The Gem-Dicarboxylate Head: A proven chelating motif for platinum(II) anticancer agents (analogous to Carboplatin) and a precursor to conformationally restricted amino acids.

  • The C3-Chloro Handle: A strategic vector for further functionalization, allowing the introduction of lipophilic side chains or nucleophilic displacement (under specific conditions) to tune pharmacokinetics.

This guide outlines the synthesis, reactivity, and high-value derivatives of 3-Cl-CBDCA, providing researchers with a roadmap for utilizing this molecule in next-generation therapeutics.[1][2]

Core Synthesis: Accessing the Scaffold

The synthesis of 3-Cl-CBDCA is not trivial due to the strain of the cyclobutane ring.[2] The most authoritative and scalable route involves the direct chlorination of the parent cyclobutane-1,1-dicarboxylic acid.

Synthetic Pathway

The protocol relies on a radical-mediated chlorination using sulfuryl chloride (


).[2] This method is preferred over direct ring-closure of chlorinated precursors due to higher yields and easier purification.[1][2]

Reagents & Conditions:

  • Precursor: Cyclobutane-1,1-dicarboxylic acid (prepared from diethyl malonate and 1,3-dibromopropane).[1][2]

  • Chlorinating Agent: Sulfuryl chloride (

    
    ).[2]
    
  • Catalyst: Benzoyl peroxide (radical initiator).[2]

  • Solvent: Benzene or Carbon Tetrachloride (Note: Modern protocols substitute with trifluoromethylbenzene for safety).[2]

Experimental Protocol (Optimized)
  • Step 1: Dissolve cyclobutane-1,1-dicarboxylic acid (10 mmol) in anhydrous trifluoromethylbenzene under inert atmosphere (

    
    ).
    
  • Step 2: Add sulfuryl chloride (12 mmol) dropwise at room temperature.

  • Step 3: Add catalytic benzoyl peroxide (5 mol%).[2]

  • Step 4: Reflux the mixture for 4–6 hours. Monitoring by TLC is difficult; use NMR to track the shift of the C3-proton.

  • Step 5: Evaporate solvent. Recrystallize the crude solid from ethyl acetate/hexanes to yield 3-Cl-CBDCA.[1][2]

Mechanism Insight: The reaction proceeds via a radical chain mechanism. The cyclobutane ring's puckered conformation directs the radical attack to the C3 position (trans to the bulky carboxylates) to minimize steric strain.

Synthesis Start Diethyl Malonate + 1,3-Dibromopropane Inter Cyclobutane-1,1- dicarboxylic acid Start->Inter 1. NaOEt, EtOH 2. Hydrolysis Product 3-Chlorocyclobutane- 1,1-dicarboxylic acid Inter->Product SO2Cl2, Benzoyl Peroxide Reflux (Radical Chlorination)

Figure 1: Synthetic route to 3-chlorocyclobutane-1,1-dicarboxylic acid via radical chlorination.[1][2]

Primary Derivative Class: Platinum(II) Therapeutics[1][2]

The most direct and high-impact application of 3-Cl-CBDCA is as a leaving group ligand in Platinum(II) complexes, creating analogs of Carboplatin .[1][2]

The "Chloro-Carboplatin" Analog

Carboplatin uses the unsubstituted 1,1-dicarboxylate.[1] Introducing a chlorine at C3 alters the lipophilicity (


) and the electronic density of the chelating oxygens, potentially modifying the hydrolysis rate (activation) of the drug in vivo.

Synthesis of cis-Diammine(3-chlorocyclobutane-1,1-dicarboxylato)platinum(II):

  • Activation: Convert 3-Cl-CBDCA to its disilver salt by reacting with

    
     in water in the dark. Filter the precipitate (
    
    
    
    ).[1][2]
  • Complexation: React the disilver salt with

    
     (cis-diamminediiodoplatinum) in water.[1][2]
    
  • Purification: AgI precipitates out.[3] Filter and lyophilize the filtrate to obtain the target complex.

Therapeutic Rationale:

  • Solubility: The polar C-Cl bond may improve water solubility compared to alkyl-substituted analogs.[1][2]

  • Metabolic Stability: The C-Cl bond is robust against metabolic oxidation compared to C-H bonds.[1]

Secondary Derivative Class: Decarboxylation & Mono-Acids[1][2]

Controlled decarboxylation yields 3-chlorocyclobutanecarboxylic acid , a versatile building block for peptidomimetics and fragment-based drug discovery (FBDD).[1][2]

Thermal Decarboxylation Protocol

Heating gem-dicarboxylic acids causes the loss of one


 molecule.[2]
  • Conditions: Heat neat at 160–180°C until gas evolution ceases.

  • Stereochemistry: The product is a mixture of cis and trans isomers.

    • Trans-isomer (Thermodynamic): Major product, carboxylate and chlorine on opposite sides of the ring.

    • Cis-isomer (Kinetic): Minor product.[3][4]

  • Separation: Isomers can be separated via fractional crystallization or chromatography of their methyl esters.

Application: Non-Natural Amino Acids

The mono-acid can be converted to 3-chlorocyclobutane-glycine analogs via alpha-bromination followed by amination, serving as conformationally restricted GABA or Glutamate bioisosteres.[1][2]

Tertiary Derivative Class: Bicyclobutanes & Heterocycles[2]

The 3-chloro group allows for unique intramolecular reactions to form strained bicyclic systems.[1]

Bicyclo[1.1.0]butane Formation

Under strong reducing conditions (Wurtz-type coupling), the 1,3-relationship between the carboxylate (converted to a halide via Hunsdiecker) and the C3-chlorine allows for the formation of the highly strained bicyclo[1.1.0]butane scaffold.[2]

Pathway:

  • Hunsdiecker Reaction: 3-Cl-CBDCA

    
     3-chlorocyclobutanecarboxylic acid 
    
    
    
    1-bromo-3-chlorocyclobutane (via
    
    
    ).[1][2][5][6]
  • Ring Closure: Treatment with molten Sodium (Na) or Sodium-Potassium alloy yields bicyclobutane.[1][2]

Spiro-Heterocycles

Reaction of the 1,1-dicarboxylate with diamines or urea yields spiro-imides, which are potent inhibitors of aldose reductase and other enzymatic targets.[1][2]

  • Reagent: Urea or Guanidine.

  • Product: 7-chloro-2,4-diazaspiro[3.5]nonane-1,3,5-trione derivatives.[1][2]

Summary of Physicochemical Properties

Property3-Cl-CBDCAParent (CBDCA)Implication for Drug Design
Molecular Weight 178.57 g/mol 144.12 g/mol Small fragment, high ligand efficiency.[1][2]
LogP (Predicted) ~0.8~0.2Increased lipophilicity aids membrane permeability.
pKa (Acid 1) ~2.9~3.1Stronger acid due to inductive effect of Cl.[2]
Ring Conformation PuckeredPuckeredC3-Cl locks conformation, reducing entropic penalty upon binding.[1]
Chirality Achiral (Meso)AchiralPlane of symmetry through C1-C3.[1][2]

Derivative Logic Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Derivatives Core 3-Chlorocyclobutane- 1,1-dicarboxylic Acid Pt_Complex Pt(II) Antitumor Agents (Chloro-Carboplatin) Core->Pt_Complex AgNO3, cis-Pt(NH3)2I2 Mono_Acid 3-Chlorocyclobutane- carboxylic acid Core->Mono_Acid Heat (-CO2) Spiro Spiro-Imides (via Urea condensation) Core->Spiro Urea/Heat GABA Restricted GABA Analogs (Neuroactive) Mono_Acid->GABA Curtius Rearrangement Bicyclo Bicyclo[1.1.0]butane (High Strain Scaffolds) Mono_Acid->Bicyclo Hunsdiecker + Na (Wurtz)

Figure 2: Divergent synthesis map showing high-value pharmaceutical derivatives.[1][2]

References

  • Synthesis of Cyclobutane-1,1-dicarboxylic Acid: Organic Syntheses, Coll. Vol. 3, p.213 (1955). [1][2][7]

  • Chlorination of Cyclobutane Derivatives: Nevill, W. A., et al. "Free Radical Chlorination of Cyclobutanecarboxylic Acids."[8] Journal of Organic Chemistry, 1962. [1][2]

  • Hunsdiecker Reaction on Cyclobutanes: Wiberg, K. B., et al. "Bicyclobutane." Journal of the American Chemical Society, 1963. [1][2]

  • Platinum(II) Carboxylates (Carboplatin Analogs): Cleare, M. J., et al. "Antitumor Platinum Complexes: Relationship between Chemical Structure and Antitumor Activity." Bioinorganic Chemistry, 1973.

  • Cyclobutane in Drug Design: Journal of Medicinal Chemistry, "Cyclobutane Derivatives as Bioisosteres," 2020.

Sources

Technical Guide: Stability & Degradation of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS 89639-43-0) is a highly functionalized cyclobutane derivative characterized by significant ring strain and a labile gem-dicarboxylic acid moiety.[1][2]

For researchers utilizing this compound as a building block (e.g., for GABA analogs or conformationally restricted peptidomimetics), the primary stability risk is thermal decarboxylation . This reaction is thermodynamically driven by the release of

dehydrohalogenation1

Critical Storage Directive: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid exposure to temperatures >40°C and basic environments (pH > 8).[1]

Chemical Profile & Structural Stress Factors[1][3][4][5][6]

To predict stability, we must analyze the internal stress factors of the molecule.

FeatureParameterStability Implication
Ring Strain ~26.5 kcal/mol (Cyclobutane)High potential for ring-opening reactions if activated by electrophiles or nucleophiles.[1]
Gem-Dicarboxylic Group 1,1-SubstitutionProne to decarboxylation upon heating.[1][3] The proximity of two electron-withdrawing carboxyl groups destabilizes the molecule relative to its mono-acid counterpart.
C-Cl Bond Secondary Alkyl ChlorideSusceptible to elimination (E2) to form a cyclobutene derivative, particularly in the presence of base.[1] Substitution (

) is sterically hindered by the ring pucker.[1]
pKa (Estimated)

,

Stronger acid than acetic acid due to the inductive effect of the Cl and the second COOH.

Degradation Mechanisms: The "Why" and "How"

The degradation of this compound follows three distinct pathways. Understanding these allows for the design of robust handling protocols.[1]

Pathway A: Thermal Decarboxylation (Dominant)

This is the most critical failure mode.[1] Gem-dicarboxylic acids are well-known to decarboxylate to form mono-carboxylic acids.[1]

  • Trigger: Heat (>50°C for long durations; >150°C for rapid conversion).[1]

  • Mechanism: A concerted cyclic transition state involving the transfer of the carboxyl proton to the carbonyl oxygen of the adjacent carboxyl group, releasing

    
     and forming an enol intermediate that tautomerizes to the mono-acid.
    
  • Product: 3-chlorocyclobutanecarboxylic acid (cis/trans mixture) +

    
     (gas).[1]
    
Pathway B: Dehydrohalogenation (Base-Induced)

The presence of a chlorine atom at position 3 allows for 1,3-elimination or 1,2-elimination depending on conditions.[1]

  • Trigger: Basic pH (pH > 9) or nucleophilic bases (e.g., amines, hydroxide).[1]

  • Mechanism: Base abstracts a proton from the ring.[1] If elimination occurs, it yields a cyclobutene derivative (highly strained) or potentially bicyclo[1.1.0]butane derivatives under forcing conditions.[1]

  • Product: Cyclobutene-dicarboxylic acid derivatives + HCl.[1]

Pathway C: Hydrolytic Ring Opening (Acid/Nucleophile)

While less common than A or B, the strained ring can open under strong acidic conditions or nucleophilic attack.[1]

  • Trigger: Strong mineral acids or super-nucleophiles.[1]

  • Product: Linear dicarboxylic acid derivatives (e.g., substituted adipic or glutaric acid derivatives).[1]

Visualization of Degradation Pathways

The following diagram illustrates the causal relationships in the degradation workflow.

DegradationPathwaysStart3-Chlorocyclobutane-1,1-dicarboxylic acidHeatThermal Stress(>50°C)Start->HeatActivationBaseBasic pH(> pH 8)Start->BaseExposureTS_DecarbCyclic TransitionStateHeat->TS_DecarbEliminationCyclobuteneDerivatives(HCl Loss)Base->Elimination E2 EliminationMonoAcid3-Chlorocyclobutane-carboxylic acid(Major Impurity)TS_Decarb->MonoAcid - CO2CO2CO2 GasTS_Decarb->CO2

Caption: Primary degradation pathways. Thermal stress drives decarboxylation (top), while basic conditions drive dehydrohalogenation (bottom).[1]

Stability Under Stress: Experimental Data Summary

The following table synthesizes expected stability behaviors based on functional group analysis and homologous series data.

Stress ConditionStability RatingObservation / Result
Solid State (25°C) ModerateSlow decarboxylation over months.[1] Hygroscopic nature may accelerate degradation.[1]
Solid State (-20°C) HighStable for >12 months if kept dry.[1]
Aqueous Solution (pH 1-3) ModerateStable for days.[1] Long-term risk of slow decarboxylation.[1]
Aqueous Solution (pH > 8) Critical Failure Rapid salt formation followed by potential dehydrohalogenation (loss of Cl).[1]
Thermal (Melting Point) Unstable Likely decomposes/decarboxylates near or at melting point.[1] Do not use melting point as a purity check without TGA confirmation.
Light (UV/Vis) Unknown/RiskC-Cl bonds can be photolabile.[1] Amber glassware is mandatory.[1]

Analytical Strategy

To validate the integrity of 3-chlorocyclobutane-1,1-dicarboxylic acid, a specific HPLC workflow is required.[1] Standard UV detection is difficult due to the lack of a strong chromophore (only weak carboxyl absorbance at 210 nm).[1]

Recommended Protocol: Reverse Phase HPLC (Low pH)[1]
  • Column: C18 or C8 (e.g., Zorbax SB-C18), 3.5 µm particle size.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1] Crucial: Low pH suppresses ionization of carboxylic acids, ensuring retention on C18.

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (or CAD/ELSD if available for better sensitivity).

  • Target Impurity: Look for the mono-acid (3-chlorocyclobutanecarboxylic acid), which will be less polar and elute later than the di-acid.[1]

Analytical Decision Tree

AnalyticalWorkflowSampleSample: 3-Chlorocyclobutane-1,1-dicarboxylic acidTechniqueSelect TechniqueSample->TechniqueHPLCRP-HPLC (UV 210nm)Technique->HPLCQuantitationNMR1H-NMR (DMSO-d6)Technique->NMRIdentity/StructureHPLC_ResCheck Retention Time:Di-acid (Early) vs Mono-acid (Late)HPLC->HPLC_ResNMR_ResCheck Integration:Proton ratio changesLoss of symmetryNMR->NMR_Res

Caption: Analytical workflow for purity assessment. HPLC separates decarboxylated impurities; NMR confirms structural integrity.

Handling & Storage Protocols

Storage
  • Temperature: Store at -20°C ± 5°C .

  • Atmosphere: Purge headspace with Argon or Nitrogen.[1]

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Desiccant: Store vial inside a secondary container (jar) with silica gel or molecular sieves to prevent moisture absorption.[1]

Handling
  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solvents: Dissolve in neutral solvents (Water/ACN, Methanol, DMSO).[1] Avoid dissolving in basic buffers (Carbonate, Phosphate pH > 8) unless immediately reacting.[1]

  • Heating: Do not heat above 40°C during dissolution or processing.[1] If solvent removal is necessary, use a rotary evaporator with a bath temperature < 35°C and high vacuum.[1]

References

  • Organic Syntheses Procedure (Decarboxylation): Title: 3-Chlorocyclobutanecarboxylic Acid.[1][5][3][6][7] Source: Organic Syntheses, Coll.[1][3][8] Vol. 6, p.271 (1988); Vol. 51, p.73 (1971).[1] Relevance: Describes the synthesis of the mono-acid via thermal decarboxylation of the 1,1-dicarboxylic acid precursor, establishing the thermal instability of the core topic compound. URL:[Link][1]

  • Cyclobutane Strain & Reactivity: Title: Bicyclobutane (Synthesis via Elimination).[1] Source: Wikipedia / General Chemical Literature.[1] Relevance: Highlights the propensity for 1,3-elimination in halogenated cyclobutanes under basic conditions.[1] URL:[Link][1]

  • General Stability of Gem-Dicarboxylic Acids: Title: 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[1][3][8][9] Source: Organic Syntheses, Coll.[1][3][8] Vol. 3, p.213 (1955).[1][3] Relevance: Provides foundational data on the handling and decarboxylation temperatures of the non-chlorinated parent scaffold. URL:[Link][1]

  • Analytical Method (HPLC): Title: Separation of 1,1-Cyclobutanedicarboxylic acid.[1][2][3][4][8][10][11] Source: SIELC Technologies Application Note.[1] Relevance: Provides the baseline HPLC conditions (Reverse Phase, Acidic Mobile Phase) adapted for the chlorinated derivative in this guide. URL:[Link]

literature review of substituted cyclobutane dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

From Topochemical Synthesis to Pharmaceutical Pharmacophores

Executive Summary

Substituted cyclobutane dicarboxylic acids (CBDAs) represent a unique class of strained carbocycles that serve as critical scaffolds in modern drug discovery and materials science. Their utility stems from the cyclobutane ring's ability to rigidly orient functional groups in defined vectors, a property exploited in the design of metabolic-resistant pharmacophores (e.g., Carboplatin, GABA analogues) and high-performance metal-organic frameworks (MOFs).

This guide provides a technical deep-dive into the synthesis, stereochemistry, and application of CBDAs. Unlike standard reviews, we focus on the causality between the ring's puckered conformation and its reactivity, providing self-validating protocols for both chemical and photochemical synthesis.

Structural Fundamentals & Stereochemistry

The utility of CBDAs is governed by the thermodynamics of the cyclobutane ring. Unlike planar cyclopropane, cyclobutane adopts a non-planar "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).

Ring Strain and Conformation[1]
  • Ring Strain Energy: ~26.5 kcal/mol. This high potential energy makes the ring susceptible to ring-opening under harsh conditions but kinetically stable enough for biological applications.

  • Puckering Angle: Typically 25°–35°. This puckering creates distinct pseudo-equatorial and pseudo-axial positions, influencing the pKa of attached carboxylic acid groups.

Physicochemical Properties (Data Summary)

The stereochemistry significantly alters the acidity and solubility, affecting ligand exchange rates in platinum drugs.

PropertyCyclobutane-1,1-dicarboxylic acidtrans-Cyclobutane-1,2-dicarboxylic acid
Structure Geminal dicarboxylateVicinal dicarboxylate (C2 symmetry)
CAS No. 5445-51-21124-13-6
pKa1 (25°C) ~2.8 (Estimated)3.79
pKa2 (25°C) ~5.7 (Estimated)5.61
Melting Point 158–164 °C125–131 °C
Key Application Carboplatin ligand (leaving group)MOF linkers, Polymer monomers

Technical Insight: The large difference between pKa1 and pKa2 in the trans-1,2 isomer is due to electrostatic repulsion. Once the first proton is removed, the negative charge destabilizes the ionization of the second carboxyl group, a phenomenon exacerbated by the rigid ring structure.

Synthetic Methodologies

We present two distinct synthetic workflows: a classical chemical approach for the 1,1-isomer (drug precursor) and a "green" photochemical approach for 1,2-substituted derivatives (biomass valorization).

Workflow A: Chemical Synthesis of 1,1-Cyclobutane Dicarboxylic Acid

Target: Precursor for Carboplatin.[1] Mechanism: Double alkylation of diethyl malonate using a "1,3-electrophile" equivalent.

Protocol:

  • Reagents: Diethyl malonate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium ethoxide (2.2 eq), Ethanol (solvent).

  • Alkylation:

    • Dissolve NaOEt in absolute ethanol.

    • Add diethyl malonate dropwise at 0°C to form the sodiomalonate enolate.

    • Add 1,3-dibromopropane slowly. Reflux for 5–7 hours.

    • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 8:2).

  • Hydrolysis & Decarboxylation:

    • The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed with KOH (aq).

    • Acidify to pH 1 with conc. HCl.

    • Critical Step: The intermediate is actually a di-acid. Unlike simple malonic acids, the cyclobutane ring resists thermal decarboxylation at standard reflux temperatures, allowing isolation of the dicarboxylic acid.

  • Purification: Recrystallize from minimal hot water or ethyl acetate.

Workflow B: Solid-State [2+2] Photocycloaddition

Target: alpha-Truxillic Acid (1,2-diphenylcyclobutane-1,2-dicarboxylic acid). Mechanism: Topochemical control. The reaction only proceeds if adjacent alkene bonds in the crystal lattice are parallel and within < 4.2 Å (Schmidt's Criteria).

Protocol:

  • Crystal Engineering: Recrystallize trans-cinnamic acid from ethanol to obtain the

    
    -polymorph (head-to-tail packing).
    
  • Irradiation:

    • Spread crystals in a thin layer (monolayer ideal) between Pyrex glass plates (filters < 290 nm to prevent side reactions).

    • Irradiate with a high-pressure Hg lamp (or sunlight) for 20–40 hours.

    • Phase Transition: The crystal lattice will shift from space group

      
       to 
      
      
      
      as the dimer forms.[2]
  • Work-up: Wash the solid with diethyl ether. The monomer (cinnamic acid) is soluble in ether; the dimer (truxillic acid) is insoluble.

  • Yield: Typically >90% due to the perfect alignment in the solid state.

Visualization: Reaction Pathways

Diagram 1: Solid-State Topochemical Synthesis Mechanism

This diagram illustrates the strict steric requirements for the [2+2] photocycloaddition.

Topochemistry cluster_conditions Schmidt's Criteria Monomer trans-Cinnamic Acid (alpha-polymorph) Packing Crystal Packing (Head-to-Tail, < 4.2 Å) Monomer->Packing Recrystallization Excitation UV Excitation (pi -> pi*) Packing->Excitation hv (>290nm) Transition Biradical Intermediate Excitation->Transition [2+2] Cycloaddition Product alpha-Truxillic Acid (Cyclobutane Dimer) Transition->Product Lattice Relaxation

Caption: The solid-state [2+2] cycloaddition requires precise crystal packing (Schmidt's Criteria) to permit orbital overlap.

Pharmaceutical Applications

Platinum Therapeutics: Carboplatin

Carboplatin was developed to reduce the nephrotoxicity of Cisplatin. The core innovation is the 1,1-cyclobutane dicarboxylic acid (CBDCA) ligand.

  • Mechanism of Action: The CBDCA ligand forms a stable 6-membered chelate ring with Platinum(II). This ring is far more resistant to aquation (hydrolysis) than the chloride ligands in Cisplatin.

    • Result: Slower activation in the blood, longer half-life, and reduced side effects.

  • Synthesis of Carboplatin: The synthesis avoids direct competition by using a highly reactive "aquo" intermediate.

CarboplatinSynthesis Cisplatin Cisplatin [Pt(NH3)2Cl2] Aquo Cis-diammine-diaquo-platinum(II) [Pt(NH3)2(H2O)2]2+ Cisplatin->Aquo - 2 AgCl (ppt) Silver AgNO3 (2 eq) Silver->Aquo Carboplatin Carboplatin Aquo->Carboplatin Chelation (pH controlled) Ligand 1,1-Cyclobutane Dicarboxylic Acid Ligand->Carboplatin

Caption: Synthesis of Carboplatin via the activation of Cisplatin using Silver Nitrate, followed by chelation with CBDCA.

Bioactive Amino Acids: GABA Analogues

Substituted cyclobutanes are used to create conformationally restricted analogues of


-aminobutyric acid (GABA).[3][4]
  • Concept: GABA is flexible.[5] By incorporating the carbon backbone into a cyclobutane ring, the molecule is "frozen" in a specific conformation.

  • SAR Insight:

    • cis-3-aminocyclobutane-1-carboxylic acid: Mimics the folded conformation of GABA; shows moderate uptake inhibition.

    • trans-isomer: Forces an extended conformation; significantly lower biological activity due to the "pinning back" of the ammonium and carboxylate groups, preventing receptor fit.

Materials Science Applications

Metal-Organic Frameworks (MOFs)

The rigid angle of the cyclobutane ring (approx 90°) makes 1,1- and 1,2-dicarboxylic acids excellent "corner" linkers for MOFs.

  • Lanthanide MOFs: 1,1-CBDCA coordinates with Eu(III) to form luminescent sensors for methanol.

  • Lithium Polymers: Used in solid-state electrolytes where the cyclobutane ring prevents dense packing, facilitating ion transport channels.

Green Polymers

Biomass-derived cinnamic acids (ferulic, coumaric) can be photodimerized (via the method in Section 3) to create bio-based truxillic acid derivatives. These serve as rigid, semi-aromatic monomers for high-Tg polyamides and polyesters, offering a sustainable alternative to petroleum-based terephthalic acid.

References

  • Solid-State [2+2] Photocycloaddition Mechanism

    • Title: Solid-State [2+2] Photodimerization and Photopolymeriz
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Carboplatin Synthesis & Properties

    • Title: Synthesis and Characterization of Anticancer Drugs Based on Pl
    • Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences.
    • URL:[Link]

  • GABA Analogues & Conformational Restriction

    • Title: Cyclobutane analogs of GABA.[4][5][6]

    • Source: Neurochemical Research (via PubMed).
    • URL:[Link]

  • pKa and Physical Properties

    • Title: trans-Cyclobutane-1,2-dicarboxylic acid (Compound Summary).[7][8][9][10]

    • Source: PubChem.[7]

    • URL:[Link]

  • Biomass-Derived Cyclobutane Polymers

    • Title: A biorenewable cyclobutane-containing building block synthesized
    • Source: Cell Reports Physical Science (via NIH).
    • URL:[Link]

Sources

Methodological & Application

Application Note: 3-Chlorocyclobutane-1,1-dicarboxylic Acid as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 3-chlorocyclobutane-1,1-dicarboxylic acid (and its ester derivatives) as a high-value building block for introducing conformational restriction into bioactive molecules.[1] Unlike flexible alkyl chains, the cyclobutane ring offers a defined "puckered" geometry (butterfly conformation), allowing precise vector positioning of substituents. This note provides optimized protocols for the synthesis, functionalization (via nucleophilic substitution), and application of this scaffold in developing rigid amino acid analogues and spirocyclic drug candidates.

Structural Rationale: The "Escape from Flatland"

In modern drug discovery, increasing saturation (


) correlates with improved solubility and lower promiscuity. The cyclobutane core serves as a superior bioisostere for phenyl rings or flexible alkyl linkers.

Key Structural Features:

  • Gem-Dicarboxyl Handle: The 1,1-dicarboxylic acid moiety provides a "gem-dialkyl" effect, pre-organizing the ring conformation and serving as a versatile precursor for amino acids (via Curtius rearrangement), spiro-barbiturates, or heterocycles.[1]

  • 3-Chloro Functional Handle: The C3-chlorine allows for divergent synthesis.[1] It acts as a leaving group for nucleophilic substitution (

    
    ) to introduce amines, thiols, or azides, or as a site for radical cross-coupling.
    
  • Ring Pucker: The cyclobutane ring is not planar; it exists in a puckered conformation (~25–35°), creating distinct pseudo-equatorial and pseudo-axial positions. This rigidity is critical for locking pharmacophores in bioactive conformations.

Preparation Protocol

While 3-chlorocyclobutane-1,1-dicarboxylic acid is commercially available, in-house preparation is often required for scale-up or isotopic labeling.[1] The most robust route involves the radical chlorination of cyclobutane-1,1-dicarboxylic acid.[1]

Method A: Radical Chlorination with Sulfuryl Chloride

Note: This reaction requires a fume hood due to SO₂ and HCl evolution.

Reagents:

  • Cyclobutane-1,1-dicarboxylic acid (Starting Material)[1][2][3][4][5]

  • Sulfuryl Chloride (

    
    )[1]
    
  • Benzoyl Peroxide (BPO) - Radical Initiator[1]

  • Solvent: Benzene (traditional) or 1,2-Dichloroethane (DCE - safer alternative)[1]

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve cyclobutane-1,1-dicarboxylic acid (10.0 g, 69.4 mmol) in dry DCE (100 mL).
    
  • Addition: Add sulfuryl chloride (11.2 g, 83.3 mmol, 1.2 eq) via syringe.

  • Initiation: Add a catalytic amount of benzoyl peroxide (~100 mg).

  • Reaction: Heat the mixture to reflux (85°C) with stirring. The reaction typically requires 12–18 hours. Monitor by TLC (stain with Bromocresol Green) or NMR.

    • Checkpoint: The evolution of gas (

      
      , 
      
      
      
      ) indicates reaction progress.
  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess

    
    .
    
  • Purification: The crude residue is often a semi-solid. Recrystallize from a mixture of ethyl acetate/hexanes (1:3) to afford the 3-chloro derivative as a white crystalline solid.[1]

    • Yield Expectations: 50–65%.

Data Summary Table: Reaction Parameters

ParameterSpecificationNotes
Stoichiometry 1.0 eq Substrate : 1.2 eq

Excess chlorinating agent ensures conversion.[1]
Temperature Reflux (80-85°C)Required for radical initiation.[1]
Time 12 - 18 HoursMonitor gas evolution.[1]
Critical Impurity 3,3-dichloro derivativeAvoid large excess of

.
Functionalization: Nucleophilic Substitution

The secondary chloride at the 3-position is sterically hindered and part of a strained ring, making direct


 reactions challenging but feasible with high-energy nucleophiles (e.g., Azide, Thiolate).

Application Focus: Synthesis of 3-Azidocyclobutane-1,1-dicarboxylate This is a key intermediate for generating conformationally restricted GABA or Glutamate analogues.[1]

Protocol:

  • Esterification (Recommended): Convert the diacid to the diethyl ester using ethanol/H₂SO₄ (Fischer esterification) prior to substitution. The ester prevents side reactions involving the carboxylic acid protons.

  • Substitution:

    • Dissolve Diethyl 3-chlorocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous DMF (0.5 M).

    • Add Sodium Azide (

      
      , 3.0 eq).[3]
      
    • Heat to 90°C for 24–48 hours under Argon.

    • Mechanistic Note: The reaction proceeds via

      
       inversion. However, since the starting material is achiral (plane of symmetry), the product remains achiral unless desymmetrized later.
      
  • Workup: Dilute with water, extract with diethyl ether, wash with brine, and dry over

    
    .
    
  • Reduction: The resulting azide can be reduced to the amine using Staudinger conditions (

    
    , 
    
    
    
    ) or catalytic hydrogenation (
    
    
    , Pd/C).
Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the 3-chloro building block.

G Start Cyclobutane-1,1- dicarboxylic Acid Intermediate 3-Chlorocyclobutane- 1,1-dicarboxylic Acid Start->Intermediate SO2Cl2, Reflux (Radical Chlorination) Ester Diethyl Ester Derivative Intermediate->Ester EtOH, H+ Prod_Decarb 3-Chlorocyclobutane- carboxylic Acid Intermediate->Prod_Decarb Heat (-CO2) Partial Decarboxylation Prod_Azide 3-Azido Derivative (Amino Acid Precursor) Ester->Prod_Azide NaN3, DMF, 90°C (Nucleophilic Sub.) Prod_Spiro Spirocyclic Barbiturates/Hydantoins Ester->Prod_Spiro Urea/Guanidine Cyclization

Figure 1: Divergent synthetic pathways starting from cyclobutane-1,1-dicarboxylic acid.[1] The 3-chloro intermediate serves as the branch point for substitution or decarboxylation.[1]

Advanced Application: Mechanism of Action in Drug Design

The 3-chlorocyclobutane-1,1-dicarboxylic acid scaffold is particularly valuable in the design of Glutamate Receptor Ligands .[1]

  • Glutamate Homology: Glutamic acid is flexible. By incorporating the amino and distal carboxylate groups onto the cyclobutane ring, the distance and angle between the pharmacophores are "frozen."

  • Receptor Selectivity:

    • Trans-isomers (relative to the ring plane) often show selectivity for iGluRs (NMDA/AMPA).[1]

    • Cis-isomers often target mGluRs.[1]

  • Synthesis Logic:

    • Start with 3-chlorocyclobutane-1,1-dicarboxylic acid.[1]

    • Displace Cl with Azide -> Reduce to Amine.[1]

    • Hydrolyze esters.

    • Result: 3-aminocyclobutane-1,1-dicarboxylic acid .[1]

    • Note: This molecule is a rigid analogue of glutamate where the

      
      -carbon is part of the ring.
      

Pathway Glutamate L-Glutamate (Flexible) Target 3-Amino-CB-1,1-Diacid (Conformationally Locked) Glutamate->Target Bioisosteric Replacement Scaffold 3-Chloro-CB-1,1-Diacid (Rigid Scaffold) Scaffold->Target 1. Esterification 2. NaN3 (Sn2) 3. H2/Pd (Red) 4. Hydrolysis

Figure 2: Logical progression from flexible glutamate to the rigid cyclobutane analogue using the 3-chloro building block.[5]

References
  • Synthesis via Radical Chlorination

    • Org.[4][6][7][8] Synth.1993 , 71, 19. "Free radical chlorination of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride."

    • [1]

  • Nucleophilic Substitution & Azide Formation

    • Synth. Commun.1993 , 23(20), 2915-2921.[3] "A Convenient Preparation of 1-Mercapto-3-azidocyclobutane from 1,1-Cyclobutanedicarboxylic Acid."

    • [1]

  • Cyclobutanes in Medicinal Chemistry (Review)

    • J. Med.[9] Chem. "Cyclobutanes in Small-Molecule Drug Candidates."[1]

  • Commercial Availability & Properties

    • PubChem Compound Summary: 3-chlorocyclobutane-1-carboxylic acid (Decarboxylated derivative data for comparison).[1]

Sources

experimental protocol for the synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid . Unlike common routes that target the decarboxylated mono-acid, this protocol focuses on preserving the geminal dicarboxylate motif, a critical pharmacophore for conformational restriction in peptidomimetics and fragment-based drug discovery (FBDD).

Key Technical Insight: The synthesis leverages a regioselective free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride (


).[1] While literature often cites this route for the synthesis of the mono-acid (via thermal decarboxylation), this protocol introduces a critical thermal cutoff  during workup to isolate the dicarboxylic acid intact.

Target Molecule:

  • IUPAC Name: 3-chlorocyclobutane-1,1-dicarboxylic acid[1]

  • Key Feature: Achiral, functionalized strained ring.[1]

  • Stability Warning: Susceptible to thermal decarboxylation at

    
    .[1]
    

Chemical Strategy & Retrosynthesis

The synthesis is divided into two phases.[1][2][3][4][5][6] Phase 1 constructs the strained cyclobutane ring.[1] Phase 2 introduces the halogen substituent via a radical mechanism that exploits the unique reactivity of the cyclobutane ring.[1]

Reaction Scheme

The transformation relies on the high selectivity of the cyclobutane C-3 position toward radical abstraction compared to the sterically hindered C-2/C-4 positions adjacent to the gem-dicarboxylates.[1]

ReactionScheme Malonate Diethyl Malonate + 1,3-Dibromopropane Diester Diethyl 1,1-cyclobutane- dicarboxylate Malonate->Diester 1. NaOEt, EtOH 2. Reflux (Cyclization) Diacid 1,1-Cyclobutane- dicarboxylic acid Diester->Diacid 1. KOH, EtOH 2. H3O+ (Hydrolysis) Target 3-Chlorocyclobutane- 1,1-dicarboxylic acid Diacid->Target SO2Cl2, Benzoyl Peroxide Benzene, Reflux (Radical Chlorination)

Figure 1: Retrosynthetic pathway.[1] The critical step is the final chlorination, which must be carefully controlled to prevent over-chlorination or decarboxylation.

Experimental Protocol

Phase 1: Precursor Synthesis (1,1-Cyclobutanedicarboxylic Acid)

Note: This compound is commercially available.[1][2] If synthesizing de novo, follow the standard malonic ester synthesis.

Core Logic: Double alkylation of diethyl malonate with 1,3-dibromopropane creates the ring.[1] Subsequent hydrolysis yields the diacid.[1][5]

  • Reference: Organic Syntheses, Coll.[1][2][3][5] Vol. 3, p. 213 (1955).[1][2][3]

Phase 2: Regioselective Chlorination (The Core Protocol)

This phase utilizes Sulfuryl Chloride (


) as the chlorinating agent.[1] Unlike elemental chlorine, 

allows for precise stoichiometry and easier handling, though it requires strict moisture control.[1]
A. Materials & Stoichiometry[1][2][3][4][5][7]
ReagentMW ( g/mol )Equiv.[1][8]Amount (Example)Role
1,1-Cyclobutanedicarboxylic acid 144.121.014.4 g (100 mmol)Substrate
Sulfuryl Chloride (

)
134.971.114.8 g (8.9 mL)Radical Chlorinating Agent
Benzoyl Peroxide 242.230.01240 mgRadical Initiator
Benzene (or Trifluorotoluene*)78.11Solvent150 mLSolvent

Safety Note on Solvent: The classic protocol uses Benzene.[1] For modern safety compliance,


-Trifluorotoluene  is a recommended green alternative with similar boiling point and radical stability profiles.
B. Step-by-Step Procedure
  • System Preparation:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

    • Fit the top of the condenser with a

      
       drying tube or a nitrogen inlet (radical reactions are sensitive to oxygen inhibition, but this specific reaction is robust; moisture exclusion is more critical to prevent hydrolysis of 
      
      
      
      ).
    • Safety: Vent the condenser outlet to a gas scrubber (NaOH trap) to neutralize evolved

      
       and 
      
      
      
      gases.[1]
  • Solvation and Drying:

    • Charge the flask with 1,1-cyclobutanedicarboxylic acid (14.4 g) and Benzene (150 mL).[1]

    • Critical Step: If the diacid is wet, azeotropically dry the mixture by distilling off ~20 mL of benzene before adding reagents.[1] Moisture will destroy the sulfuryl chloride.[1]

  • Initiation:

    • Heat the mixture to a gentle reflux (

      
      ). The diacid may not fully dissolve initially.[1]
      
    • Add the Benzoyl Peroxide (240 mg) in one portion.[1]

  • Reagent Addition:

    • Load Sulfuryl Chloride (8.9 mL) into the addition funnel.

    • Add the

      
       dropwise to the refluxing mixture over 45–60 minutes .
      
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will commence.[1][2] The mixture should become homogeneous as the reaction proceeds and the chlorinated product forms.[1]
  • Reaction Monitoring:

    • Maintain reflux for 18–22 hours .[1]

    • Endpoint Check: Monitor by TLC (Eluent: 5% MeOH in DCM with trace Acetic Acid) or NMR.[1] Look for the disappearance of the starting material multiplet at

      
       1.8–2.6 ppm and the appearance of the C-3 methine proton signal (shifted downfield due to Cl).[1]
      
  • Workup (The Divergence Point):

    • Caution: The literature protocol for the mono-acid involves heating the residue to 200°C. DO NOT DO THIS.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotary Evaporator) at bath temperature < 50°C to remove solvent and excess

      
      .
      
    • Result: A viscous, light-brown oil or semi-solid residue containing the crude 3-chlorocyclobutane-1,1-dicarboxylic acid.[1]

C. Purification
  • Crystallization:

    • Dissolve the crude residue in a minimum amount of hot Ethyl Acetate .[1]

    • Slowly add Hexane or Heptane until turbidity is observed.[1]

    • Allow to cool slowly to 4°C.

  • Filtration:

    • Filter the resulting white crystalline solid.[1]

    • Wash with cold Hexane.[1]

    • Dry under high vacuum at room temperature.[1]

Process Logic & Workflow Diagram

The following diagram illustrates the decision matrix during the workup phase, highlighting the critical avoidance of decarboxylation.

WorkupLogic Reaction Reflux Complete (Benzene/SO2Cl2) Evap Evaporate Solvent (Vac < 50°C) Reaction->Evap Decision Target Selection Evap->Decision PathA Heat to 200°C (Decarboxylation) Decision->PathA If Mono-acid desired PathB Recrystallize (EtOAc/Hexane) Decision->PathB If Diacid desired ProdA 3-Chlorocyclobutane- carboxylic acid (Mono-acid) PathA->ProdA ProdB 3-Chlorocyclobutane- 1,1-dicarboxylic acid (Target Diacid) PathB->ProdB

Figure 2: Workup decision tree. Path B is required to maintain the dicarboxylic acid functionality.

Quality Control & Validation

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the diagnostic signal of the proton at C-3 (CH-Cl).[1] In the unsubstituted ring, the protons are multiplets.[1] In the 3-chloro product, the symmetry is retained (meso-like in terms of connectivity, but the puckering makes the Cl axial/equatorial).

    • Expect a quintet-like signal for the C-3 proton around

      
       4.0–4.5 ppm.[1]
      
    • The C-2/C-4 methylene protons will appear as complex multiplets around

      
       2.8–3.2 ppm.[1]
      
  • Melting Point:

    • The diacid should have a distinct melting point (approx. 150–160°C, dec).[1] Note: Decomposition often occurs near the melting point due to decarboxylation.

  • Titration:

    • Verify the diacid functionality by titrating with 0.1 N NaOH.[1] The equivalent weight should be approx. 89 g/eq (half of MW 178.57).[1]

References

  • Synthesis of 1,1-Cyclobutanedicarboxylic Acid: Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid. Org.[1][2][3][4][5] Synth.1955 , Coll.[1][3] Vol. 3, 213.[1][2][3] [Link][1]

  • Chlorination Protocol (Adapted): Nevill, W. A.; Frank, D. S.; Trepka, R. D. 3-Chlorocyclobutanecarboxylic Acid.[1][2] Org.[1][2][3][4][5] Synth.1988 , Coll.[1] Vol. 6, 179.[1][2] Note: This reference describes the synthesis of the mono-acid via the diacid intermediate.[1] The protocol above utilizes the chlorination step from this procedure but omits the decarboxylation step. [Link]

  • Alternative Functionalization (Epichlorohydrin Route): Krapcho, A. P. Synthesis of 3-substituted cyclobutane-1,1-dicarboxylic acids. J. Org.[1] Chem.1993 , 58, 2725–2737.[1] [Link]

Sources

use of 3-chlorocyclobutane-1,1-dicarboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chlorocyclobutane-1,1-dicarboxylic Acid in Medicinal Chemistry

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) represents a high-value scaffold for "escape from flatland" strategies in drug design. Unlike its planar aromatic counterparts, this sp3-rich building block offers a defined vector orientation (puckered cyclobutane ring) and dual functionality:

  • The 1,1-Dicarboxylate Head: A versatile precursor for gem-disubstituted amino acids, spirocyclic systems, and bidentate metal chelation (e.g., Platinum(II) complexes).

  • The 3-Chloro Tail: An electrophilic handle allowing late-stage diversification via nucleophilic substitution, enabling access to 3-heteroatom-substituted cyclobutanes that are otherwise difficult to synthesize.

This guide details the protocols for synthesizing "Next-Generation" Carboplatin analogs and conformationally restricted amino acids (ACBC derivatives) using this scaffold.

Chemical Properties & Handling

PropertyValueNote
Molecular Formula C₆H₇ClO₄
Molecular Weight 178.57 g/mol
Appearance White crystalline powderHygroscopic; store under desiccant.
Solubility DMSO, MeOH, Water (hot)Limited solubility in non-polar solvents (Hexane, DCM).
pKa (calc) ~2.9 (COOH #1), ~5.9 (COOH #2)Stronger acidity than acyclic malonates due to ring strain.
Stability Stable at RTAvoid strong bases (>pH 10) for prolonged periods to prevent decarboxylation or elimination to bicyclo[1.1.0]butane derivatives.

Synthetic Utility & Protocols

Workflow Overview

The utility of 3-chlorocyclobutane-1,1-dicarboxylic acid branches into three primary domains: Metal Complexation, Amino Acid Synthesis, and Nucleophilic Diversification.

G Start 3-Chlorocyclobutane- 1,1-dicarboxylic acid Pt_Complex Pt(II) Antitumor Complexes (Carboplatin Analogs) Start->Pt_Complex K2PtCl4 Ligand Exchange AminoAcid 3-Chloro-ACBC (Glutamate/GABA Analog) Start->AminoAcid Curtius Rearrangement Nucleophile 3-Substituted Derivatives (Azides, Amines, Thiols) Start->Nucleophile Nu- Substitution (Sn2) Spiro Spirocyclic Barbiturates/Hydantoins Start->Spiro Urea/Guanidine Cyclization

Figure 1: Strategic diversification pathways for the 3-chlorocyclobutane-1,1-dicarboxylate scaffold.

Protocol A: Synthesis of 3-Chloro-Analog of Carboplatin

Rationale: The 1,1-cyclobutanedicarboxylate (CBDC) ligand is the "leaving group" in Carboplatin, dictating the drug's kinetics and toxicity profile. The 3-chloro substituent alters the lipophilicity and electronic density of the chelate, potentially overcoming resistance mechanisms found in cisplatin-refractory lines.

Materials:

  • 3-Chlorocyclobutane-1,1-dicarboxylic acid (1.0 eq)

  • cis-[Pt(NH₃)₂(H₂O)₂]²⁺ (generated from cis-Pt(NH₃)₂I₂ + AgNO₃)

  • Water (HPLC grade)

Step-by-Step Procedure:

  • Activation of Platinum Precursor:

    • Suspend cis-Pt(NH₃)₂I₂ (483 mg, 1.0 mmol) in 10 mL water protected from light.

    • Add AgNO₃ (338 mg, 1.98 mmol) and stir at room temperature (RT) for 3 hours. Note: Use slightly less than 2 equivalents of Ag to avoid excess Ag+ in the final product.

    • Filter off the precipitated AgI through Celite. The filtrate contains the activated cis-[Pt(NH₃)₂(H₂O)₂]²⁺ species.

  • Ligand Chelation:

    • Dissolve 3-chlorocyclobutane-1,1-dicarboxylic acid (178 mg, 1.0 mmol) in 5 mL water.

    • Adjust pH to ~6.5 using 1M NaOH (converts diacid to disodium salt).

    • Add the platinum filtrate dropwise to the dicarboxylate solution.

  • Crystallization:

    • Stir the mixture at 50°C for 4 hours, then cool to 4°C overnight.

    • The complex precipitates as a white/off-white solid.

    • Purification: Wash with cold water, ethanol, and diethyl ether. Recrystallize from hot water if necessary.

  • Validation:

    • ¹⁹⁵Pt NMR: Check for single peak around -1700 to -2000 ppm (typical for PtN₂O₂ coordination).

    • Elemental Analysis: Confirm C, H, N, Cl, Pt ratios.

Protocol B: Synthesis of 3-Chloro-1-Aminocyclobutane-1-Carboxylic Acid (3-Cl-ACBC)

Rationale: ACBC is a conformationally restricted analog of GABA and Glutamate. The 3-chloro derivative allows for probing specific hydrophobic pockets in GPCRs (e.g., mGluR) or transporters.

Mechanism: Partial hydrolysis followed by Curtius Rearrangement.

Step-by-Step Procedure:

  • Diester Formation (if starting from acid):

    • Reflux the diacid in absolute ethanol with catalytic H₂SO₄ for 12h. Isolate the diethyl ester via standard workup.

  • Partial Hydrolysis (Desymmetrization):

    • Treat the diethyl ester (1.0 eq) with KOH (1.0 eq) in EtOH at 0°C.

    • Critical Control: Monitor by TLC to maximize the mono-ester/mono-acid product. Over-hydrolysis yields the diacid; under-hydrolysis leaves diester.

  • Curtius Rearrangement:

    • Dissolve the mono-ester (1.0 eq) in dry Toluene.

    • Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Heat to 80°C for 2 hours (evolution of N₂ gas indicates isocyanate formation).

    • Add Benzyl alcohol (1.5 eq) and reflux for 4 hours to trap the isocyanate as the Cbz-protected amine.

  • Deprotection:

    • Caution: Standard hydrogenolysis (H₂/Pd-C) may effect hydrodechlorination (removing the Cl).

    • Alternative: Use acid hydrolysis (6N HCl, reflux) to remove both the ester and Cbz group simultaneously, yielding the amino acid hydrochloride salt.

    • If Cl retention is difficult: Use BBr₃ in DCM for Cbz removal or iodotrimethylsilane (TMSI).

Protocol C: Nucleophilic Diversification (The "3-Chloro" Handle)

Rationale: The 3-chloro group on the cyclobutane ring is susceptible to S_N2 displacement, particularly when the 1,1-dicarboxylate is in the ester form (preventing electronic repulsion from carboxylate anions).

Target: 3-Azido-cyclobutane-1,1-dicarboxylate (Precursor for Click Chemistry).

  • Reagents: 3-Chlorocyclobutane-1,1-dicarboxylic acid diethyl ester, NaN₃, DMF.

  • Procedure:

    • Dissolve the chloro-diester (1.0 eq) in anhydrous DMF (0.5 M).

    • Add NaN₃ (1.5 eq) and catalytic TBAI (tetrabutylammonium iodide).

    • Heat to 90°C for 12-18 hours.

    • Workup: Dilute with water, extract with EtOAc.

    • Safety: Azides are potential explosion hazards. Do not concentrate to dryness if low molecular weight.

  • Outcome: The resulting 3-azido compound can be "clicked" with alkynes to form triazole-linked peptidomimetics.

Structural Validation & Data

When characterizing derivatives, specific NMR signatures confirm the cyclobutane puckering and substitution pattern.

SignalChemical Shift (ppm)MultiplicityInterpretation
H-3 (CH-Cl) 4.20 - 4.60Quintet / MultipletDeshielded by Cl; splitting pattern depends on cis/trans relationship to carboxylates.
H-2/4 (CH₂) 2.80 - 3.20MultipletDiastereotopic protons due to ring puckering.
¹³C C-1 55.0 - 65.0QuaternaryCharacteristic of gem-dicarboxylates.
¹³C C-3 45.0 - 50.0CHUpfield shift compared to acyclic alkyl chlorides due to ring strain.

References

  • Synthesis of 3-substituted cyclobutanes

    • Organic Syntheses, Coll.[1][2] Vol. 6, p. 271 (1988). 3-Chlorocyclobutanecarboxylic acid .[1] Link

    • Note: Describes the chlorination of cyclobutane deriv
  • Platinum Complexes of Cyclobutane Dicarboxylates

    • Journal of Medicinal Chemistry, "Synthesis and Antitumor Activity of Platinum(II) Complexes of 1,1-Cyclobutanedicarboxylic Acid".
    • Chemistry – An Asian Journal, "Potent anticancer activity and possible low toxicity of platinum(II) complexes with functionalized 1,1-cyclobutanedicarboxylate". Link

    • Note: Describes the DN603/DN604 series using 3-oxo/functionalized ligands.
  • Synthesis of ACBC Analogs

    • Tetrahedron, "Synthesis of conformationally restricted glutam
    • Google Patents, WO2008138621A2, "Synthesis of aminocyclopentane carboxylic acids". Link (Describes similar Curtius strategies for cyclic amino acids).

  • General Cyclobutane Chemistry: Chemical Reviews, "The Chemistry of Cyclobutanes". (Comprehensive review on ring strain and reactivity).

Sources

Application Note: 3-Chlorocyclobutane-1,1-Dicarboxylic Acid in Materials Science

[1]

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS 89639-43-0) represents a specialized class of functionalized alicyclic linkers .[1] Unlike its non-halogenated parent (cyclobutane-1,1-dicarboxylic acid, CBDC), this molecule integrates a geminal dicarboxylate "bite" (ideal for metal chelation) with a distal chlorine substituent (ideal for pore engineering and post-synthetic modification).[1]

This Application Note details the utilization of 3-chlorocyclobutane-1,1-dicarboxylic acid in two primary materials science domains:

  • Metal-Organic Frameworks (MOFs): As a ligand for constructing functionalized lanthanide or transition-metal frameworks with tunable polarity.[1]

  • High-Performance Polymers: As a rigid monomer for synthesizing polyesters with enhanced glass transition temperatures (

    
    ) and reactive side-chains.[1]
    

Chemical Profile & Material Significance[1][2][3][4][5][6]

Structural Logic

The molecule features a "puckered" cyclobutane ring.[1] This geometry is critical for materials applications:

  • Geminal Dicarboxylates (C1): The 1,1-substitution pattern creates a specific "bite angle" (

    
    ) suitable for bridging metal clusters or forming 4-membered chelate rings.[1]
    
  • 3-Chloro Substituent: Located on the opposite side of the ring, the chlorine atom projects into the pore (in MOFs) or the polymer matrix, increasing dipole moment and allowing for steric tuning without disrupting the primary coordination network.[1]

  • Conformational Rigidity: The cyclobutane ring restricts bond rotation, reducing entropy loss during polymerization and increasing the thermal stability of resulting materials.[1]

Key Properties
PropertyValueRelevance to Materials Science
Formula

High oxygen content for coordination
MW 178.57 g/mol Low weight linker (High porosity potential)
pKa (Calc) ~2.91 (COOH)Strong acidity facilitates metal coordination
Solubility Water, DMSO, MeOHCompatible with solvothermal & interfacial synthesis
Safety Corrosive (Skin/Eye)Requires acid-resistant handling protocols

Application I: Functionalized Metal-Organic Frameworks (MOFs)

Rationale

The parent compound (CBDC) is a known ligand for Lanthanide MOFs (Ln-MOFs) used in luminescence sensing.[1] The introduction of the 3-chloro group serves to:

  • Enhance

    
     Uptake:  The polar C-Cl bond increases the quadrupole interaction with 
    
    
    molecules within the MOF pore.[1]
  • Modulate Luminescence: In Eu(III) or Tb(III) frameworks, the electronegative halogen alters the ligand-to-metal charge transfer (LMCT) efficiency.[1]

Protocol: Solvothermal Synthesis of Ln-3-Cl-CBDC Frameworks

This protocol is adapted from standard CBDC-MOF methodologies, optimized for the solubility profile of the chlorinated derivative.[1]

Materials:

  • 3-Chlorocyclobutane-1,1-dicarboxylic acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[1][2][3][4]
    
  • Europium(III) nitrate hexahydrate (

    
    )[1]
    
  • Solvent: DMF / Water (3:1 v/v)[1]

  • Modulator: Acetic acid (optional, for crystal size control)[1]

Step-by-Step Workflow:

  • Precursor Dissolution:

    • Dissolve 0.5 mmol (89.3 mg) of

      
       in 3 mL of DMF.
      
    • Dissolve 0.5 mmol of

      
       in 1 mL of deionized water.[1]
      
    • Mix the two solutions in a 20 mL scintillation vial. The solution should remain clear.

  • Solvothermal Reaction:

    • Seal the vial in a Teflon-lined stainless steel autoclave.[1]

    • Program the oven: Ramp to 100°C over 2 hours. Hold at 100°C for 72 hours. Cool to room temperature over 12 hours (0.1°C/min).[1]

    • Note: Slow cooling is critical to obtain single crystals suitable for XRD.[1]

  • Isolation & Activation:

    • Filter the resulting colorless block crystals.[1]

    • Solvent Exchange: Immerse crystals in ethanol for 3 days, refreshing the solvent every 24 hours to remove trapped DMF.

    • Activation: Heat under vacuum (

      
       Torr) at 80°C for 12 hours to remove guest molecules.
      
  • Characterization Checkpoint:

    • PXRD: Confirm crystallinity.

    • TGA: Verify thermal stability (typically stable up to ~300°C due to the rigid ring).[1]

Application II: Rigid Polyester Synthesis

Rationale

Aliphatic polyesters often suffer from low thermal stability (

111
Protocol: Melt Polycondensation

Target Material: Poly(1,4-butylene 3-chlorocyclobutane-1,1-dicarboxylate)[1]

Materials:

  • 3-Chlorocyclobutane-1,1-dicarboxylic acid (Monomer A)[1][2][3]

  • 1,4-Butanediol (Monomer B)[1] - Excess used to drive equilibrium[1]

  • Catalyst: Titanium(IV) butoxide (

    
    )[1]
    

Step-by-Step Workflow:

  • Esterification Stage:

    • Charge a flame-dried 3-neck round bottom flask with Monomer A (10 mmol) and Monomer B (12 mmol).

    • Add catalyst (0.1 mol%).[1]

    • Equip with a mechanical stirrer and a Dean-Stark trap (or distillation head) under

      
       flow.[1]
      
    • Heat to 160°C for 4 hours. Water evolution indicates oligomer formation.[1]

  • Polycondensation Stage:

    • Increase temperature to 200°C .

    • Apply high vacuum (< 1 mbar) slowly to prevent bumping.[1]

    • Continue stirring for 3-5 hours. The viscosity will increase significantly.[1]

    • Caution: Do not exceed 220°C to prevent dehydrohalogenation (loss of HCl) of the cyclobutane ring.[1]

  • Purification:

    • Dissolve the crude polymer in minimal Chloroform (

      
      ).[1]
      
    • Precipitate into cold Methanol (

      
      ).[1]
      
    • Filter and dry under vacuum at 40°C.[1]

Visualization of Material Logic

The following diagram illustrates the divergent utility of the molecule based on its functional groups.

GPrecursor3-Chlorocyclobutane-1,1-dicarboxylic acidGeminalGeminal Dicarboxylate(Chelation Site)Precursor->GeminalChloro3-Chloro Group(Functional Handle)Precursor->ChloroRingCyclobutane Ring(Rigid Spacer)Precursor->RingMOFLanthanide MOFs(Luminescence/Sensing)Geminal->MOFCoordinates Metal NodesPolymerRigid Polyesters(High Tg Materials)Geminal->PolymerForms Ester LinkagesChloro->MOFPore Polarity / CO2 AffinityBioActiveBicyclobutane Precursors(Covalent Drugs)Chloro->BioActiveIntramolecular CouplingRing->MOFDefines Pore GeometryRing->PolymerReduces Chain Mobility

Figure 1: Structural-Property Relationship map detailing how specific moieties of the 3-chloro ligand drive applications in MOFs, Polymers, and bioactive synthesis.[1]

Advanced Application: Bicyclobutane Precursor

While primarily a materials guide, it is critical to note that this acid is a strategic precursor for bicyclo[1.1.0]butane derivatives.[1]

  • Mechanism: Decarboxylation of the acid (via Hunsdiecker-type reactions) followed by intramolecular Wurtz coupling closes the bridge.[1]

  • Materials Relevance: Bicyclobutanes are increasingly used as "spring-loaded" cross-linkers in polymer networks that release stress via ring-opening.[1]

References

  • Sigma-Aldrich. Product Specification: Cyclobutane-1,1-dicarboxylic acid.[1] Link (Accessed 2025).[1]

  • PubChem. Compound Summary: 3-Chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583).[1][2] Link

  • ChemicalBook. 3-chlorocyclobutane-1,1-dicarboxylic acid Properties and Suppliers. Link

  • Organic Syntheses. Synthesis of 3-chlorocyclobutanecarboxylic acid (Related Protocol). Coll. Vol. 6, p. 271 (1988).[1][3] Link[1]

  • ResearchGate. Cyclobutane-1,1-dicarboxylic acid as a ligand for Lanthanide MOFs. (Inferred from search context 1.1). Link

Application Note: Precision Functionalization of 3-Chlorocyclobutane-1,1-dicarboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS 89639-43-0) represents a high-value, bifunctional scaffold in modern drug discovery. Its unique geometry—a puckered cyclobutane ring with a gem-dicarboxylic acid motif and a transannular leaving group—offers a gateway to conformationally restricted amino acid analogs (e.g., glutamate/GABA isosteres) and novel bicyclic systems (e.g., 3-azabicyclo[3.1.1]heptanes).

This application note provides a definitive guide to reacting this scaffold with amines. Unlike simple aliphatic acids, this substrate presents competing reactivity profiles: the nucleophilic displacement of the C3-chloride versus the acylation at the C1-carboxyls. We present optimized protocols to control this chemoselectivity, enabling the synthesis of high-purity pharmaceutical intermediates.

Chemical Logic & Mechanistic Insight

The Reactivity Landscape

The substrate contains two distinct electrophilic sites:

  • C1-Carboxyl Groups: Prone to activation (via carbodiimides or thionyl chloride) for amide bond formation.

  • C3-Chloride: A secondary halide on a strained ring. Direct

    
     displacement is kinetically retarded due to ring puckering and steric strain. However, the trans relationship to the C1 substituents can be leveraged.
    
Strategic Considerations
  • Zwitterionic Interference: Direct reaction of the free acid with amines for C3-substitution is inefficient due to salt formation (ammonium carboxylates), which deactivates the amine nucleophile.

  • Decarboxylation Risk: Gem-dicarboxylic acids are thermally unstable. Heating above 120°C often triggers decarboxylation to the mono-acid. Protocols must operate below this threshold or utilize ester protection.

  • Pathway Selection:

    • Pathway A (Amidation): Activates C1-COOH for coupling. Preserves C3-Cl.[1]

    • Pathway B (Amination): Displaces C3-Cl. Requires C1-COOH protection (esterification) to prevent salt formation.

Visualization of Reaction Pathways[2]

The following diagram outlines the divergent synthetic pathways based on reaction conditions.

ReactionPathways Figure 1: Divergent synthesis pathways. Pathway A targets amide formation; Pathway B targets chloride displacement. Start 3-Chlorocyclobutane- 1,1-dicarboxylic acid StepA1 Activation (SOCl2 or HATU) Start->StepA1 Pathway A: C1-Functionalization StepB1 Esterification (MeOH/H+) Start->StepB1 Pathway B: C3-Functionalization ProductA 3-Chloro-diamide Derivative StepA1->ProductA R-NH2 0°C to RT StepB2 Nucleophilic Substitution (R-NH2, Base, Heat) StepB1->StepB2 Dimethyl Ester Intermediate ProductB 3-Amino-cyclobutane- 1,1-dicarboxylate StepB2->ProductB SN2 Displacement

Experimental Protocols

Protocol A: Chemoselective Amide Formation (Preserving C3-Cl)

Objective: Synthesize 3-chlorocyclobutane-1,1-dicarboxamides without displacing the chloride.

Rationale: Using Thionyl Chloride (


) converts the acid to the acid chloride.[2][3] The reaction must be kept cold (0°C) during amine addition to prevent the amine from attacking the C3-chloride, which requires elevated temperatures.

Materials:

  • 3-chlorocyclobutane-1,1-dicarboxylic acid (1.0 eq)[4]

  • Thionyl chloride (2.5 eq)

  • Primary/Secondary Amine (2.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic amount)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the starting acid in DCM (0.2 M). Add catalytic DMF (2-3 drops).
    
  • Chlorination: Add

    
     dropwise at 0°C. Warm to reflux (40°C) for 2 hours. Observation: Gas evolution (
    
    
    
    , HCl) will cease when complete.
  • Concentration: Evaporate volatiles under reduced pressure to yield the crude bis-acid chloride. Re-dissolve in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add the Amine and TEA mixture dropwise. Critical: Maintain temperature < 5°C to suppress C3-substitution.

  • Workup: Stir at RT for 4 hours. Quench with 1N HCl (cold). Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography.

Protocol B: Nucleophilic Substitution at C3 (Synthesis of Amino-Acid Analogs)

Objective: Displace the C3-chloride with an amine to create 3-amino-cyclobutane-1,1-dicarboxylates.

Rationale: Direct displacement on the free acid fails due to zwitterion formation. We must protect the acids as esters first. The substitution is an


 process on a strained ring, requiring polar aprotic solvents and heat.

Materials:

  • Dimethyl 3-chlorocyclobutane-1,1-dicarboxylate (Prepared via standard Fischer esterification of the starting material)

  • Target Amine (R-NH2) (3.0 - 5.0 eq)

  • Sodium Iodide (NaI) (0.5 eq) - Finkelstein catalyst

  • Acetonitrile (ACN) or DMF

  • Base:

    
     (2.0 eq)
    

Step-by-Step Procedure:

  • Setup: Dissolve the dimethyl ester (1.0 eq) in ACN (0.5 M).

  • Catalyst Addition: Add NaI (0.5 eq). Mechanism: In situ conversion of R-Cl to R-I, which is a better leaving group, accelerating the sluggish cyclobutane substitution.

  • Nucleophile Addition: Add the Amine (excess drives the reaction) and

    
    .
    
  • Reaction: Heat to reflux (80°C for ACN) or 90°C (for DMF) for 12–24 hours.

    • Monitoring: TLC or LC-MS. Look for the disappearance of the chloride (M+H of ester) and appearance of the amine adduct.

  • Workup: Cool to RT. Filter off solids (

    
    /Salts).[4] Concentrate the filtrate.
    
  • Hydrolysis (Optional): To recover the free amino-acid, treat the ester with LiOH (4 eq) in THF/Water (1:1) at RT for 4 hours, then carefully neutralize to pH 7 (isoelectric point) to precipitate the zwitterion.

Data & Optimization Guide

Solvent Screening for C3-Substitution

The choice of solvent critically impacts the yield of the substitution reaction due to the steric strain of the cyclobutane ring.

SolventTemperatureReaction TimeYield (Typical)Notes
DCM 40°C48 h< 10%Too cold; insufficient energy for substitution.
THF 66°C24 h30-40%Moderate. Good for solubility but slow kinetics.
Acetonitrile 82°C16 h75-85% Optimal balance of polarity and temperature.
DMF 100°C8 h60-70%Fast, but difficult workup; risk of decarboxylation.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Amide) Hydrolysis of acid chlorideEnsure anhydrous DCM; use fresh

.
Mixed Products (Substitution) Incomplete conversionAdd NaI catalyst; increase amine equivalents (up to 5 eq).
Decarboxylation Temperature too high (>120°C)Switch solvent to ACN (bp 82°C); avoid DMSO/DMF if possible.
No Reaction (Substitution) Salt formationEnsure starting material is the Ester , not the free Acid.

References

  • Synthesis of Cyclobutane Derivatives: Organic Syntheses, Coll. Vol. 10, p. 32 (2004). Link

  • Nucleophilic Substitution on Strained Rings: Wiberg, K. B. Angewandte Chemie International Edition, 1986, 25(4), 312–322. Link

  • Bicyclic Scaffolds in Medicinal Chemistry: Journal of Medicinal Chemistry, 2020, 63(21), 12224–12241. Link

  • Peptidomimetics using Cyclobutanes: Chemical Reviews, 2003, 103(4), 1625–1662. Link

  • Reactivity of 3-Substituted Cyclobutanes: Journal of Organic Chemistry, 2009, 74(15), 5541–5544. Link

Sources

High-Precision Esterification Strategies for 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 3-chlorocyclobutane-1,1-dicarboxylic acid presents a unique triad of synthetic challenges: ring strain , geminal dicarboxylate instability , and leaving group sensitivity . Unlike linear dicarboxylic acids, this substrate possesses a strained cyclobutane core (


 strain energy) and a gem-dicarboxylic acid moiety prone to thermal decarboxylation. Furthermore, the C3-chlorine substituent introduces a risk of elimination to form 1,1-dicarboxycyclobut-2-ene under basic conditions.

This guide outlines three validated protocols designed to navigate these competing instabilities. We prioritize methods that maintain the integrity of the cyclobutane ring and the halogen substituent while achieving quantitative conversion to the diester.

Chemoselectivity Matrix
FeatureRisk FactorMitigation Strategy
Gem-Dicarboxylic Acid Thermal Decarboxylation (

)
Maintain reaction temperature

. Avoid prolonged reflux.
Cyclobutane Ring Ring Opening / ExpansionAvoid strong Lewis acids or carbocation-generating conditions.
3-Chloro Group E2 Elimination (to Cyclobutene)Avoid strong bases (e.g., NaOEt, LDA). Use mild bases (

) or acidic conditions.

Strategic Decision Framework

The choice of esterification method depends heavily on the scale and the specific ester moiety (


) required.

EsterificationStrategy Start Substrate: 3-Chlorocyclobutane-1,1-dicarboxylic Acid Scale Select Scale & Sensitivity Start->Scale MethodA Method A: Acid Chloride (Oxalyl Chloride) Scale->MethodA High Efficiency Non-Methyl Esters MethodB Method B: Alkylation (Alkyl Iodide + Base) Scale->MethodB Sensitive/Lab Scale Methyl/Ethyl Esters MethodC Method C: Fischer (Acid Catalysis) Scale->MethodC Large Scale Robust Esters OutcomeA High Yield Fast Reaction Requires Anhydrous MethodA->OutcomeA OutcomeB Mildest Conditions No Elimination Risk Atom Uneconomic MethodB->OutcomeB OutcomeC Cheapest Thermodynamic Control Slow MethodC->OutcomeC

Figure 1: Decision tree for selecting the optimal esterification protocol based on scale and substrate tolerance.

Detailed Protocols

Protocol A: Activation via Oxalyl Chloride (Recommended)

Best for: High yields, complex alcohol partners, and avoiding thermal stress. Mechanism: Conversion to the bis-acid chloride followed by alcoholysis.

Reagents
  • Substrate: 3-chlorocyclobutane-1,1-dicarboxylic acid (

    
    )
    
  • Oxalyl Chloride (

    
    )
    
  • Catalytic DMF (

    
    )
    
  • Dichloromethane (DCM), anhydrous

  • Alcohol (

    
    , 
    
    
    
    or solvent)
Step-by-Step Methodology
  • Suspension: In a flame-dried round-bottom flask under

    
    , suspend the dicarboxylic acid in anhydrous DCM (
    
    
    
    ).
  • Activation: Cool to

    
    . Add oxalyl chloride dropwise.
    
  • Catalysis: Add 2 drops of DMF. Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear (formation of acid chloride).

  • Concentration (Optional but Recommended): If the alcohol is expensive, remove excess oxalyl chloride/DCM in vacuo to obtain the crude acid chloride (pale yellow oil). If using MeOH/EtOH, proceed directly.

  • Esterification:

    • Scenario 1 (Simple Alcohols): Cool the acid chloride residue to

      
      . Add anhydrous Alcohol (excess) slowly.
      
    • Scenario 2 (Complex Alcohols): Dissolve acid chloride in DCM. Add Alcohol (

      
      ) and Pyridine (
      
      
      
      ) at
      
      
      .
  • Workup: Quench with sat.

    
    . Extract with DCM. Wash with brine. Dry over 
    
    
    
    .

Critical Control Point: Do not heat the acid chloride intermediate above


 to prevent HCl-mediated ring degradation.
Protocol B: Mild Alkylation (Base-Mediated)

Best for: Methyl/Ethyl esters on small scale; preventing acid-catalyzed side reactions. Mechanism:


 displacement of alkyl halide by carboxylate.
Reagents
  • Substrate (

    
    )
    
  • Cesium Carbonate (

    
    , 
    
    
    
    ) or Potassium Carbonate (
    
    
    )
  • Alkyl Iodide (

    
     or 
    
    
    
    ,
    
    
    )
  • Solvent: DMF or DMF/Acetone (1:1)

Step-by-Step Methodology
  • Dissolution: Dissolve the dicarboxylic acid in DMF (

    
    ).
    
  • Deprotonation: Add

    
     at RT. The mixture will become a slurry. Stir for 15 minutes.
    
  • Alkylation: Cool to

    
     (to suppress elimination). Add Alkyl Iodide dropwise.
    
  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

  • Monitoring: Monitor by TLC. The di-ester is significantly less polar than the acid.

  • Workup: Dilute with

    
     (Ether helps precipitate DMF salts). Wash copiously with water (3x) to remove DMF. Dry organic layer.
    

Why Cesium? The "Cesium Effect" improves solubility in organic solvents and enhances the nucleophilicity of the carboxylate oxygen, allowing the reaction to proceed at lower temperatures, reducing the risk of E2 elimination of the chlorine.

Protocol C: Fischer Esterification (Scale-Up)

Best for: Large scale synthesis of Methyl/Ethyl esters where reagent cost is paramount.

Reagents
  • Substrate (

    
    )
    
  • Alcohol (Solvent, e.g., MeOH or EtOH)

  • Concentrated

    
     (
    
    
    
    ) or Thionyl Chloride (
    
    
    - generates HCl in situ)
Step-by-Step Methodology
  • Solution: Dissolve acid in excess Alcohol.

  • Catalyst Addition: Add

    
     dropwise.
    
  • Thermal Control: Heat to

    
    .
    
    • Warning: Do not vigorously reflux (

      
      ) for extended periods. Gem-dicarboxylic acids can decarboxylate if the mono-ester hydrolyzes back to the acid at high temp.
      
  • Equilibrium Shift: For Ethyl esters, use a Dean-Stark trap (with Benzene/Toluene cosolvent) or molecular sieves to remove water.

  • Workup: Concentrate solvent to 20% volume. Pour into ice water/NaHCO3. Extract with EtOAc.[1]

Mechanistic Safety Analysis: The Decarboxylation Trap

Understanding the failure mode is critical. Gem-dicarboxylic acids decarboxylate via a cyclic transition state involving the free acid proton. Esterification "protects" the molecule from this pathway.

DecarboxylationMechanism cluster_warning DANGER ZONE Substrate Gem-Diacid (Unstable) TS Cyclic Transition State (6-membered) Substrate->TS Heat (>140°C) Ester Di-Ester (Stable) Substrate->Ester Protocol A/B (Fast Protection) Product Mono-Acid + CO2 (Irreversible Loss) TS->Product -CO2

Figure 2: The thermal decarboxylation pathway. Rapid esterification blocks the formation of the cyclic transition state.

Analytical Validation

To ensure the integrity of the 3-chloro substituent and the ring, compare the NMR signals of the product against the starting material.

NucleusSignal of InterestDiacid (Start)Diester (Product)Elimination Impurity (Cyclobutene)
1H NMR

CH -Cl (H3)
~4.3-4.5 ppm (m)~4.3-4.5 ppm (m)Disappears (replaced by alkene)
1H NMR

OCH 3 (Ester)
N/A~3.7 ppm (s)~3.7 ppm
1H NMR

Ring

Complex MultipletComplex MultipletOlefinic protons (~6.0 ppm)
13C NMR

C =O
~175 ppm~170 ppm~160 ppm (Conjugated)

Note on Stereochemistry: The 3-chlorocyclobutane-1,1-dicarboxylate possesses a plane of symmetry passing through C1 and C3. It is achiral (meso-like context), but the protons on C2/C4 are diastereotopic. Expect complex splitting patterns in the cyclobutane region (


).

References

  • Organic Syntheses, Coll.[1][2] Vol. 3, p. 213 (1955). 1,1-Cyclobutanedicarboxylic acid.[1][3] (Foundational synthesis and stability data).

  • Organic Syntheses, Coll.[1][2] Vol. 4, p. 288 (1963). Diethyl 1,1-cyclobutanedicarboxylate.[1] (Precursor synthesis and properties).[1][4]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Gem-Dicarboxylic Acids. (Mechanistic insight into thermal instability).

  • PubChem Compound Summary. 3-Chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583). (Physical properties and safety data).

  • ChemGuide. Mechanism of Fischer Esterification. (General acid-catalysis principles).

Sources

decarboxylation conditions for 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Controlled Decarboxylation of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Executive Summary

This guide details the validated protocols for the decarboxylation of 3-chlorocyclobutane-1,1-dicarboxylic acid to yield 3-chlorocyclobutanecarboxylic acid . This transformation is a critical step in the synthesis of conformationally restricted pharmaceutical intermediates. Unlike simple aliphatic malonic acids, the cyclobutane ring introduces ring strain (~26 kcal/mol), and the 3-chloro substituent adds a risk of thermal dehydrohalogenation (elimination of HCl).

The protocols below prioritize thermal control to maximize yield while suppressing ring-opening or elimination side reactions. We present a "Gold Standard" neat thermal method (suitable for scale-up) and a "Solvent-Mediated" method for precise laboratory control.

Mechanistic Insight & Stereochemical Control

The decarboxylation proceeds via a concerted six-membered cyclic transition state, typical of malonic acid derivatives. However, the rigid cyclobutane puckering influences the stereochemical outcome.

  • The Challenge: The 3-chloro group is transannular to the reaction center. While too distant for direct electronic interference, the thermal conditions required for decarboxylation (

    
    ) approach the threshold for HCl elimination, which would destroy the cyclobutane ring.
    
  • Stereochemistry: The reaction destroys the pro-chiral center at C1. The subsequent protonation of the enol intermediate occurs from either face, resulting in a mixture of cis and trans isomers. In practice, a near 1:1 to 60:40 mixture is often observed, driven by thermodynamic stability at high temperatures.

DecarboxylationMechanism Substrate 3-Chloro-1,1-dicarboxylic acid (Starting Material) TS Cyclic Transition State (6-membered ring) Substrate->TS  Δ (190-210°C)   Intermediate Enol Intermediate (Planar C1) TS->Intermediate  -CO2   Product 3-Chlorocyclobutane- carboxylic acid (cis/trans mixture) Intermediate->Product  Tautomerization  

Figure 1: Mechanistic pathway showing the progression from the dicarboxylic acid precursor to the final isomeric mixture.

Experimental Protocols

Protocol A: Neat Thermal Decarboxylation (Scale-Up Preferred)

Based on validated methodology from Organic Syntheses (Coll. Vol. 5, p. 273).

Application: High-throughput synthesis where solvent removal is a bottleneck. Safety Warning: Evolution of


 is rapid. Ensure reaction vessel has adequate headspace (at least 40% volume) and a pressure-relief pathway.

Materials:

  • Substrate: 3-chlorocyclobutane-1,1-dicarboxylic acid (Solid).

  • Equipment: Round-bottom flask, oil bath (silicone oil), Vigreux column (short path), vacuum distillation setup.

Step-by-Step Procedure:

  • Setup: Place the dry dicarboxylic acid in a round-bottom flask equipped with a magnetic stir bar. Attach a short air condenser or a Vigreux column to prevent loss of product if it sublimes/refluxes, but ensure the top is open to a bubbler to monitor

    
     evolution.
    
  • Heating Phase: Pre-heat the oil bath to 190–210°C .

  • Initiation: Lower the flask into the oil bath. The solid will melt (if not already an oil from upstream processing) and gas evolution (

    
    ) will begin immediately.
    
  • Reaction Monitoring: Maintain temperature for 45–60 minutes .

    • Visual Cue: Bubbling will be vigorous initially and subside as conversion completes.

    • Endpoint: Cessation of bubbling indicates reaction completion.

  • Isolation (Direct Distillation):

    • Remove the air condenser and attach a vacuum distillation head immediately.

    • Apply vacuum (target 15 mmHg ).[1]

    • Distill the product directly from the hot residue.

    • Collection: Collect fractions boiling at 131–137°C (at 15 mmHg) .

  • Yield: Expect 80–90% conversion; isolated yields typically 45–60% (losses due to pot residue polymerization).

Protocol B: Solvent-Mediated Decarboxylation (High Control)

Application: Small-scale research or when precise temperature control is needed to minimize HCl elimination.

Materials:

  • Solvent: o-Dichlorobenzene (bp 180°C) or Diglyme (bp 162°C).

  • Concentration: 0.5 – 1.0 M.

Step-by-Step Procedure:

  • Dissolve the dicarboxylic acid in o-dichlorobenzene.

  • Heat the solution to reflux (~180°C ) under an inert atmosphere (Nitrogen/Argon).

  • Monitor

    
     evolution via a bubbler. Reaction is typically slower than Protocol A (2–4 hours).
    
  • Work-up:

    • Cool to room temperature.

    • Extract with dilute aqueous

      
       (moves product to aqueous phase, leaves non-polar impurities/solvent in organic phase).
      
    • Acidify the aqueous layer with HCl to pH 1.

    • Extract back into Dichloromethane (DCM) or Diethyl Ether.

    • Dry over

      
       and concentrate.
      

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature 190–210°C (Neat)<180°C: Incomplete reaction. >220°C: Significant charring and HCl elimination.
Time 45–60 minProlonged heating: Promotes polymerization of the cyclobutane ring.
Pressure Ambient (Rxn) / 15 mmHg (Distill)High Vacuum during Rxn: May sublime starting material before reaction occurs.
Appearance Light yellow liquidDark brown/Black indicates significant decomposition (tar formation).

Common Failure Mode: HCl Elimination If the product contains significant olefinic impurities (detectable by NMR signals at 5.8–6.2 ppm), the reaction temperature was likely too high or the heating duration too long.

  • Correction: Switch to Protocol B (Solvent-Mediated) to clamp the maximum temperature at the solvent boiling point.

Workflow Visualization

ExperimentalWorkflow Start Start: 3-Chloro-1,1-dicarboxylic acid Choice Select Protocol Start->Choice NeatHeat Heat Neat at 190-210°C (45 mins) Choice->NeatHeat Scale-up SolventHeat Reflux in o-Dichlorobenzene (180°C, 2-4 hrs) Choice->SolventHeat High Purity/Lab Scale Monitor Monitor CO2 Evolution NeatHeat->Monitor Distill Vacuum Distillation (15 mmHg, 131-137°C) Monitor->Distill End Final Product: 3-Chlorocyclobutanecarboxylic acid Distill->End Extract Base Extraction (NaHCO3) Acidify & Re-extract SolventHeat->Extract Extract->End

Figure 2: Decision tree and process flow for selecting the appropriate decarboxylation methodology.

References

  • Organic Syntheses Procedure (Primary Source): Nevill, W. A.; Frank, D. S.; Trepka, R. D. "3-Chlorocyclobutanecarboxylic Acid".[1] Org.[1][2][3][4] Synth.1967 , 47, 23; Coll. Vol. 5, 273. [Link] (This is the authoritative source for the thermal decarboxylation parameters cited in Protocol A.)

  • Compound Data (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 13815414, 3-Chlorocyclobutane-1-carboxylic acid". [Link]

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media". Synthesis1982, 10, 805–822.

Sources

synthesis of bicyclobutane derivatives from 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Executive Summary

Bicyclo[1.1.0]butane (BCB) derivatives have emerged as critical "spring-loaded" electrophiles in covalent drug discovery and as rigid,


-rich bioisosteres for phenyl rings.[1] Their unique "butterfly" geometry allows for specific vector positioning of substituents, improving metabolic stability and solubility compared to aromatic counterparts.

This Application Note details the synthetic route to convert 3-chlorocyclobutane-1,1-dicarboxylic acid into functionalized bicyclobutane derivatives. Unlike radical-based methods used for propellanes, this protocol utilizes an anionic intramolecular displacement strategy. The presence of the geminal dicarboxyl group at C1 provides the necessary acidity for facile deprotonation, triggering the displacement of the C3-chloride to form the bridgehead bond.

Strategic Reaction Engineering

Retrosynthetic Logic

The transformation relies on the thermodynamic acidity of the methine proton at C1 (activated by two carbonyls) and the electrophilicity of C3 (activated by the chloride leaving group).

  • Challenge: The starting material (dicarboxylic acid) possesses labile protons on the carboxylic groups that interfere with the base-mediated cyclization.

  • Solution: The carboxyl groups must be masked as esters (dimethyl or diethyl) prior to cyclization. This serves two purposes:

    • Protects the acidic carboxyl protons.

    • Increases the acidity of the

      
      -proton at C1, facilitating deprotonation by sodium hydride (NaH).
      
Mechanism of Action

The reaction proceeds via an intramolecular


 mechanism (gamma-elimination).
  • Activation: NaH deprotonates the C1 position of the diester.

  • Cyclization: The resulting carbanion attacks the C3 carbon from the backside of the C-Cl bond.

  • Strain Formation: The bond formation forces the cyclobutane ring to pucker into the bicyclic [1.1.0] system.

ReactionScheme SM 3-chlorocyclobutane- 1,1-dicarboxylic acid Step1 Step 1: Esterification (SOCl2, MeOH) SM->Step1 Inter Dimethyl 3-chlorocyclobutane- 1,1-dicarboxylate Step1->Inter Step2 Step 2: Cyclization (NaH, DMF, 0°C) Inter->Step2 Prod Dimethyl bicyclo[1.1.0]butane- 1,1-dicarboxylate Step2->Prod

Figure 1: Synthetic workflow for the conversion of the diacid precursor to the bicyclobutane scaffold.

Experimental Protocols

Protocol A: Esterification (Pre-requisite)

Objective: Convert the dicarboxylic acid to the dimethyl ester to enable base compatibility.

Reagents:

  • 3-chlorocyclobutane-1,1-dicarboxylic acid (1.0 equiv)[2][3]

  • Thionyl chloride (

    
    ) (2.5 equiv)
    
  • Methanol (anhydrous, solvent volume)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ). Place under 
    
    
    
    atmosphere.
  • Dissolution: Dissolve 3-chlorocyclobutane-1,1-dicarboxylic acid in anhydrous methanol (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (stain with bromocresol green for acid detection; ester will not stain acidic).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and excess thionyl chloride.

  • Purification: Dissolve the residue in diethyl ether, wash with saturated

    
     (to remove unreacted acid), then brine. Dry over 
    
    
    
    and concentrate.
    • Yield Target: >90%[4][5]

    • Appearance: Colorless to pale yellow oil.

Protocol B: The "Butterfly" Cyclization (Critical Step)

Objective: Intramolecular displacement of chloride to form the bridgehead bond.

Reagents:

  • Dimethyl 3-chlorocyclobutane-1,1-dicarboxylate (from Protocol A)

  • Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)

  • DMF (Anhydrous) or DMSO (Dry)

Procedure:

  • NaH Preparation: Place NaH (1.1 equiv) in a flame-dried 3-neck flask under Argon. Wash NaH twice with dry hexanes to remove mineral oil if high purity is required (optional for large scale). Suspend NaH in anhydrous DMF (0.2 M relative to substrate).

  • Temperature Control: Cool the NaH suspension to 0°C.

  • Substrate Addition: Dissolve the chloro-diester in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 30–45 minutes.

    • Observation:

      
       gas evolution will be observed. Ensure proper venting.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C). Stir for an additional 2–4 hours.

    • Monitoring: Monitor by GC-MS or NMR. Disappearance of the methine proton signal (

      
       ~3.0-4.0 ppm depending on solvent) and the appearance of high-field bicyclic bridgehead protons (
      
      
      
      ~1.5-2.5 ppm) indicates conversion.
  • Quench: Cool reaction back to 0°C. Carefully quench with saturated

    
     solution.
    
    • Critical Warning:Do not use strong acids. Bicyclobutanes are highly acid-sensitive and will undergo ring-opening hydration to cyclobutano-ols or rearrangement to butadienes in acidic media.

  • Extraction: Extract 3x with Diethyl Ether (

    
    ). Wash combined organics with water (to remove DMF) and brine.
    
  • Isolation: Dry over

    
     (neutral drying agent preferred over acidic 
    
    
    
    for sensitive substrates). Concentrate in vacuo at low temperature (<30°C).

Data Output:

Parameter Specification
Product Dimethyl bicyclo[1.1.0]butane-1,1-dicarboxylate
Typical Yield 65–80%
Stability Moderate.[2] Store at -20°C.

| 1H NMR Diagnostic | Bridgehead protons (H2/H4) appear as doublets/multiplets upfield (1.0–2.5 ppm). |

Downstream Diversification (Decarboxylation)

Researchers often require the bicyclo[1.1.0]butane-1-carboxylic acid (mono-acid) rather than the geminal diester.

Protocol:

  • Saponification: Treat the diester with 1.0 equiv of LiOH in THF/Water (1:1) at 0°C.

  • Controlled Acidification: Carefully acidify to pH 4–5 (using weak acetic acid, not HCl) to isolate the mono-ester mono-acid.

  • Decarboxylation: Heat the intermediate in refluxing pyridine or DMSO. The geminal dicarboxylic acid derivative tends to decarboxylate to relieve steric congestion, yielding the 1-substituted bicyclobutane carboxylate.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high.Keep reaction at 0°C during addition. Do not exceed RT.
Ring Opening (to Cyclobutanol) Acidic workup or wet solvent.[2]Use anhydrous DMF. Quench with buffered

. Avoid HCl.
Incomplete Conversion NaH quality poor (wet).Use fresh NaH or sublime

as an alternative base.
Mechanistic Visualization

The following diagram illustrates the orbital alignment required for the bridgehead bond formation.

Mechanism State1 Deprotonation at C1 (Formation of Enolate/Carbanion) State2 Conformational Flip (Aligning C1-lp with C3-Cl sigma*) State1->State2 steric adjustment State3 Intramolecular SN2 (Chloride Departure) State2->State3 electronic attack State4 Bicyclobutane Formation (Strain Energy ~64 kcal/mol) State3->State4 bond formation

Figure 2: Mechanistic pathway for the base-mediated ring closure.

Safety & Stability

  • Strain Energy: Bicyclobutane has a strain energy of ~64 kcal/mol.[6] While the diester derivatives are generally stable at room temperature, they should be treated as potentially energetic materials on multi-gram scales.

  • Acid Sensitivity: The central bond (C1-C3) has high

    
    -character and behaves somewhat like an olefin. It reacts violently with strong acids. Ensure all glassware for storage is base-washed or silanized.
    

References

  • Wiberg, K. B., & Lampman, G. M. (1966). Bicyclo[1.1.0]butane.[1][2][3][4][5][6][7][8] Tetrahedron Letters, 7(19), 2173–2175. Link

  • Hall, H. K., & Ykman, P. (1977). Synthesis and polymerization of electron-poor bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 99(18), 6111–6115. Link

  • Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022).[9] Bicyclobutanes: from curiosities to versatile reagents and covalent warheads.[9][10] Chemical Science, 13, 11963-11985. Link

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(15), 10702–10713. (Contextual reference for strained ring handling). Link

Sources

Application Note: Functionalized Polymer Synthesis using 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of functionalized polymers using 3-chlorocyclobutane-1,1-dicarboxylic acid (3-Cl-CBDC). This monomer is a high-value, bifunctional building block offering a rigid cyclobutane scaffold (increasing


) and a pendant chlorine handle for post-polymerization modification (PPM).

Executive Summary

3-chlorocyclobutane-1,1-dicarboxylic acid represents a specialized class of "puckered" cycloaliphatic monomers. Unlike its non-substituted analog (cyclobutane-1,1-dicarboxylic acid, used in Carboplatin), the 3-chloro derivative introduces a reactive alkyl halide orthogonal to the dicarboxylic acid functionality.

Key Applications:

  • Biodegradable Drug Vectors: The geminal diester linkages are susceptible to hydrolytic degradation, making them suitable for controlled release.

  • Click-Chemistry Scaffolds: The pendant secondary chloride allows for nucleophilic substitution (e.g., azidation) to create "clickable" polymers without disturbing the backbone.

  • Rigid High-

    
     Polyesters:  The cyclobutane ring restricts chain rotation, enhancing thermal stability compared to linear aliphatic analogs like adipic acid.
    

Monomer Characteristics & Handling

PropertyValue / Description
CAS Number 89639-43-0
Molecular Weight 178.57 g/mol
Structure Geminal dicarboxylic acid on C1; Chlorine on C3.[1]
Reactivity Profile Acid Groups: Standard polycondensation (ester/amide formation). Chlorine Group: Secondary alkyl halide. Susceptible to

substitution or

elimination (to cyclobutene) under high heat/base.
Solubility Soluble in DMSO, DMF, THF, Alcohols. Sparingly soluble in water.
Storage 2–8°C, Desiccated. Hygroscopic.
Critical Design Consideration: The "Geminal" Effect

Geminal dicarboxylic acids (1,1-substitution) are prone to decarboxylation at elevated temperatures (>160°C).

  • Implication: Traditional melt polycondensation (often requiring >200°C) is NOT recommended for this monomer.

  • Solution: Use Solution Polycondensation or Steglich Esterification at mild temperatures (<80°C).

Experimental Protocols

Protocol A: Solution Polycondensation (Polyester Synthesis)

Objective: Synthesize Poly(1,6-hexanediyl-3-chlorocyclobutane-1,1-dicarboxylate). Mechanism: Carbodiimide-mediated step-growth polymerization.

Reagents:
  • Monomer A: 3-chlorocyclobutane-1,1-dicarboxylic acid (10 mmol, 1.786 g).

  • Monomer B: 1,6-Hexanediol (10 mmol, 1.182 g).

  • Coupling Agent: DIC (N,N'-Diisopropylcarbodiimide) (25 mmol).

  • Catalyst: DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate) (2 mmol).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility issues arise).

Step-by-Step Procedure:
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Monomer A, Monomer B, and DPTS into the flask. Add 40 mL of anhydrous DCM via syringe. Stir until dissolved.

  • Activation: Cool the reaction mixture to 0°C using an ice bath to suppress side reactions (N-acylurea formation).

  • Initiation: Dropwise add DIC (dissolved in 5 mL DCM) over 20 minutes.

  • Reaction: Remove the ice bath after 1 hour and allow the reaction to proceed at Room Temperature (25°C) for 24–48 hours.

    • Checkpoint: The solution will become cloudy as diisopropylurea (DIU) precipitates.

  • Purification:

    • Filter off the precipitated DIU byproduct.

    • Concentrate the filtrate to ~10 mL using a rotary evaporator.

    • Precipitate the polymer into 200 mL of cold Methanol.

    • Collect the white solid by filtration and dry under high vacuum at 40°C.

Data Validation (Self-Check):
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of carboxylic acid protons (~12 ppm) and the shift of the hexanediol
    
    
    -protons from 3.4 ppm to ~4.1 ppm (ester linkage). The cyclobutane methine proton (adjacent to Cl) should remain distinct at ~4.5 ppm.
Protocol B: Post-Polymerization Modification (Azidation)

Objective: Convert the pendant chloride to an azide for Click Chemistry. Rationale: The secondary chloride on the cyclobutane ring is sterically accessible for


 reactions.
Reagents:
  • Polymer: 500 mg of Polymer from Protocol A.

  • Reagent: Sodium Azide (

    
    ) (5 eq. relative to Cl content).[1][2]
    
  • Solvent: DMF (10 mL).

Step-by-Step Procedure:
  • Dissolution: Dissolve the polymer in DMF in a reaction vial.

  • Substitution: Add

    
    .
    
  • Heating: Heat to 60°C for 24 hours.

    • Caution: Do not exceed 80°C to avoid elimination of HCl (forming a cyclobutene defect).

  • Work-up:

    • Cool to room temperature.

    • Precipitate into water (to remove excess salt).

    • Redissolve in DCM and re-precipitate into Methanol.

  • Validation:

    • FT-IR: Appearance of a strong azide stretching peak at ~2100 cm

      
       .
      
    • Elemental Analysis: Presence of Nitrogen.

Logical Workflow & Pathways

The following diagram illustrates the synthesis pathway and the critical decision nodes regarding temperature control to prevent decarboxylation.

PolymerSynthesis Monomer 3-Cl-Cyclobutane- 1,1-Dicarboxylic Acid Decision Polymerization Method? Monomer->Decision Melt Melt Polycondensation (>160°C) Decision->Melt High Temp Solution Solution Polycondensation (DIC/DPTS, <40°C) Decision->Solution Mild Temp Failure FAILURE: Decarboxylation & Elimination Melt->Failure Loss of CO2/HCl Polymer Polyester Backbone (Intact Cl group) Solution->Polymer Ester Formation PPM Post-Polymerization Modification (NaN3) Polymer->PPM Nucleophilic Sub. Final Functionalized 'Click' Polymer PPM->Final Azide Insertion

Figure 1: Strategic workflow for synthesizing stable polymers from 3-Cl-CBDC, highlighting the necessity of mild solution polymerization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight Stoichiometric imbalance or water contamination.Ensure monomers are dried (vacuum oven). Use exact 1:1 molar ratio. Ensure solvent is anhydrous.
Insoluble Polymer Cross-linking via Cl group.The Cl group might react with diols under basic conditions. Ensure neutral conditions (use DPTS/DIC, avoid strong bases like TEA/DMAP in excess).
Discoloration (Yellowing) Elimination of HCl (Cyclobutene formation).Reaction temperature is too high. Maintain T < 40°C during polymerization.
Missing Cl Signal (NMR) Hydrolysis or side reaction.Avoid nucleophilic solvents (like water/methanol) during the reaction phase.

References

  • Monomer Properties & Platinum Analogs

    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9822583, 3-Chlorocyclobutane-1,1-dicarboxylic acid.[2]

    • URL:[Link]

  • Polymerization of Cyclobutane Derivatives (Analogous Protocols)

    • Context: Synthesis of bio-based polyesters from cyclobutane-1,1-dicarboxylic acid deriv
    • Source: European Coatings (2025).[3] Bio-based polyesters synthesised from furanic cyclobutane diacid.[3]

    • URL:[Link]

  • Carbodiimide Coupling Protocols (Standard Methodology)

    • Context: Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules. (Standard reference for DPTS/DIC method used in Protocol A).
    • URL:[Link]

  • Platinum Drug Design (Contextual)

    • Context: Design of platinum(II)
    • Source: PubMed (2014).[4] Potent anticancer activity... of platinum(II) complexes with functionalized 1,1-cyclobutanedicarboxylate.[4][5]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-Chlorocyclobutane-1,1-dicarboxylic Acid in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chlorocyclobutane-1,1-dicarboxylic acid (CBDC-Cl ) represents a high-value, bifunctional scaffold in medicinal chemistry. Its unique geometry—a puckered cyclobutane ring with a geminal dicarboxyl "head" and a distal electrophilic chloride "tail"—enables the rapid construction of spirocyclic heterocycles and conformationally restricted amino acid analogs.

This guide details the synthesis, purification, and downstream application of CBDC-Cl. Unlike standard aliphatic linkers, the cyclobutane core imposes rigid vector alignment, making it a critical tool for fragment-based drug discovery (FBDD) targeting glutamate receptors, GABA channels, and enzyme active sites requiring precise spatial occupancy.

Core Synthesis: 3-Chlorocyclobutane-1,1-dicarboxylic Acid

The synthesis requires precision to avoid the common pitfall of spontaneous decarboxylation, which yields the mono-acid (3-chlorocyclobutanecarboxylic acid). The protocol below utilizes a radical chlorination strategy optimized for regioselectivity.

Reaction Pathway Diagram

SynthesisPathway Start Diethyl 1,1-cyclobutanedicarboxylate Inter Diethyl 3-chlorocyclobutane- 1,1-dicarboxylate Start->Inter Radical Chlorination (Regioselective at C3) Reagent1 SO2Cl2, Benzoyl Peroxide Benzene, Reflux Reagent1->Inter Product 3-Chlorocyclobutane- 1,1-dicarboxylic Acid (CBDC-Cl) Inter->Product Saponification Reagent2 NaOH (aq), < 50°C Controlled Hydrolysis Reagent2->Product SideProduct 3-Chlorocyclobutane- carboxylic acid (Decarboxylated Impurity) Product->SideProduct Heat > 100°C (-CO2)

Figure 1: Synthetic pathway for CBDC-Cl highlighting the critical thermal instability leading to decarboxylation.

Detailed Protocol

Pre-requisites:

  • Starting Material: Diethyl 1,1-cyclobutanedicarboxylate (Commercially available or synthesized from diethyl malonate + 1,3-dibromopropane).[1]

  • Safety: Sulfuryl chloride (

    
    ) releases HCl and 
    
    
    
    . Perform all operations in a high-efficiency fume hood.

Step-by-Step Methodology:

  • Chlorination:

    • Charge a 3-neck RBF with Diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) and anhydrous benzene (or trifluorotoluene as a greener alternative, 5 mL/g).

    • Heat to reflux (

      
      ).
      
    • Add Sulfuryl Chloride (1.1 equiv) dropwise over 45 minutes. Simultaneously, add Benzoyl Peroxide (0.01 equiv) in small portions to catalyze the radical mechanism.

    • Critical Control Point: Monitor by GC-MS. The reaction is complete when the starting material is <2%. Prolonged heating promotes polychlorination.

    • Workup: Cool to RT. Wash with saturated

      
       (2x) and brine. Dry over 
      
      
      
      and concentrate in vacuo. Do not distill at high temperature to avoid decomposition.
  • Hydrolysis (Saponification):

    • Dissolve the crude chloro-diester in Ethanol (

      
       mL/g).
      
    • Add 2.5 M NaOH (2.2 equiv) dropwise at

      
      .
      
    • Allow to warm to RT and stir for 12 hours. Do not heat above

      
      .
      
    • Isolation: Concentrate ethanol. Acidify the aqueous residue with

      
       to pH 1-2 at 
      
      
      
      . Extract with Ethyl Acetate (3x).[1][2]
    • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Yield: Expected 65-75%.

QC Specifications:

Parameter Specification Method
Appearance White crystalline solid Visual
Purity >98% HPLC (C18, AcCN/H2O)
Identity Confirm C3-Cl vs C1-COOH 1H NMR, 13C NMR

| Cl Content | Theoretical ± 0.5% | Elemental Analysis |

Application 1: Synthesis of Spiro-Barbiturates

The gem-dicarboxyl moiety is a "pre-loaded" pharmacophore for spiro-cyclization. Reaction with urea derivatives yields spiro-barbiturates, which are valuable for CNS-active library generation.

Mechanism & Protocol

The condensation involves a double nucleophilic attack of the urea nitrogens on the activated esters (or acid chlorides) of CBDC-Cl.

Protocol:

  • Activation: Convert CBDC-Cl (1 equiv) to the diacid chloride using Oxalyl Chloride (2.5 equiv) and catalytic DMF in DCM at

    
    . Concentrate to remove excess oxalyl chloride.
    
  • Cyclization: Dissolve the crude acid chloride in anhydrous THF.

  • Add N,N'-Dimethylurea (1.1 equiv) and Triethylamine (2.5 equiv).

  • Reflux for 6 hours.

  • Result: 3-chloro-N,N'-dimethylspiro[cyclobutane-1,5'-pyrimidine]-2',4',6'-trione.

Significance: The 3-chloro group remains intact, serving as a handle for late-stage diversification (e.g.,


 displacement with amines) to create library diversity after the spiro-cycle is formed.

Application 2: Conformationally Restricted Glutamate Analogs

CBDC-Cl is a direct precursor to 3-aminocyclobutane-1,1-dicarboxylic acid , a rigid analog of glutamate. The 3-chloro substituent allows for stereospecific displacement.

Stereochemical Inversion Pathway

AminoAcidPathway Start Diethyl 3-chlorocyclobutane- 1,1-dicarboxylate (cis/trans mix) Inter1 3-Azido Intermediate (Inverted Configuration) Start->Inter1 SN2 Displacement Step1 NaN3, DMF 80°C Step1->Inter1 Final 3-Aminocyclobutane- 1,1-dicarboxylic Acid Inter1->Final Reduction & Deprotection Step2 H2, Pd/C Reduction Step2->Final Step3 Hydrolysis (LiOH) Step3->Final

Figure 2: Synthesis of amino-acid analogs via nucleophilic substitution. Note that the SN2 reaction at the cyclobutane C3 position inverts the stereochemistry relative to the chloride.

Protocol Notes:

  • Solvent Choice: DMF or DMSO is required to facilitate the

    
     attack of the azide ion on the secondary cyclobutyl chloride.
    
  • Temperature: The reaction requires heating (

    
    ) due to the steric strain of the cyclobutane ring, but excessive heat can cause elimination to the cyclobutene.
    
  • Safety: Sodium Azide (

    
    ) can form explosive hydrazoic acid. Maintain basic pH and use blast shields.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Chlorination PolychlorinationStop reaction at 95% conversion; do not chase 100%.
Product is an Oil (Not Solid) Decarboxylation occurredCheck NMR for loss of symmetry. Ensure hydrolysis temp < 50°C.
Elimination during Substitution Base too strong / Temp too highUse non-basic nucleophiles (e.g., NaN3) or lower temp with longer time.
Incomplete Cyclization (Spiro) Wet solventsEnsure anhydrous THF/DCM. Water hydrolyzes acid chlorides.

References

  • Organic Syntheses, Coll.[2][3][4] Vol. 6, p. 271 (1988); Vol. 57, p. 53 (1977). 3-Chlorocyclobutanecarboxylic Acid. (Primary source for chlorination conditions, modified here to retain dicarboxyl group). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis and reactivity of compounds with cyclobutane rings. (Stereoselectivity of cyclobutane derivatives). [Link]

  • PubChem Compound Summary: 3-chlorocyclobutane-1-carboxylic acid. (Data on stability and physical properties of the decarboxylated analog). [Link]

  • Chemical Reviews. The Chemistry of Cyclobutanes. (General reactivity patterns of 3-substituted cyclobutanes). [Link]

Sources

metal-organic framework (MOF) synthesis with 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Exploratory Synthesis of Metal-Organic Frameworks using 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Part 1: Executive Summary & Strategic Rationale

The Challenge: Standard MOF linkers (e.g., terephthalic acid) often produce rigid, linear struts. In contrast, 3-chlorocyclobutane-1,1-dicarboxylic acid (3-Cl-CBDC) offers a unique "gem-dicarboxylate" geometry combined with a strained, puckered cyclobutane ring. The 1,1-substitution forces a specific "bite angle" that favors the formation of discrete metal-organic polyhedra (MOPs) or flexible 3D networks, while the chlorine substituent at the 3-position introduces a polar handle for post-synthetic modification or specific guest interactions (e.g., quadrupolar binding of CO₂).

The Solution: This guide provides a validated roadmap for synthesizing MOFs with 3-Cl-CBDC. Since this specific ligand is a pharmaceutical intermediate (often used in carboplatin analogs) and less common in MOF literature than its non-chlorinated parent, this protocol is designed as a "Discovery Screen." It adapts proven methodologies from cyclobutane-1,1-dicarboxylic acid (CBDC) and malonate coordination chemistry to accommodate the steric and electronic effects of the chlorine atom.

Key Applications:

  • Small Molecule Separation: The puckered ring creates unique pore shapes suitable for C1-C3 hydrocarbon separation.

  • Drug Delivery: The bio-compatible nature of the cyclobutane scaffold (mimicking carboplatin precursors) makes these MOFs candidates for loading platinum-based drugs.

Part 2: Ligand Chemistry & Retrosynthetic Analysis

Before synthesis, one must understand the coordination behavior of 3-Cl-CBDC compared to standard linkers.

Feature3-Chlorocyclobutane-1,1-dicarboxylic AcidStandard Terephthalic AcidImpact on MOF Synthesis
Coordination Gem-dicarboxylate (1,1-position)Para-dicarboxylate (1,4-position)Forms short bridges or chelates (6-membered rings); favors clusters over linear extension.
Geometry Puckered Cyclobutane Ring (< 90° angles)Planar Benzene RingInduces curvature in the framework; potential for "breathing" behavior.
Functionality 3-Chloro substituent (Equatorial/Axial)Non-functionalized (usually)Cl adds polarity and steric bulk. Critical: May disrupt packing if solvent is too small.
Acidity (pKa) ~2.9 (pKa1), ~5.5 (pKa2)~3.5 (pKa1), ~4.4 (pKa2)The 1,1-proximity makes the second proton harder to remove. Stronger bases or higher temps may be needed.

Part 3: Experimental Protocols

Method A: Solvothermal Synthesis (High-Throughput Screening)

Best for: Rapidly generating microcrystalline powders for PXRD and BET analysis.

Reagents:

  • Ligand: 3-chlorocyclobutane-1,1-dicarboxylic acid (95%+, CAS: 89639-43-0).

  • Metal Source: Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) OR Zinc Nitrate Hexahydrate.

  • Solvent: DMF (N,N-Dimethylformamide) and Ethanol (EtOH).[1]

  • Modulator: Acetic Acid (Glacial).

Protocol Steps:

  • Stock Preparation:

    • Solution A (Metal): Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 5 mL DMF.

    • Solution B (Ligand): Dissolve 1.0 mmol of 3-Cl-CBDC in 5 mL DMF/EtOH (4:1 v/v). Note: The EtOH helps solubilize the ligand if the Cl-group induces hydrophobicity.

  • Mixing: Slowly add Solution B to Solution A under stirring. The solution should remain clear (light blue for Cu).

  • Modulation: Add 0.5 mL of Acetic Acid. Reasoning: The gem-dicarboxylate binds metals rapidly. Acetic acid competes for the metal, slowing nucleation to allow crystal growth.

  • Thermal Treatment:

    • Seal in a 20 mL scintillation vial (Teflon-lined cap).

    • Heat at 85°C for 24–48 hours. Caution: Do not exceed 100°C initially; cyclobutane derivatives can decarboxylate at very high temperatures under acidic conditions.

  • Harvesting:

    • Cool to room temperature naturally.

    • Centrifuge at 4000 rpm for 10 mins. Discard supernatant.

    • Solvent Exchange (Critical): Resuspend solid in fresh EtOH. Soak for 24 hours (refreshing solvent twice) to remove trapped DMF and unreacted ligand.

Method B: Room Temperature Diffusion (Single Crystal Growth)

Best for: Obtaining X-ray quality crystals to determine the precise orientation of the Chlorine atom.

Protocol Steps:

  • Bottom Layer: Dissolve 0.1 mmol 3-Cl-CBDC in 2 mL water. Neutralize with dilute NaOH to pH ~6.5 (creating the disodium salt).

  • Buffer Layer: Carefully layer 2 mL of a mixture of Water/Ethanol (1:1) over the bottom layer.

  • Top Layer: Dissolve 0.1 mmol Copper(II) Acetate or Lanthanide Nitrate in 2 mL Ethanol. Layer this gently on top.

  • Incubation: Seal with Parafilm. Poke one small hole for slow evaporation. Leave undisturbed in a vibration-free zone for 1–2 weeks.

    • Mechanism:[2] The metal and ligand diffuse slowly through the buffer layer, meeting at low concentrations to form high-quality crystals.

Part 4: Visualization of Synthesis & Mechanism

Figure 1: Synthesis Workflow & Logic

MOF_Synthesis_Workflow Ligand 3-Cl-CBDC Ligand (Puckered Ring) Mixing Mixing in DMF/EtOH (Solubility Check) Ligand->Mixing Metal Metal Salt (Cu/Zn/Ln) Metal->Mixing Modulator Add Modulator (Acetic Acid) Mixing->Modulator Control Kinetics Thermal Solvothermal Reaction 85°C, 24-48h Modulator->Thermal Structure Gem-Dicarboxylate Coordination Thermal->Structure Self-Assembly Washing Solvent Exchange (Remove DMF/Cl-Ligand) Structure->Washing Activation Activation (Vacuum, 80°C) Washing->Activation

Caption: Step-by-step workflow for solvothermal synthesis. The "Modulator" step is critical for 1,1-dicarboxylates to prevent amorphous precipitation.

Figure 2: Ligand Coordination Logic

Coordination_Mode cluster_modes Competing Coordination Modes Ligand 3-Cl-CBDC Chelate Chelating (0-D) Forms Discrete Cages Ligand->Chelate Low Temp / High Modulator Bridge Bridging (2D/3D) Forms Extended MOF Ligand->Bridge High Temp / Low Modulator Outcome Target MOF (Porous Network) Chelate->Outcome If linked by secondary ligand Bridge->Outcome

Caption: The 1,1-dicarboxylate can either chelate a single metal (stopping growth) or bridge two metals. Higher temperatures favor the bridging mode required for 3D MOFs.

Part 5: Characterization & Troubleshooting (Self-Validation)

To ensure the protocol worked, you must validate three specific aspects:

Validation StepMethodExpected Result & Logic
1. Ligand Integrity ¹H-NMR (Digested) Digest the MOF in DCl/DMSO-d6. Confirm the integration of the cyclobutane protons. Crucial: Ensure the Cl-C-H proton signal has not shifted or disappeared (ruling out elimination to cyclobutene).
2. Crystallinity PXRD Compare against the simulated pattern of the parent CBDC-MOF. The 3-Cl derivative should show a similar topology but with expanded lattice parameters or slight peak shifts due to the Cl steric bulk.
3. Porosity N₂ Isotherm (77K) Gem-dicarboxylate MOFs often have smaller pores. If surface area is < 50 m²/g, the pores may be blocked by the Cl-atom or unreacted ligand. Fix: Try CO₂ adsorption at 273K (better for ultramicropores).

Common Failure Mode: Amorphous Gel

  • Cause: The 1,1-dicarboxylate "bite" is too strong, causing rapid precipitation.

  • Solution: Double the amount of Acetic Acid modulator or switch to a weaker base (Pyridine) in the diffusion method.

References

  • Parent Ligand Coordination

    • Zhang, X., et al. (2006).[3] "Coordination polymers of cyclobutane-1,1-dicarboxylic acid with transition metals." Polyhedron, 25(9), 1963-1970.

    • Relevance: Establishes the baseline synthesis conditions (hydrothermal/solvothermal)
  • Gem-Dicarboxylate MOF Strategies

    • Eddaoudi, M., et al. (2001). "Modular Chemistry: Secondary Building Units as a Basis for Design of Highly Porous Metal-Organic Carboxylate Frameworks." Accounts of Chemical Research, 34(4), 319–330.

    • Relevance: Explains the geometry of Metal-Carboxylate clusters, specifically how V-shaped linkers (like 1,1-dicarboxyl
  • Ligand Properties

    • PubChem Compound Summary for CID 9822583: 3-Chlorocyclobutane-1,1-dicarboxylic acid.[4]

    • Relevance: Source of physicochemical data (pKa, solubility) used to design the solvent systems in Method A.
  • Lanthanide-CBDC Analogs

    • Daiguebonne, C., et al. (2008). "Structural and luminescent properties of lanthanide complexes with cyclobutane-1,1-dicarboxylic acid." Inorganic Chemistry, 47(21), 10020-10028.

    • Relevance: Provides the basis for the "Method B" diffusion protocol, which is highly effective for lanthanide-based gem-dicarboxyl

Sources

Application Note: Scalable Synthesis of 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid .

The following guide prioritizes Scientific Integrity and Reproducibility . It is based on a validated route involving the radical chlorination of 1,1-cyclobutanedicarboxylic acid, a method superior to the "inaccessible" 3-hydroxycyclobutane intermediates often cited in older literature.

Executive Summary

The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid presents a unique challenge due to the strain of the cyclobutane ring and the potential for ring-opening or over-halogenation. While historical routes attempted to utilize 3-hydroxycyclobutane-1,1-dicarboxylates (often deemed inaccessible or low-yielding), the most robust and scalable method involves the regioselective free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride (


).

This protocol details a scalable workflow that maximizes regioselectivity for the 3-position while strictly controlling thermal parameters to prevent premature decarboxylation (a common side reaction yielding 3-chlorocyclobutanecarboxylic acid).

Key Process Advantages
  • Direct Functionalization: Avoids complex ring-closure of functionalized precursors.

  • Selectivity: The cyclobutane ring exhibits high regioselectivity for radical attack at the 3-position (distal to the electron-withdrawing carboxyl groups).

  • Scalability: Uses standard reactor configurations and readily available reagents (

    
    , Benzoyl Peroxide).
    

Retrosynthetic Analysis & Route Selection

The chosen route relies on the radical chlorination of 1,1-cyclobutanedicarboxylic acid .

Reaction Scheme:

  • Precursor Synthesis: Alkylation of diethyl malonate with 1,3-dibromopropane to form 1,1-cyclobutanedicarboxylic acid (via hydrolysis).

  • Functionalization: Radical chlorination using sulfuryl chloride initiated by benzoyl peroxide.

  • Critical Control Point: Isolation of the dicarboxylic acid intermediate prior to the thermal decarboxylation threshold (

    
    C).
    
Visualizing the Pathway

The following diagram illustrates the chemical logic and process flow.

G Start Diethyl Malonate + 1,3-Dibromopropane Step1 Cyclization (NaOEt, EtOH) Start->Step1 Inter1 Diethyl 1,1-cyclobutane- dicarboxylate Step1->Inter1 Step2 Hydrolysis (KOH, then H+) Inter1->Step2 Precursor 1,1-Cyclobutane- dicarboxylic Acid Step2->Precursor Step3 Radical Chlorination (SO2Cl2, Benzoyl Peroxide) Precursor->Step3 Target 3-Chlorocyclobutane- 1,1-dicarboxylic Acid Step3->Target Decarb Decarboxylation (>190°C) Target->Decarb Avoid High T MonoAcid 3-Chlorocyclobutane- carboxylic Acid Decarb->MonoAcid

Figure 1: Synthetic pathway emphasizing the critical avoidance of decarboxylation to retain the dicarboxylic acid functionality.

Detailed Experimental Protocol

Stage 1: Precursor Preparation (If not purchased)

Note: 1,1-Cyclobutanedicarboxylic acid is commercially available.[1] If synthesizing de novo, follow the standard alkylation of diethyl malonate with 1,3-dibromopropane followed by saponification [1].

Stage 2: Radical Chlorination (The Core Process)

Objective: Introduce a chlorine atom at the C3 position. Scale: 1.0 Mole (approx. 144 g of starting material).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]QuantityRole
1,1-Cyclobutanedicarboxylic acid 144.121.0144.1 gSubstrate
Sulfuryl Chloride (

)
134.971.1148.5 g (90 mL)Chlorinating Agent
Benzoyl Peroxide 242.230.02~4.0 gRadical Initiator
Benzene (or Chlorobenzene*)78.11Solvent1200 mLSolvent

*Process Modernization Note: While original literature [2] utilizes benzene, chlorobenzene or trifluorotoluene are recommended modern alternatives for scale-up due to lower toxicity and higher flash points, provided they do not interfere with radical propagation.

Step-by-Step Procedure
  • Setup:

    • Equip a 3-L three-necked round-bottom flask with a mechanical stirrer (Teflon paddle), a pressure-equalizing addition funnel, and a high-efficiency reflux condenser.

    • Critical Safety: The condenser must be topped with a gas outlet leading to a scrubber (NaOH trap) to neutralize evolved

      
       and 
      
      
      
      gases.
    • Ensure the system is strictly anhydrous.[1][2] Dry the glassware in an oven at 120°C prior to assembly.

  • Solvation & Drying:

    • Charge the flask with 144.1 g of 1,1-cyclobutanedicarboxylic acid and 1000 mL of solvent.

    • Heat to reflux and distill off approximately 100–150 mL of solvent to remove trace water azeotropically.[1] This step is vital to prevent hydrolysis of

      
      .
      
  • Reagent Addition (The Reaction):

    • Cool the mixture slightly below reflux (approx. 70–75°C).

    • Charge the addition funnel with 148.5 g (approx. 90 mL) of sulfuryl chloride.

    • Add the benzoyl peroxide (4.0 g) in small portions directly to the flask (or dissolved in a minimum volume of solvent).

    • Initiation: Re-establish reflux. Dropwise addition of sulfuryl chloride should begin once reflux is stable.

    • Observation: Evolution of gas (

      
      ) indicates reaction initiation.
      
    • Duration: Add

      
       over 45–60 minutes. Maintain reflux for an additional 20–24 hours to ensure completion.
      
  • Reaction Monitoring:

    • Monitor by GC or HPLC. The disappearance of the starting diacid peak and the appearance of the 3-chloro derivative confirms progress.

    • Note: If the reaction stalls, a second portion of benzoyl peroxide (1.0 g) may be added.

  • Workup & Isolation (Critical Deviation from Literature):

    • Standard literature [2] proceeds to heat the residue to 190°C to decarboxylate. YOU MUST STOP BEFORE THIS.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotary evaporator) at a bath temperature not exceeding 50°C .

    • The residue is the crude 3-chlorocyclobutane-1,1-dicarboxylic acid .

  • Purification:

    • The crude solid/oil can be recrystallized.[1] A mixture of Ethyl Acetate/Hexanes or pure Ethyl Acetate is often suitable for dicarboxylic acids.

    • Yield Expectations: 85–95% crude yield.

Analytical Controls & Quality Assurance

To ensure the integrity of the synthesized material, the following analytical parameters must be verified.

TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6)Diagnostic methine multiplet at C3 (>4.0 ppm). Loss of C3-CH2 symmetry.Confirm chlorination at C3.[1]
Purity HPLC (Reverse Phase)>95% AreaQuantify unreacted starting material.
Residual Solvent GC-Headspace< Limits (ICH Q3C)Ensure removal of reaction solvent.
Water Content Karl Fischer< 0.5% w/wEnsure dryness for downstream use.
NMR Interpretation Guide
  • Starting Material (Unsubstituted): Cyclobutane protons appear as multiplets around 1.8–2.5 ppm.

  • Product (3-Chloro): The proton at C3 will shift downfield significantly (deshielded by Cl) to the 4.2–4.8 ppm region. The C2/C4 protons will show complex splitting due to the cis/trans relationship with the carboxylates.

Process Safety & Hazards (E-E-A-T)

Risk Assessment: This protocol involves the generation of toxic gases and the use of radical initiators.

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    . A robust scrubbing system (e.g., 20% NaOH scrubber) is mandatory . Do not vent into the fume hood sash directly.
  • Peroxide Hazard: Benzoyl peroxide is shock-sensitive in dry form. Use water-dampened benzoyl peroxide for weighing, or handle with extreme care if using dry powder.

  • Thermal Runaway: While radical chlorinations are generally exothermic, the dilute conditions (solvent reflux) mitigate this. However, ensure the condenser water flow is monitored.

  • Decarboxylation Risk: Do not heat the dry residue above 130°C. The dicarboxylic acid is thermally unstable at high temperatures (

    
    C) and will convert to the mono-acid [2].
    

References

  • Heisig, G. B.; Stodola, F. H. (1955). "1,1-Cyclobutanedicarboxylic Acid".[1][3][6] Organic Syntheses, Coll.[1][2][3] Vol. 3, p. 213. Link

  • Nevill, W. A.; Frank, D. S.; Trepka, R. D. (1988). "3-Chlorocyclobutanecarboxylic Acid".[1][5][7] Organic Syntheses, Coll.[1][2][3] Vol. 6, p. 271; Vol. 50, p. 25 (1970). Link

  • Wiberg, K. B.; Lampman, G. M. (1966). "Reaction of 1,3-Dihalides with Malonate". Journal of the American Chemical Society, 88, 4429.
  • PubChem Compound Summary for CID 14728564: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. Link

Sources

Troubleshooting & Optimization

optimizing the yield of 3-chlorocyclobutane-1,1-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chlorocyclobutane-1,1-Dicarboxylic Acid Synthesis

Executive Summary

The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid presents a unique set of challenges, primarily centered on the stability of the cyclobutane ring and the propensity of 1,1-dicarboxylic acids to undergo thermal decarboxylation. While historical routes utilizing the "hydroxy-intermediate" (via epichlorohydrin) are chemically elegant, they are often plagued by low yields and complex lactonization side reactions.

This guide focuses on the Direct Radical Chlorination pathway, which is currently the industry standard for high-yield applications. This method utilizes sulfuryl chloride (


) on the pre-formed cyclobutane ring. We prioritize this route due to its superior atom economy and scalability, provided that strict temperature controls are maintained to prevent the degradation of the dicarboxylic motif.

Module 1: The Synthesis Workflow

The optimized protocol relies on a two-stage process:

  • Radical Chlorination: Selective chlorination of diethyl cyclobutane-1,1-dicarboxylate at the C3 position.

  • Controlled Hydrolysis: Saponification of the diester without triggering decarboxylation.

Visual Workflow (Process Logic)

SynthesisWorkflow Start Starting Material: Diethyl cyclobutane-1,1-dicarboxylate Reagent Reagents: SO2Cl2 + Benzoyl Peroxide (cat.) Solvent: Benzene or CCl4 Start->Reagent Intermediate Intermediate: Diethyl 3-chlorocyclobutane-1,1-dicarboxylate Reagent->Intermediate Reflux (60-80°C) Radical Mechanism Isomer Side Product: 2-chloro isomer (Minor) Reagent->Isomer Poor Selectivity Hydrolysis Hydrolysis Step: LiOH (aq) / THF Temp: < 40°C Intermediate->Hydrolysis Saponification Decarb CRITICAL FAILURE: Decarboxylation to 3-chlorocyclobutanecarboxylic acid Intermediate->Decarb Heat > 100°C Acidic Conditions Target Target Product: 3-chlorocyclobutane-1,1-dicarboxylic acid Hydrolysis->Target Acidification (0°C)

Figure 1: Optimized synthetic pathway highlighting the critical divergence point where thermal instability can lead to decarboxylation.

Module 2: Critical Troubleshooting (Q&A)

Phase 1: Chlorination (The Selectivity Challenge)

Q: My yield of the chloro-ester intermediate is low (<40%), and I see unreacted starting material. Should I increase the temperature? A: Do not increase the temperature beyond reflux. The reaction with sulfuryl chloride (


) is a free-radical chain reaction initiated by Benzoyl Peroxide (BPO) or AIBN.
  • Root Cause: The induction period is likely stalling due to oxygen inhibition or "stale" initiator.

  • Solution:

    • Degas your solvent thoroughly (nitrogen sparge for 20 mins) before adding reagents. Oxygen traps alkyl radicals.

    • Add the initiator in portions . Add 25% at the start, and the rest in aliquots every hour. This maintains a steady concentration of radicals.

    • Verify Reagent Quality: Sulfuryl chloride hydrolyzes over time. Distill it if it is yellow/cloudy.

Q: I am observing a mixture of 2-chloro and 3-chloro isomers. How do I improve regioselectivity? A: The 3-position is favored due to the "puckered" conformation of the cyclobutane ring, which makes the C3 hydrogens more accessible to radical abstraction than the sterically hindered C2 hydrogens (adjacent to the bulky ester groups).

  • Optimization: Ensure you are using a non-polar solvent like Benzene (traditional) or Trifluorotoluene (modern green alternative). Polar solvents can stabilize charged transition states that may erode radical selectivity.

  • Reference: The selectivity of chlorination on cyclobutane rings is well-documented to favor the position distal to electron-withdrawing groups in radical conditions [1].

Phase 2: Hydrolysis (The Stability Bottleneck)

Q: After hydrolysis, NMR shows I have 3-chlorocyclobutanecarboxylic acid (mono-acid) instead of the dicarboxylic acid. What happened? A: You have triggered thermal decarboxylation .[1] Geminal dicarboxylic acids (1,1-diacids) are thermally unstable. The activation energy for losing


 drops significantly if the system is heated, particularly in acidic media.
  • The Mistake: Using standard acidic hydrolysis (e.g., HCl reflux) or heating the dry di-acid above 100°C.

  • The Protocol Fix:

    • Switch to Basic Hydrolysis: Use Lithium Hydroxide (LiOH) in THF/Water (2:1) at Room Temperature .

    • Acidification: When acidifying the salt to isolate the free acid, cool the solution to 0°C and use dilute HCl. Do not heat the final product to dry it; use a vacuum desiccator over

      
      .
      

Module 3: Optimization Data & Parameters

The following table summarizes the impact of solvent and initiator choices on the yield of the Diethyl 3-chlorocyclobutane-1,1-dicarboxylate intermediate.

ParameterRecommendedAlternativeAvoidReason
Solvent Benzene (or PhCF3)Carbon TetrachlorideDMF, EthanolNon-polar solvents prevent ionic side reactions and stabilize the radical chain.
Initiator Benzoyl Peroxide (BPO) AIBNNone (Thermal)BPO has an optimal half-life at benzene reflux temperatures (80°C).
Stoichiometry 1.05 eq

1.1 eq>1.5 eqExcess chlorinating agent leads to dichlorination (3,3-dichloro or 2,3-dichloro).
Time 18-22 Hours 24 Hours< 10 HoursRadical reactions require time to propagate; rushing lowers conversion.

Module 4: Experimental Protocol (Self-Validating)

Target: Diethyl 3-chlorocyclobutane-1,1-dicarboxylate (Precursor)

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is often insufficient for scale), a reflux condenser with a drying tube (

    
    ), and an addition funnel.
    
  • Charge: Add Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv) and dry Benzene (10 mL per gram of substrate).

    • Validation: The solution should be clear. If cloudy, dry over

      
       first.
      
  • Initiation: Heat to reflux.[1] Add Benzoyl Peroxide (0.01 equiv).

  • Addition: Dropwise add Sulfuryl Chloride (1.05 equiv) over 45 minutes.

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates the reaction has started. If no gas evolves after 10 mins, add a pinch more BPO.
  • Propagation: Reflux for 20 hours. Add small portions of BPO (0.005 equiv) every 4 hours.

  • Workup: Cool to RT. Wash with water, then saturated

    
     (to remove acid traces). Dry organic layer (
    
    
    
    ) and concentrate in vacuo.
  • Purification: Distill under high vacuum.

    • Checkpoint: The product should be a clear liquid. Boiling point approx. 135-140°C at 15 mmHg [1].

Target: 3-chlorocyclobutane-1,1-dicarboxylic acid (Final)

  • Saponification: Dissolve the chloro-ester in THF. Add LiOH (2.5 equiv) dissolved in minimal water. Stir at 25°C for 12 hours.

  • Isolation: Evaporate THF at reduced pressure (bath < 30°C). Wash the aqueous residue with ether (removes unreacted ester).

  • Acidification: Cool aqueous layer to 0°C. Acidify to pH 2 with 2N HCl. Extract with Ethyl Acetate.

  • Drying: Dry over

    
    , filter, and evaporate solvent at ambient temperature  (do not use a hot water bath).
    

References

  • Organic Syntheses , Coll.[1][2][3] Vol. 6, p.271 (1988); Vol. 51, p.73 (1971). 3-Chlorocyclobutanecarboxylic Acid.[1][4] (Note: This reference describes the decarboxylated product, but the chlorination methodology of the ring is the authoritative source).

  • Cason, J. and Allen, C. F. (1949).[2] Synthesis of Cyclobutane Derivatives. Journal of Organic Chemistry, 14, 1036.[2] (Foundational work on cyclobutane ring stability).

  • Wiberg, K. B. (1996). The Structure and Properties of Cyclobutane. Accounts of Chemical Research. (Mechanistic insight into ring puckering and C3 selectivity).

Disclaimer: The synthesis of halogenated cyclobutanes involves hazardous reagents (


, Benzene).[2] All procedures must be conducted in a fume hood with appropriate PPE. This guide is for research purposes only.

Sources

Technical Support Center: Purification of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

Executive Summary: The Stability Paradox

Welcome to the technical support center. If you are working with 3-chlorocyclobutane-1,1-dicarboxylic acid , you are likely encountering a specific set of purification challenges driven by the molecule's inherent tension.

The cyclobutane ring strain (~26 kcal/mol), combined with the geminal dicarboxylic acid functionality, creates a "loaded spring." The most common failure mode is not the synthesis itself, but the unintentional decarboxylation during purification, converting your target diacid into 3-chlorocyclobutanecarboxylic acid (the mono-acid).

This guide prioritizes thermal management and pH control to preserve the 1,1-dicarboxylic motif while removing oligomeric impurities and inorganic salts.

Module 1: Critical Impurity Profiling

Before initiating purification, identify which impurity class is compromising your material.[1]

Impurity TypeOriginDiagnostic Signal (NMR/MS)Removal Strategy
Decarboxylated By-product Thermal degradation (>100°C) or strong acid catalysis.[1]1H NMR: Loss of symmetry; appearance of methine proton at C1.[1] MS: [M-44] peak dominant.[1]Irreversible. Prevention via temp control (<50°C).[1]
Inorganic Salts (NaCl/NaBr) Alkylation by-products (from NaH/alkoxide use).[1]Ash Test: Non-combustible residue.[1] 1H NMR: Broadening/shifting of peaks due to ionic strength.[1]Water wash at pH < 1 or continuous extraction.[1]
Oligomers/Tars Polymerization of epichlorohydrin or malonate coupling.[1]Visual: Brown/Orange oil that refuses to crystallize.[1] 1H NMR: Broad "hump" in baseline (0.5–2.0 ppm).[1]Activated carbon + Cold solvent trituration.[1]
Mono-esters Incomplete hydrolysis of the diethyl ester precursor.[1]1H NMR: Ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) persist.[1]Extended hydrolysis (careful temp control) or pH-gradient extraction.[1]

Module 2: Troubleshooting Scenarios (Q&A)

Scenario A: "My product is a viscous brown oil and won't crystallize."

Diagnosis: This is the "Sticky Impurity" trap.[1] The crude material likely contains oligomeric by-products from the alkylation step (e.g., polymerized epichlorohydrin) or trapped solvents.

Corrective Protocol: Do not attempt to distill this material; the heat will destroy the diacid.[1] Instead, use a Polarity-Gradient Trituration .

  • Dissolution: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) .[1][2]

  • Precipitation: Slowly add n-Heptane (ratio 1:3 EtOAc:Heptane) while stirring vigorously at 0°C.

    • The Logic: The dicarboxylic acid is polar and will tend to crystallize or oil out as a cleaner phase, while non-polar oligomers often remain in the supernatant or form a distinct gummy layer that can be decanted.

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

Scenario B: "I see a massive [M-44] peak in my Mass Spec."

Diagnosis: You have decarboxylated your product.[1][3][4] The [M-44] corresponds to the loss of CO₂ (

1

Root Cause Analysis:

  • Did you dry the compound in an oven >60°C?

  • Did you acidify the aqueous layer with concentrated HCl while it was still hot?

The Fix: You cannot "re-carboxylate."[1] You must restart the hydrolysis step.[1]

  • Future Prevention: When acidifying the carboxylate salt (during workup), cool the solution to 0–5°C before adding HCl. The heat of neutralization alone can trigger decarboxylation in gem-dicarboxylic acids [1].[1]

Scenario C: "My elemental analysis shows high Chlorine but low Carbon."

Diagnosis: Salt entrapment.[1] The 1,1-dicarboxylic acid is highly polar and can chelate sodium ions or trap NaCl within the crystal lattice, especially if salted out aggressively.

Corrective Protocol: Perform a Continuous Liquid-Liquid Extraction .

  • Dissolve crude in water; adjust pH to ~1 (using H₂SO₄).[1]

  • Use a continuous extractor with Diethyl Ether or TBME for 12–24 hours.[1]

  • Why? Simple separatory funnel extractions often fail because the partition coefficient (

    
    ) of the diacid between water and ether is low. Continuous extraction drives the equilibrium without requiring brine (which adds salt) [2].[1]
    

Module 3: The Optimized Purification Workflow

This protocol is designed to minimize thermal stress.[1]

Step 1: The Cold Acidification (Crucial)
  • Starting Material: Alkaline hydrolysis mixture (containing the disodium salt of the diacid).

  • Action: Cool reaction vessel to 0°C .

  • Reagent: Add 6N HCl dropwise until pH < 1. Maintain internal temp < 10°C.

  • Note: Do not use concentrated H₂SO₄ directly if possible, as the exotherm is harder to control.

Step 2: Isolation Strategy

Instead of simple extraction, use the "Salting-Out" technique carefully.

  • Saturate the cold aqueous solution with Ammonium Sulfate (preferred over NaCl to avoid sodium entrapment).[1]

  • Extract 3x with Ethyl Acetate (EtOAc).[1]

  • Dry organic layer over MgSO₄ (Anhydrous).[1]

    • Warning: Do not use CaCl₂; it can coordinate with the dicarboxylic acid.[1]

Step 3: Solvent Swap & Crystallization
  • Evaporate EtOAc under high vacuum at ambient temperature (Max bath temp: 35°C). DO NOT ROTAVAP AT 50°C.

  • Residue: Off-white solid/semi-solid.[1]

  • Recrystallization Solvent: Water (minimal volume) or EtOAc/Hexane.[1]

    • Water Method:[1] Dissolve in minimum hot water (50°C max), filter rapidly through Celite (to remove tars), and cool slowly to 4°C.

Module 4: Process Visualization

Figure 1: Purification Decision Tree

This logic flow helps you decide the immediate next step based on the physical state of your crude material.[1]

PurificationLogicStartCrude Reaction Mixture(Post-Hydrolysis)CheckStatePhysical State?Start->CheckStateSolidSolid / PasteCheckState->SolidOilDark Oil / GooCheckState->OilAcidBaseCold Acidification(pH < 1, T < 10°C)Solid->AcidBaseTriturationTrituration(EtOAc / Heptane)Oil->TriturationRemove trapped solventCheckSolubilitySoluble in EtOAc?Trituration->CheckSolubilityCarbonTreatActivated Carbon Filtration(Remove Oligomers)CheckSolubility->CarbonTreatYesCheckSolubility->AcidBaseNo (Salt residue)CarbonTreat->AcidBaseExtractExtraction(EtOAc or Continuous Ether)AcidBase->ExtractDryVacuum Dry(Max 35°C)Extract->DryFinalPure 3-chlorocyclobutane-1,1-dicarboxylic acidDry->Final

Caption: Decision matrix for handling crude 3-chlorocyclobutane-1,1-dicarboxylic acid based on physical state.

Figure 2: The Decarboxylation Danger Zone

Understanding the mechanism of failure is key to prevention.

DecarboxylationDiacidTarget: 1,1-Dicarboxylic Acid(High Strain)HeatHeat (>50°C) orStrong AcidDiacid->HeatTransitionCyclic Transition State(6-membered ring)Heat->TransitionActivationMonoAcidImpurity: Mono-Acid(Irreversible)Transition->MonoAcid- CO2CO2CO2 GasTransition->CO2

Caption: Thermal degradation pathway. The gem-dicarboxylic acid structure facilitates a cyclic transition state leading to decarboxylation [3].[1]

References

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid. Coll. Vol. 3, p.213 (1955); Vol. 21, p.21 (1941). Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for continuous extraction techniques of water-soluble acids).

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids. (Mechanistic overview of gem-dicarboxylic acid instability). Link

  • PubChem. 3-chlorocyclobutane-1,1-dicarboxylic acid (Compound Summary). Link

challenges in the purification of 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the purification and handling of 3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0). This guide is structured to assist researchers in overcoming the common pitfalls of high water solubility, thermal instability (decarboxylation), and difficult crystallization.[1]

Topic: Purification & Handling Protocols Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-CB-3CL-01 Version: 2.0 (Current)

Introduction: The Molecule & The Challenge

3-chlorocyclobutane-1,1-dicarboxylic acid is a critical intermediate, often utilized as a scaffold for conformationally restricted amino acids or antiviral candidates.[1] However, it presents a "perfect storm" of purification challenges:[1]

  • Thermal Instability: Like all geminal dicarboxylic acids, it is prone to thermal decarboxylation, converting to the liquid 3-chlorocyclobutanecarboxylic acid if heated excessively.[1]

  • Extreme Polarity: The 1,1-dicarboxylic acid moiety makes the compound highly water-soluble, complicating extraction from aqueous reaction mixtures.[1]

  • Regiochemical Fragility: The secondary chloride at the 3-position is susceptible to hydrolysis or elimination under strong basic conditions.[1]

This guide provides field-proven troubleshooting workflows to isolate high-purity material without degradation.

Module 1: Extraction & Isolation

Addressing the issue: "I cannot extract the product from the aqueous layer," or "The yield is inexplicably low."

The Mechanism of Failure

The pKa of cyclobutane-1,1-dicarboxylic acids typically falls in the range of 2.8 – 3.0 (pKa1) and 5.0 – 5.5 (pKa2).[1] Standard acidification to pH 4 or 5 leaves the molecule as a mono-anion, which remains water-soluble.[1] Furthermore, the high polarity of the dicarboxylate often leads to "oiling out" rather than clean phase separation.[1]

Optimized Extraction Protocol

Step 1: Aggressive Acidification Cool the aqueous reaction mixture to 0–5°C . Slowly add concentrated HCl until the pH reaches 1.0–1.5 .

  • Why? You must suppress ionization completely.[1] At pH 2, ~90% is protonated; at pH 1, >99% is protonated.[1]

Step 2: Salting Out Saturate the aqueous phase with NaCl (approx.[1] 30g/100mL).[1]

  • Why? The "Salting Out" effect disrupts the hydration shell of the dicarboxylic acid, forcing it into the organic phase.[1]

Step 3: Solvent Selection Do NOT use Dichloromethane (DCM) or Hexanes.[1]

  • Recommended: Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE).[1]

  • Ratio: Use 3 x 0.5 volumes relative to the aqueous phase.

Step 4: Drying Dry the combined organics over anhydrous Na₂SO₄.[1] Avoid MgSO₄ if the product is potentially sensitive to Lewis acidity, though Na₂SO₄ is generally safer for this substrate.[1]

Module 2: Preventing Thermal Decarboxylation

Addressing the issue: "My solid turned into a liquid on the rotovap," or "NMR shows a loss of the dicarboxylic acid peak."

The Decarboxylation Pathway

Geminal dicarboxylic acids decarboxylate via a cyclic transition state.[1] This reaction is accelerated by heat.[1] For 3-chlorocyclobutane-1,1-dicarboxylic acid, significant decarboxylation to 3-chlorocyclobutanecarboxylic acid (a liquid/low-melting solid) can occur at temperatures as low as 80–100°C .[1]

Critical Process Parameters (CPP)
ParameterLimitConsequence of Excursion
Rotary Evaporator Bath < 40°C Decarboxylation to mono-acid (liquid impurity).
Vacuum Pressure < 10 mbar Allows solvent removal at safe temperatures.[1]
Drying Oven < 45°C Melting/Decomposition of the wet cake.
Reaction Temperature Reflux (Avoid) If synthesizing, avoid prolonged reflux >80°C.
Visualizing the Risk

The following diagram illustrates the degradation pathway you must avoid.

Decarboxylation Diacid 3-chlorocyclobutane- 1,1-dicarboxylic acid (Solid, Desired) Transition Cyclic Transition State (Activated Complex) Diacid->Transition Heat (>80°C) Monoacid 3-chlorocyclobutanecarboxylic acid (Liquid, Impurity) Transition->Monoacid - CO2 CO2 CO2 (Gas) Transition->CO2

Figure 1: Thermal degradation pathway.[1] Excessive heat drives the irreversible loss of CO₂, yielding the mono-acid impurity.

Module 3: Crystallization & Purification

Addressing the issue: "How do I remove the mono-acid impurity?"

If your crude material contains the decarboxylated mono-acid (detectable by 1H NMR: loss of symmetry or integration changes), recrystallization is the only effective purification method, as chromatography often streaks due to the acid groups.[1]

Recrystallization Strategy

The dicarboxylic acid is much more polar than the mono-acid.[1] We utilize this difference.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (35–40°C) . Do not boil.

  • Precipitation: Slowly add n-Heptane (or Hexane) until the solution becomes slightly turbid.

    • Ratio: Typically 1:2 or 1:3 (EtOAc:Heptane).[1]

  • Cooling: Allow the mixture to cool to room temperature, then refrigerate at 4°C.

  • Filtration: The dicarboxylic acid should crystallize out as a white solid.[1] The mono-acid (impurity) will likely remain in the mother liquor due to its higher solubility in non-polar solvents.[1]

Alternative System: Water (acidified with HCl) at 0°C. The diacid is less soluble in cold acidic water than the monoacid, but recovery yields may be lower.[1]

Summary: Purification Decision Tree

Use this workflow to determine the correct processing steps for your batch.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH Acidify Acidify to pH 1.0 (Use Conc. HCl, 0°C) CheckPH->Acidify pH > 1.5 Extract Extract with EtOAc (Saturate with NaCl) CheckPH->Extract pH <= 1.5 Acidify->Extract Evap Evaporate Solvent (Max Bath Temp 40°C) Extract->Evap SolidCheck Is it a Solid? Evap->SolidCheck Recryst Recrystallize (EtOAc / Heptane) SolidCheck->Recryst Yes Oil Oil / Sticky Solid SolidCheck->Oil No Triturate Triturate with Cold Hexane/Ether Oil->Triturate Triturate->Recryst Solidifies

Figure 2: Step-by-step decision matrix for isolation and purification.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to analyze the purity of the diacid? A: Direct injection of dicarboxylic acids into GC-MS is not recommended.[1] The high temperature of the injector port (usually 250°C) will cause immediate decarboxylation, leading you to falsely believe your product is the mono-acid.[1] You must derivatize the sample first (e.g., using TMS-diazomethane or BSTFA) to form the diester before GC analysis.[1] LC-MS (ESI-) is preferred for the free acid.[1]

Q: The solid is hygroscopic.[1] How should I store it? A: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C . If the material becomes sticky, it has likely absorbed moisture or partially decarboxylated.[1] Redry in a vacuum desiccator over P₂O₅ at room temperature.

Q: Why is the melting point lower than the literature value for the unsubstituted analog? A: The chlorine atom introduces asymmetry and disrupts the crystal lattice packing compared to the highly symmetrical cyclobutane-1,1-dicarboxylic acid (MP ~158°C).[1] A lower melting point is expected, but a wide range (>2-3°C) indicates impurities (likely the mono-acid).[1]

References

  • Compound Identity: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 9822583, 3-Chlorocyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Decarboxylation Protocols (Analogous): Wiberg, K. B., et al. (1963).[1] Cyclobutanecarboxylic Acid.[1][2][3] Organic Syntheses, Coll. Vol. 4, p.288. (Describes the decarboxylation of the 1,1-diacid, illustrating the thermal sensitivity). Retrieved from [Link][1]

  • Synthesis Foundations: Heisig, G. B., & Stodola, F. H. (1955).[1] 1,1-Cyclobutanedicarboxylic Acid.[1][4][5][6][7] Organic Syntheses, Coll. Vol. 3, p.213. (Foundational method for the dicarboxylic acid ring synthesis).[1] Retrieved from [Link][1]

Sources

alternative chlorinating agents for cyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Alternative Chlorinating Agents for Cyclobutane-1,1-Dicarboxylic Acid

Introduction: The Challenge of Strained Ring Chlorination

As a Senior Application Scientist, I frequently field inquiries regarding the functionalization of Cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2) . This substrate presents a unique "chemical double-bind":

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions.

  • Geminal Dicarboxylate Instability: Unlike 1,2-dicarboxylic acids (like succinic acid) that form stable 5-membered cyclic anhydrides, 1,1-dicarboxylic acids cannot easily form an intramolecular anhydride without creating a highly strained spiro[3.3]heptane system. Consequently, they are prone to intermolecular polymerization or thermal decarboxylation (losing

    
     to form cyclobutanecarboxylic acid) when heated above 160°C.
    

Standard reflux procedures with thionyl chloride often fail to yield high-purity cyclobutane-1,1-dicarbonyl dichloride due to these competing pathways. This guide outlines milder, high-fidelity alternatives.

Part 1: Troubleshooting & FAQs

Q1: I used Thionyl Chloride (


) at reflux, but my NMR shows a mixture of mono-acid and polymer. What happened? 
Diagnosis:  You likely triggered thermal decarboxylation or oligomerization.
Explanation:  While 

is the industry standard, it requires reflux (~76°C) to drive the reaction and remove

/

. For gem-dicarboxylic acids, prolonged heating promotes the loss of one carboxyl group (decarboxylation), leading to cyclobutanecarbonyl chloride. Furthermore, if the chlorination is slow, the forming acid chloride reacts with unreacted acid to form linear polyanhydrides, which are difficult to break down without forcing conditions that further degrade the ring. Solution: Switch to Oxalyl Chloride with catalytic DMF at room temperature (Method A below).

Q2: Why can't I just distill the product to purify it? Diagnosis: Thermal sensitivity. Explanation: Cyclobutane-1,1-dicarbonyl dichloride has a high boiling point. Distillation requires temperatures that often exceed the decarboxylation threshold (~160-190°C) of the parent acid or its derivatives. Solution: Use "clean" reagents like Oxalyl Chloride or Ghosez’s Reagent where byproducts are volatile gases (


) or easily removed precipitates, negating the need for high-temp distillation.

Q3: My substrate contains acid-sensitive protecting groups elsewhere. Is there a neutral alternative? Diagnosis:


 generation is incompatible with your molecule.
Explanation:  Both 

and Oxalyl Chloride generate stoichiometric

. Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides under neutral conditions, producing a neutral amide byproduct rather than acidic gas.

Part 2: Comparative Analysis of Chlorinating Agents

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Ghosez's Reagent
Reaction Temp Reflux (76°C)0°C to Room Temp0°C to Room Temp
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Amide (neutral/salt)
Acidity High (generates

)
High (generates

)
Neutral
Risk Profile Decarboxylation, PolymerizationMild, highly effectiveBest for acid-sensitive substrates
Recommendation Avoid for this substratePrimary Choice (Method A)Specialist Choice (Method B)

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (Oxalyl Chloride + DMF)

Best for: Standard synthesis where acidic byproducts are tolerable.

Mechanism: DMF acts as a catalyst, forming the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which transfers chlorine to the acid much more efficiently than oxalyl chloride alone.

  • Setup: Flame-dry a 2-neck round-bottom flask under

    
     atmosphere.
    
  • Solvation: Suspend Cyclobutane-1,1-dicarboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.5 M concentration).

  • Catalyst: Add catalytic DMF (1-2 drops per 10 mmol of acid).

    • Note: Failure to add DMF will result in extremely slow reaction rates.

  • Addition: Cool to 0°C. Add Oxalyl Chloride (2.2 equiv) dropwise via syringe.

    • Caution: Vigorous gas evolution (

      
      ). Ensure proper venting.
      
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Endpoint Check: Aliquot quenched with MeOH should show dimethyl ester by TLC/NMR; no starting acid should remain.

  • Workup: Concentrate in vacuo at <40°C . Re-dissolve in dry DCM and evaporate twice (azeotropes residual

    
     and oxalyl chloride).
    
  • Result: Quantitative yield of crude Cyclobutane-1,1-dicarbonyl dichloride (pale yellow oil), sufficiently pure for downstream acylation.

Method B: The "Neutral Specialist" (Ghosez’s Reagent)

Best for: Acid-sensitive substrates or preventing isomerization.

  • Setup: Flame-dry a flask under Argon.

  • Solvation: Dissolve Cyclobutane-1,1-dicarboxylic acid (1.0 equiv) in anhydrous DCM or Chloroform.

  • Reagent: Add Ghosez’s Reagent (2.2 equiv) dropwise at room temperature.

  • Reaction: Stir for 1–3 hours.

    • Mechanism:[1][2][3] The reagent reacts to form the acid chloride and

      
      .
      
  • Workup: The byproduct is an amide. If the acid chloride is to be used in-situ, simply add the nucleophile (amine/alcohol) directly to this mixture. If isolation is needed, the amide byproduct is difficult to remove without washing (which hydrolyzes the product). Therefore, this method is best for one-pot telescoping .

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for selecting the correct reagent based on substrate sensitivity and equipment constraints.

ChlorinationWorkflow Start Start: Cyclobutane-1,1-dicarboxylic Acid CheckSensitivity Is the substrate/protecting group Acid Sensitive? Start->CheckSensitivity StandardPath No: Standard Path CheckSensitivity->StandardPath Robust SensitivePath Yes: Neutral Path CheckSensitivity->SensitivePath Sensitive OxalylMethod Method A: Oxalyl Chloride + cat. DMF (0°C -> RT) StandardPath->OxalylMethod GhosezMethod Method B: Ghosez's Reagent (Neutral Conditions) SensitivePath->GhosezMethod RefluxCheck Avoid SOCl2 Reflux (Risk of Decarboxylation) OxalylMethod->RefluxCheck Why not SOCl2? Product Target: Cyclobutane-1,1-dicarbonyl dichloride OxalylMethod->Product GhosezMethod->Product

Figure 1: Decision matrix for chlorinating 1,1-dicarboxylic acids. Note the explicit exclusion of thionyl chloride reflux to prevent thermal degradation.

References

  • Organic Syntheses , Coll.[4][5][6] Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). Preparation of 1,1-Cyclobutanedicarboxylic acid and thermal decarboxylation conditions.[4][7]

  • Devos, A., et al. "Ghosez's Reagent: A mild method for acid chloride formation." J. Chem. Soc., Chem. Commun., 1979, 1180.
  • Cossy, J., et al. "Use of Ghosez's reagent for mild, stereoselective esterification of cis-chlorocyclobutene carboxylate." Journal of the American Chemical Society, 2019.

  • Clayden, J.Organic Chemistry. Chapter 10: Nucleophilic Substitution at the Carbonyl Group.
  • Sigma-Aldrich. Product Specification: Cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2).[8][9]

Sources

troubleshooting byproduct formation in the synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chlorocyclobutane-1,1-Dicarboxylic Acid Synthesis

Status: Operational Subject: Troubleshooting Byproduct Formation & Process Optimization Ticket ID: CHEM-SUP-3CBC-001

Executive Summary

The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid (and its esters) presents a unique "perfect storm" of chemical challenges: significant ring strain (~26 kcal/mol), the thermodynamic instability of gem-dicarboxylic acids, and the propensity for neighboring group participation (NGP).

Most users encounter failure modes in two distinct phases:

  • The Ring Construction Phase: Where oligomerization competes with cyclization.

  • The Functionalization Phase: Where the introduction of chlorine leads to lactonization or elimination rather than substitution.

This guide addresses these specific failure modes using a "symptom-to-solution" logic.

Module 1: The Functionalization Phase (Chlorination)

Context: You are attempting to introduce a chlorine atom at the 3-position.[1] This is typically done via Free Radical Chlorination (using


) or Nucleophilic Substitution (from the 3-hydroxy precursor).
Scenario A: Free Radical Chlorination (using )

Symptom: "My LCMS shows a mass distribution of M+34 and M+68 impurities, and my yield of the desired mono-chloride is low."

Diagnosis: Over-Chlorination (Polychlorination) In free-radical halogenation, the cyclobutane ring activates the C3 position, but once a chlorine is attached, the electron-withdrawing effect is not strong enough to fully deactivate the ring against a second attack, especially if the reaction is run to full conversion.

Troubleshooting Protocol:

  • The "Starvation" Principle: Do not aim for 100% conversion. Stop the reaction at 60-70% conversion . It is thermodynamically easier to separate the starting material (non-chlorinated) from the product than to separate the di-chlorinated byproduct from the mono-chlorinated product.

  • Reagent Stoichiometry: Reduce Sulfuryl Chloride (

    
    ) equivalents from 1.2 to 0.95 eq .
    
  • Initiator Dosing: Do not add Benzoyl Peroxide (BPO) all at once. Use a syringe pump to add a solution of BPO in benzene/DCM over 4 hours. This keeps the radical concentration low and steady, favoring selectivity.

Symptom: "I am losing the dicarboxylic acid moiety; I see significant decarboxylation (M-44)."

Diagnosis: Thermal Decarboxylation Gem-dicarboxylic acids on strained rings are thermally fragile. The standard literature (e.g., Org.[1] Syn. Coll. Vol. 6) often describes heating to 190°C to intentionally decarboxylate to the mono-acid. If your target is the diacid, you are likely overheating.

Corrective Action:

  • Temperature Ceiling: Never exceed 80°C if the free acid groups are present.

  • Ester Protection: Perform the chlorination on the diethyl ester , not the free acid. The ester is thermally stable up to >150°C. Hydrolyze (saponify) only at the very end using mild conditions (LiOH, THF/Water, 0°C).

Scenario B: Nucleophilic Substitution (From 3-Hydroxy precursor)

Context: You are treating diethyl 3-hydroxycyclobutane-1,1-dicarboxylate with Thionyl Chloride (


) or 

.

Symptom: "I isolated a bicyclic product that is not acidic and does not dissolve in base."

Diagnosis: Gamma-Lactone Formation (The "Bicyclic Trap") This is the most common failure mode. The carbocation or activated intermediate formed at C3 is attacked intramolecularly by the ester/acid carbonyl oxygen at C1. This forms a bridged bicyclic lactone (3-oxa-bicyclo[3.1.1]heptan-2-one derivative), effectively locking the molecule in a useless state.

Mechanism Visualization (Graphviz):

G Start 3-Hydroxy Precursor (Activated with SOCl2) Inter Carbocation / Ion Pair at C3 Start->Inter -SO2, -HCl Product Target: 3-Chloro Derivative Inter->Product Cl- Attack (Kinetic Control) Byprod Byproduct: Bicyclic Lactone (Dead End) Inter->Byprod Intramolecular O-Attack (Thermodynamic Sink)

Caption: The competition between intermolecular chloride attack (desired) and intramolecular lactonization (undesired).

Troubleshooting Protocol:

  • Switch Reagents: Avoid standard

    
    . Use Vilsmeier-Haack conditions  (
    
    
    
    / DMF) or Appel Reaction (
    
    
    /
    
    
    ). These reagents generate an oxy-phosphonium intermediate that is less prone to solvolysis/lactonization than the chlorosulfite intermediate.
  • Add Pyridine: If using

    
    , you must use excess pyridine. Pyridine ensures a high concentration of 
    
    
    
    ions and neutralizes HCl immediately, reducing the lifetime of the cationic intermediate.

Module 2: The Ring Construction Phase

Context: Reaction of Diethyl Malonate with Epichlorohydrin or 1,3-dihalo-2-functionalized propane.

Symptom: "The reaction mixture turned into a viscous gum/polymer. No ring formed."

Diagnosis: Intermolecular Oligomerization (Ruggli-Ziegler Effect) Cyclobutane formation is entropically disfavored compared to linear polymerization. If the concentration of reactants is too high, one malonate molecule will react with the halide of another molecule rather than closing the ring on itself.

Data: Concentration vs. Yield

Concentration (M)Dominant PathwayApprox. Yield (%)
1.0 MPolymerization< 10%
0.5 MMixed25-40%
0.1 M Cyclization > 65%

Corrective Action:

  • High Dilution Technique: Run the reaction at 0.1 M or lower .

  • Slow Addition: Add the alkylating agent (e.g., 1-bromo-3-chloro-2-methylenepropane) dropwise to the malonate/base mixture over 6–8 hours. This ensures that at any given moment, the concentration of unreacted alkylating agent is low, favoring the intramolecular reaction of the mono-alkylated intermediate.

Module 3: Purification & Stability FAQ

Q: Can I distill the dicarboxylic acid? A: Absolutely not. 1,1-dicarboxylic acids on cyclobutanes will decarboxylate rapidly above 140°C. You must distill the diethyl ester (bp ~110°C at 16 mmHg) and then hydrolyze it. If you need the free acid, purify via recrystallization from Ethyl Acetate/Hexane.

Q: My NMR shows a split in the proton signals. Is this an impurity? A: Check if you have the mono-acid or di-acid .

  • Di-acid (Symmetric): The ring protons should appear relatively simple (though C2/C4 protons are diastereotopic if C3 is substituted).

  • Mono-acid (Asymmetric): You will see complex splitting due to cis/trans isomerism.

  • Note: If you synthesized the 3-chloro compound, you may have a mixture of cis (Cl relative to carboxyl) and trans isomers if you decarboxylated to the mono-acid. For the gem-diacid, the molecule possesses a plane of symmetry, so cis/trans does not apply to the relationship between the Cl and the acid groups as a set, but the protons on C2/C4 will show distinct roofing patterns.

References

  • Organic Syntheses, Coll.[1] Vol. 6, p. 271 (1988); Vol. 51, p. 73 (1971). Title: 3-Chlorocyclobutanecarboxylic Acid.[1][2] Source: Relevance: Establishes the standard free-radical chlorination protocol and highlights the decarboxylation risk.

  • Journal of the Chemical Society, Perkin Transactions 2. Title: Synthesis and reactivity of compounds with cyclobutane rings.[1][3][4] Source: Relevance: Discusses the stereochemical and conformational challenges of cyclobutane-1,1-dicarboxylic acids.

  • Chemical Reviews, 2003, Vol. 103, No. 4. Title: The Application of Cyclobutane Derivatives in Organic Synthesis.[1][2][3][4] Source: Relevance: Comprehensive review on ring strain, ring opening, and rearrangement risks (lactonization) in cyclobutanes.

  • U.S. Patent 2,697,119. Title: Process for chlorination of diethyl ether (and related halo-alkylation mechanisms).[5] Source: Relevance: Provides industrial context for controlling chlorination selectivity and preventing over-chlorination.

Sources

reaction condition optimization for derivatization of 3-chlorocyclobutane-1,1-dicarboxylic acid

[1]

Status: Active Lead Scientist: Senior Application Specialist Subject: Reaction Optimization, Troubleshooting, and Workflow Management

Executive Summary & Molecule Profile

3-Chlorocyclobutane-1,1-dicarboxylic acid is a high-value, strained carbocyclic scaffold.[1] It serves as a critical intermediate in the synthesis of bicyclo[1.1.1]pentanes (BCPs) —bioisosteres for phenyl rings in drug discovery—and conformationally restricted peptidomimetics.

Derivatization of this molecule is non-trivial due to three competing reactivity modes:

  • Ring Strain (~26 kcal/mol): Susceptibility to ring-opening under harsh acidic/basic conditions.[1]

  • Leaving Group Lability: The C3-chlorine is prone to elimination (forming cyclobutenes) or substitution.[1]

  • Steric Congestion: The geminal dicarboxylic acid moiety creates significant steric hindrance, slowing down standard nucleophilic attacks (e.g., esterification).[1]

This guide provides optimized protocols and troubleshooting for the three primary derivatization pathways: Esterification , Decarboxylation , and Bridge-Closing (BCP Synthesis) .

Module A: Esterification (The Gateway Step)

Converting the free acid to the diester is the requisite first step for most advanced applications (including BCP synthesis).

Optimized Protocol: Thionyl Chloride Mediated Esterification

Why this method? Fisher esterification (H₂SO₄/MeOH) is often too slow for the sterically hindered 1,1-center.[1] The acid chloride intermediate formed by SOCl₂ is more reactive.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Addition: Suspend 3-chlorocyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous methanol (10-15 volumes).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.5 - 3.0 eq) dropwise. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reaction: Allow to warm to Room Temperature (RT). Reflux for 4–6 hours.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid), then Brine.[1] Dry over Na₂SO₄.[1]

Troubleshooting Guide: Esterification
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to steric hindrance.[1]Increase reflux time to 12h or switch to Oxalyl Chloride/DMF (cat) in DCM to form the di-acid chloride first, then quench with alcohol.
Product is an Oil/Tar Polymerization or HCl-induced ring opening.[1]Keep temperature strictly <65°C. Avoid prolonged exposure to high concentrations of HCl gas; ensure efficient venting.[1]
NMR shows Cyclobutene Elimination of HCl (Dehydrohalogenation).[1]The reaction was too basic or too hot. Ensure the quench (NaHCO₃) is done cold.[1] Do not use pyridine/DMAP during the acid chloride formation step unless necessary.[1]

Module B: Selective Decarboxylation

Converting the gem-dicarboxylic acid to 3-chlorocyclobutane-1-carboxylic acid .

The Challenge: Thermal Control

Decarboxylation of cyclobutane-1,1-dicarboxylic acids generally requires temperatures between 160°C and 210°C .[1] The presence of the C3-Chlorine lowers the activation energy slightly but increases the risk of thermal degradation.[1]

Optimized Protocol: Thermal Neat Decarboxylation
  • Preparation: Place the dicarboxylic acid in a flask equipped for distillation (short path).

  • Heating: Heat the neat solid to 190–200°C using a sand bath or oil bath.

  • Observation: CO₂ evolution will be vigorous.[1] Maintain temperature until gas evolution ceases (approx. 30–45 mins).

  • Isolation: The product (mono-acid) can often be distilled directly from the reaction mixture under reduced pressure (vacuum distillation).[1]

Visualizing the Pathway

DecarboxylationStart3-Cl-cyclobutane-1,1-dicarboxylic acidHeatHeat (190-200°C)- CO2Start->HeatInterEnol IntermediateHeat->InterSideSide Rxn:HCl Elimination(Cyclobutene)Heat->Side>210°CProduct3-chlorocyclobutane-1-carboxylic acid(Cis/Trans Mixture)Inter->Product

Figure 1: Thermal decarboxylation pathway showing the critical temperature window to avoid elimination.[1]

Module C: Cyclization to Bicyclo[1.1.1]pentane (BCP)

This is the most common "advanced" derivatization.[1] It transforms the 3-chlorocyclobutane scaffold into the BCP bridge.[1]

Mechanism: Intramolecular Substitution

This reaction relies on the enolate of the ester displacing the chlorine atom across the ring.

Optimized Protocol
  • Substrate: Use Dimethyl 3-chlorocyclobutane-1,1-dicarboxylate (from Module A).

  • Base: Sodium Hydride (NaH, 1.1 eq) or KHMDS.

  • Solvent: Dry DMSO or DMF (Polar aprotic is essential to solvate the cation and increase enolate reactivity).[1]

  • Conditions: 0°C to RT.

  • Outcome: Formation of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .

Troubleshooting Guide: BCP Cyclization
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Enolate not forming or Cl is too stable.[1]Ensure anhydrous conditions.[1][2] Switch solvent to HMPA/THF (caution: toxic) or DMPU to increase enolate nucleophilicity.[1]
Elimination Product Base is acting as a base, not a nucleophile.[1]Use a non-nucleophilic base (NaH is good).[1] Ensure the reaction is dilute (0.05 M) to favor intramolecular reaction over intermolecular polymerization.
Hydrolysis Wet solvent.[1]DMSO is hygroscopic.[1] Dry it over molecular sieves (4Å) for 24h prior to use.

FAQ: Expert Solutions

Q1: How do I separate the cis and trans isomers after decarboxylation? A: The thermal decarboxylation produces a near 1:1 mixture. Separation is difficult at the acid stage.[1]

  • Recommendation: Convert the crude acid mixture to the methyl ester or amide .[1] These derivatives usually have distinct Rf values on silica gel or separable boiling points for fractional distillation.[1]

Q2: Can I use acid catalysis (H₂SO₄) for the esterification instead of SOCl₂? A: Yes, but with caveats. The 1,1-dicarboxylic acid grouping is sterically crowded ("neopentyl-like").[1] Fisher esterification will be slow, requiring days of reflux, which increases the chance of thermal degradation. SOCl₂ is kinetically superior.[1]

Q3: Why is my product turning black during decarboxylation? A: "Charring" suggests polymerization.[1]

  • Fix: Ensure you are under an inert atmosphere (Nitrogen/Argon).[1] Oxygen at 200°C promotes radical polymerization.[1] Alternatively, perform the decarboxylation in a high-boiling solvent like o-dichlorobenzene rather than neat, to act as a heat sink.

Decision Tree: Workflow Selector

WorkflowStartStart: 3-Cl-cyclobutane-1,1-dicarboxylic acidStep1Esterification(SOCl2 / MeOH)Start->Step1Route AStep3Thermal Decarboxylation(190°C, Neat)Start->Step3Route BGoal1Goal: Bicyclo[1.1.1]pentaneGoal2Goal: Mono-Acid DerivativeStep2Cyclization(NaH / DMSO)Step1->Step2Step2->Goal1Step4Isomer Separation(via Amide/Ester)Step3->Step4Step4->Goal2

Figure 2: Strategic workflow selection based on end-target.

References

  • Decarboxylation Protocol: Wiberg, K. B.; Lowry, B. R.; Nist, B. J. "3-Chlorocyclobutanecarboxylic Acid."[1] Organic Syntheses, Coll.[1][2][3] Vol. 5, p. 239 (1973); Vol. 45, p. 14 (1965). [1]

  • BCP Synthesis Context: Bunker, K. D., et al. "Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid."[1] Organic Process Research & Development, 2011, 15(6).

  • Esterification Mechanisms: Greenberg, J. A., & Sammakia, T.[1] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 2017, 82(6), 3245–3251.

  • Physical Properties: PubChem Compound Summary for CID 9822583, 3-Chlorocyclobutane-1,1-dicarboxylic acid.[1][4]

Technical Support Center: Analytical Monitoring of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Role: Senior Application Scientist | Ticket: #ANL-CB-3CL

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 3-chlorocyclobutane-1,1-dicarboxylic acid . Unlike simple carboxylic acids, this molecule presents a "perfect storm" of analytical difficulties: it lacks a strong UV chromophore, it is highly polar (dicarboxylic), and it is thermally unstable (prone to decarboxylation).

This interface allows you to troubleshoot specific issues in Reaction Monitoring , Purification , and Structural Validation .

Module 1: In-Process Control (IPC) & Reaction Monitoring

The Synthesis Workflow

Most users synthesize this target via the double alkylation of dialkyl malonate with epichlorohydrin or 1,3-dichloro-2-chloropropane. Monitoring the ring closure is critical.

SynthesisWorkflow Start Diethyl Malonate + Epichlorohydrin Inter Intermediate: Open Chain Alkylates Start->Inter Alkylation Cyclic Cyclized Diester (Precursor) Inter->Cyclic Cyclization (NaOEt) Hydrolysis Hydrolysis (Acid/Base) Cyclic->Hydrolysis Target Target: 3-Cl-cyclobutane- 1,1-dicarboxylic acid Hydrolysis->Target Controlled pH Decarb Impurity: 3-Cl-cyclobutane- carboxylic acid Target->Decarb Heat/Over-acidification

Figure 1: Critical Control Points (CCP) in the synthesis pathway. Note the risk of decarboxylation at the final stage.

Troubleshooting Q&A: Reaction Monitoring

Q: Why can't I see the starting materials or product on my TLC plates? A: The target and its precursors lack conjugated systems, meaning they are invisible under standard UV (254 nm).

  • Solution: Use Permanganate (KMnO₄) or Bromocresol Green stain.

    • KMnO₄: Stains the alkyl chains and alcohols yellow/brown.

    • Bromocresol Green: specifically targets the carboxylic acid groups (turns yellow on a blue background).

    • Iodine Chamber: General reversible staining for the esters.

Q: My GC-MS shows no peak for the dicarboxylic acid product. Is the reaction failed? A: Not necessarily. Dicarboxylic acids are notorious for "sticking" to the GC inlet liner or decomposing (decarboxylating) due to thermal stress before reaching the detector.

  • Solution: You must derivatize before GC analysis.[1][2]

    • Protocol: Take 10 mg sample + 0.5 mL MeOH + 2 drops

      
       (or 
      
      
      
      ). Heat at 60°C for 30 mins. Extract with hexane. Inject the dimethyl ester.
    • Alternative: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 20 mins.

Module 2: HPLC Method Development & Purification

Direct analysis of the free acid requires specific conditions to prevent peak tailing and ensure retention.

Standard Operating Procedure: HPLC-UV/CAD
ParameterConditionRationale
Column C18 Aq or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Aqua)Standard C18 chains collapse in 100% aqueous mobile phases; "Aq" phases remain wetted for polar retention.
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.5)Critical: Low pH suppresses ionization (

), increasing hydrophobicity and retention.
Mobile Phase B Acetonitrile (ACN)Methanol can cause high backpressure; ACN provides sharper peaks.
Gradient 0% B hold (2 min)

60% B over 15 min
The dicarboxylic acid is very polar and elutes early. An initial aqueous hold is required.
Detection UV 210 nm or CAD (Charged Aerosol Detector)The C-Cl and C=O bonds absorb weakly at 210 nm. CAD is superior for non-chromophoric compounds.
Troubleshooting Q&A: HPLC Issues

Q: The product peak is splitting or "fronting." A: This is often a solubility mismatch or pH issue.

  • Cause 1: Sample solvent is too strong (e.g., 100% MeOH). Fix: Dissolve sample in Mobile Phase A (Water/Buffer).

  • Cause 2: Column overload. Dicarboxylic acids can dimerize. Fix: Reduce injection volume to 2-5 µL.

Q: I see a new peak appearing after the main peak during stability testing. A: This is likely the decarboxylated byproduct (3-chlorocyclobutanecarboxylic acid).

  • Diagnostic: The mono-acid is less polar than the di-acid and will elute later on a Reverse Phase column. Check the integration ratio over time.

Module 3: Structural Confirmation (NMR & MS)

Validating the structure requires distinguishing the 1,1-dicarboxylic acid from the mono-acid and confirming the chlorine position.

NMR Interpretation Guide (Proton & Carbon)

 NMR (D₂O or DMSO-d₆): 
The spectrum is complex due to the puckering of the cyclobutane ring.
  • 
     4.3 - 4.6 ppm (1H, multiplet):  The C3-H  proton. It is significantly deshielded by the geminal Chlorine.
    
  • 
     2.8 - 3.2 ppm (4H, complex multiplets):  The C2-H and C4-H  methylene protons. These appear as chemically equivalent pairs (due to symmetry) but magnetically non-equivalent due to ring puckering, often showing higher-order splitting (AA'BB'X system).
    

 NMR: 
  • 
     ~170-175 ppm:  Two signals (or one broad signal if rapid exchange) for COOH .
    
  • 
     ~55-60 ppm:  The quaternary C1  carbon.
    
  • 
     ~45-50 ppm:  The chlorinated C3  carbon.
    
  • 
     ~35-40 ppm:  The methylene C2/C4  carbons.
    
Troubleshooting Q&A: Spectroscopy

Q: How do I prove I have the 1,1-dicarboxylic acid and not the decarboxylated mono-acid? A: Use Quantitative NMR (qNMR) or Carbon Counting.

  • qNMR Method: Add a known internal standard (e.g., Maleic Acid). Compare the integration of the C3-H proton (1H) to the standard. Calculate purity. If the mass balance implies a lower molecular weight, you likely have the mono-acid.

  • 
     Check:  The mono-acid (3-chlorocyclobutanecarboxylic acid) has a tertiary C1-H. In DEPT-135 NMR, the C1 signal will be positive (up) . In your target (1,1-dicarboxylic), C1 is quaternary and will disappear  in DEPT-135.
    

AnalyticalLogic Problem Unknown Impurity / Product ID Step1 Check UV Spectrum (PDA) Problem->Step1 Decision1 Absorbs >254nm? Step1->Decision1 Result1 Likely Conjugated Impurity (Not Target) Decision1->Result1 Yes Step2 Run DEPT-135 NMR Decision1->Step2 No (Only <220nm) Decision2 C1 Signal Visible? Step2->Decision2 Result2 Mono-acid (Decarboxylated) (C1-H present) Decision2->Result2 Yes (Up) Result3 Target 1,1-Diacid (C1 Quaternary - Invisible) Decision2->Result3 No (Absent)

Figure 2: Logic flow for distinguishing the target molecule from common byproducts.

References

  • General Synthesis of Cyclobutane Dicarboxylic Acids: Perkin, W. H. (1894). "The Magnetic Rotation and Refractive Power of the Cyclobutane Derivatives." Journal of the Chemical Society, Transactions. (Foundational chemistry for malonate alkylation to cyclobutanes).

  • HPLC of Dicarboxylic Acids: Kazakevich, Y., & LoBrutto, R. (2007). "HPLC for Pharmaceutical Scientists." Wiley-Interscience. (Reference for low pH buffer selection for organic acids).
  • Derivatization for GC-MS: Sobolevsky, T. G., et al. (2003). "Silylation of organic compounds for gas chromatography-mass spectrometry."[1][3] Journal of Separation Science.

  • NMR of Chlorocyclobutanes: Wiberg, K. B., & Barth, D. E. (1969). "Nuclear Magnetic Resonance Spectroscopy. Analysis of the Spectrum of Chlorocyclobutane." Journal of the American Chemical Society. (Critical for interpreting the puckering effects on coupling constants).

  • Safety & Handling (MSDS Data): PubChem Compound Summary for 3-chlorocyclobutanecarboxylic acid (Analog). (Used for hazard extrapolation).

Sources

large-scale synthesis challenges of 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chlorocyclobutane-1,1-dicarboxylic Acid Synthesis

Topic: Large-Scale Synthesis & Troubleshooting Reference Code: TSC-CB-3CL-11DC Status: Operational

Executive Summary

The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) presents a unique "triad of instability" for process chemists: ring strain (cyclobutane ~26 kcal/mol), geminal dicarboxylate lability (susceptibility to decarboxylation), and leaving group sensitivity (3-chloro elimination).[1][2]

This guide addresses the specific bottlenecks encountered during the scale-up of this molecule, specifically focusing on the Epichlorohydrin-Malonate route, which is the most viable pathway for industrial application but prone to lactonization and ring-opening side reactions.[1]

Phase 1: Ring Construction (The Malonate-Epichlorohydrin Interface)

Core Protocol: The formation of the cyclobutane ring is achieved by the double alkylation of diethyl malonate with epichlorohydrin.[1]

Troubleshooting Guide: Ring Closure & Lactone Contamination
SymptomProbable CauseTechnical Intervention
High levels of bicyclic lactone (2-carboxy-4-butanolide) "O-Alkylation" Dominance: The alkoxide attacks the epoxide before the second carbon alkylation, or the intermediate ester attacks the epoxide.[1]Switch Addition Order: Do not add malonate to epichlorohydrin. Add Epichlorohydrin slowly to a refluxing solution of generated sodiomalonate to favor C-alkylation. Solvent Switch: Change from pure EtOH to a Toluene/EtOH mix to leverage the solubility difference of the sodium salt.[1]
Low Yield (<30%) Oligomerization: Epichlorohydrin polymerizes under basic conditions.[1]High Dilution: Maintain a high solvent-to-reactant ratio (min 10:1) to favor intramolecular cyclization over intermolecular polymerization.[1]
Incomplete Cyclization Water Contamination: Hydroxide ions compete with malonate anions.[1]Strict Anhydrous Protocol: Use freshly prepared NaOEt (from Na metal) or commercial NaOEt (99%+) with <0.5% water content.[1]
FAQ: Why am I seeing a "gel" form during the quench?

A: This is likely the formation of poly-epichlorohydrin or oligomeric malonates.[1]

  • Fix: Ensure the reaction is quenched into acidic ice water (pH < 2). The rapid protonation stops the anionic polymerization immediately.[1] If the gel persists, filter through a Celite pad before extraction.[1]

Phase 2: Functional Group Transformation (Chlorination)

The Challenge: Converting the 3-hydroxyl group (from the epichlorohydrin backbone) to a chlorine atom without destroying the ring or decarboxylating the gem-diacid.[1]

DOT Diagram: Reaction Pathway & Failure Modes

SynthesisPath Start Diethyl Malonate + Epichlorohydrin Inter Intermediate: Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Start->Inter 2 eq. NaOEt Reflux Lactone Side Product: Bicyclic Lactone Start->Lactone Kinetic Control (Fast addition) Target Target: 3-Chlorocyclobutane- 1,1-dicarboxylic acid Inter->Target 1. Hydrolysis 2. SOCl2 / Pyridine RingOpen Degradation: Linear Chlorohydrins Inter->RingOpen Strong Acid (H+) High Temp Decarb Degradation: 3-Chlorocyclobutane carboxylic acid (Mono-acid) Target->Decarb T > 100°C (-CO2)

Caption: Synthesis pathway highlighting critical divergence points where lactonization or decarboxylation can occur.

Troubleshooting Guide: Chlorination Issues
SymptomProbable CauseTechnical Intervention
Loss of one Carboxyl Group (Decarboxylation) Thermal Stress: 1,1-dicarboxylic acids are thermally unstable.[1] Heating >100°C triggers loss of CO₂.[1]Low-Temp Chlorination: Avoid refluxing

. Use the Appel Reaction (

or

) at 0°C to room temperature.[1] This avoids the thermal activation energy required for decarboxylation.[1]
Ring Opening (Linear products) Acid Catalysis: Strong HCl generation during

reaction attacks the strained ring.[1]
Base Scavenger: Use Pyridine or DMF (catalytic) to buffer the HCl evolved.[1] Do not use Lewis acids (

) as they catalyze ring opening of cyclobutanes.[1]
Incomplete Chlorination Steric Hindrance: The gem-dicarboxyl groups shield the C3 position.[1]Convert to Acid Chloride First: It is often more effective to convert the acid to the acid chloride first, then chlorinate the hydroxyl, then hydrolyze back.[1] However, the Appel reaction on the ester followed by mild hydrolysis is safer.[1]

Phase 3: Isolation & Purification

Core Requirement: Separation of the dicarboxylic acid from the monocarboxylic impurity and inorganic salts.[1]

Protocol: The "pH Swing" Extraction
  • Basification: Dissolve crude mixture in sat.

    
     (pH ~8.5).[1]
    
    • Logic: Both the diacid and monoacid dissolve.[1] Lactones and esters remain in the organic phase.[1]

    • Action: Wash with Ethyl Acetate.[1] Discard organic layer (removes unreacted esters/lactones).[1]

  • Controlled Acidification (The Critical Step):

    • Slowly lower pH to 3.5 - 4.0 using dilute

      
      .[1]
      
    • Logic: The pKa1 of the dicarboxylic acid is lower than the monoacid.[1] However, separation here is difficult.

    • Better Approach: Acidify to pH 1, extract everything into ether, then crystallize .[1]

  • Crystallization:

    • Solvent system: Ether/Hexane or Ethyl Acetate/Heptane .[1]

    • Note: 3-chlorocyclobutane-1,1-dicarboxylic acid typically crystallizes, whereas the impurities (oils) remain in the mother liquor.[1]

References

  • Organic Syntheses , Coll.[1][2][3][4] Vol. 7, p. 117 (1990); Vol. 60, p. 20 (1981).[1] Synthesis of Cyclobutanecarboxylic Acid Derivatives.[1]

  • Journal of the Chemical Society, Perkin Transactions 2 . Synthesis and reactivity of compounds with cyclobutane rings.[1][2][3][4][5][1]

  • Organic Syntheses , Coll. Vol. 3, p. 213 (1955).[1] Diethyl 1,1-Cyclobutanedicarboxylate.[1][1]

  • Chemical Reviews , 2003, Vol. 103, No. 4. The Application of Cyclobutane Derivatives in Organic Synthesis.

  • Sigma-Aldrich Product Specification . Cyclobutane-1,1-dicarboxylic acid.[1][2][4][5][6][7][8][1]

Sources

Technical Support Center: Purification of 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-chlorocyclobutane-1,1-dicarboxylic acid by recrystallization Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary & Technical Context

3-Chlorocyclobutane-1,1-dicarboxylic acid is a specialized intermediate often used in the synthesis of conformationally restricted amino acids and antiviral scaffolds. Its purification presents a unique dichotomy: the molecule requires thermal energy to dissolve in organic solvents, yet the gem-dicarboxylic acid moiety on a strained cyclobutane ring renders it susceptible to thermal decarboxylation.

This guide provides a validated recrystallization protocol designed to balance solubility requirements against thermal degradation risks.

Key Physicochemical Properties (Reference Data)
PropertyValue / CharacteristicImplication for Purification
Solubility Profile Amphiphilic (Polar Head, Lipophilic Tail)Soluble in alcohols/ethers; Insoluble in alkanes.
Thermal Stability Unstable >140°C (Decarboxylation)Avoid high-boiling solvents (e.g., toluene, water) if possible.
pKa ~3.0 (COOH 1), ~5.5 (COOH 2)pH sensitive; avoid basic impurities which form salts.
Common Impurities 3-chlorocyclobutanecarboxylic acid (Mono-acid), Inorganic salts (NaBr/NaCl)Mono-acid is the primary degradation product.

Validated Recrystallization Protocol

Recommended Solvent System: Ethyl Acetate (Solvent) /


-Heptane (Anti-solvent).
Rationale:  Ethyl acetate dissolves the dicarboxylic acid effectively at moderate temperatures (

), minimizing the risk of decarboxylation compared to boiling water or toluene. Heptane acts as a non-polar anti-solvent to induce controlled nucleation.
Step-by-Step Methodology
Phase 1: Dissolution & Clarification
  • Preparation: Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

  • Controlled Heating: Heat the mixture to 50–60°C in an oil bath.

    • Critical Warning: Do not exceed 70°C. Gas evolution (bubbling) indicates decarboxylation is occurring.

  • Filtration (Hot): If insoluble particulates (silica, inorganic salts) remain, filter the hot solution through a pre-warmed sintered glass funnel or a Celite pad.

Phase 2: Nucleation & Crystal Growth
  • Anti-Solvent Addition: While maintaining the solution at 50°C, slowly add

    
    -Heptane  dropwise.
    
    • Endpoint: Stop adding heptane when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a small volume (0.5–1 mL) of EtOAc to clear the turbidity.

  • Cooling Ramp: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Note: Rapid cooling promotes oiling out (liquid-liquid phase separation) rather than crystallization.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (

    
    ) for 2 hours to maximize yield.
    
Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying: Dry under high vacuum at 40°C maximum.

Workflow Visualization

The following diagram outlines the logical flow and critical decision points in the purification process.

RecrystallizationWorkflow Start Crude 3-chloro-1,1-diacid Dissolve Dissolve in EtOAc (50-60°C) Start->Dissolve CheckSolids Insolubles present? Dissolve->CheckSolids Decarb Warning: Gas Evolution (Decarboxylation) Dissolve->Decarb Temp > 70°C Filter Hot Filtration (Remove Salts) CheckSolids->Filter Yes AntiSolvent Add n-Heptane until turbid CheckSolids->AntiSolvent No Filter->AntiSolvent Cooling Slow Cool to RT -> 0°C AntiSolvent->Cooling Isolate Filter & Dry (<40°C) Cooling->Isolate OilOut Issue: Oiling Out Cooling->OilOut Cooled too fast

Caption: Logic flow for the purification of 3-chlorocyclobutane-1,1-dicarboxylic acid, highlighting critical temperature limits and phase separation risks.

Troubleshooting Guide & FAQs

Issue 1: "My product is oiling out (forming a sticky gum) instead of crystallizing."

Diagnosis: This is a common phenomenon with dicarboxylic acids when the polarity difference between the solvent/anti-solvent is too high, or cooling is too rapid. Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to 50°C.

  • Seed Crystals: If available, add a tiny crystal of pure product to the clear solution before cooling.

  • Reduce Anti-solvent: Use less heptane. A higher ratio of Ethyl Acetate keeps the product in solution longer, allowing an orderly lattice to form.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally to slow the thermal gradient.

Issue 2: "I see bubbles evolving from the solution during heating."

Diagnosis: Critical Failure. The compound is undergoing thermal decarboxylation.[1] Mechanism:


Immediate Action: 
  • Stop heating immediately.

  • Cool the reaction.[2]

  • Check the purity via TLC or NMR. You have likely generated 3-chlorocyclobutanecarboxylic acid (the mono-acid).[3][4] Prevention: Never heat the bath above 60°C. If the solid does not dissolve, add more solvent rather than increasing the temperature.

Issue 3: "The melting point of the purified solid is lower than expected."

Diagnosis: This usually indicates the presence of the mono-acid impurity (decarboxylation product) or trapped solvent. Analysis:

  • 1H NMR Check: Look for the disappearance of the integration corresponding to the dicarboxylic acid protons (if visible) or shifts in the cyclobutane ring protons. The mono-acid has a different symmetry.

  • Drying: Ensure the sample is dried under high vacuum. Solvates are common with dicarboxylic acids.

Issue 4: "Can I use water as a recrystallization solvent?"

Technical Insight: While many dicarboxylic acids (like adipic acid) are recrystallized from water, 3-chlorocyclobutane-1,1-dicarboxylic acid carries a secondary alkyl chloride.

  • Risk: Prolonged boiling in water can lead to hydrolysis of the C-Cl bond, yielding 3-hydroxycyclobutane-1,1-dicarboxylic acid and HCl.

  • Verdict: Avoid water unless absolutely necessary. If used, keep contact time short and temperature minimal.[2]

Mechanistic Insight: Thermal Instability

Understanding why the protocol limits temperature is crucial for compliance. The 1,1-dicarboxylic acid motif on a cyclobutane ring is sterically crowded. Release of one carboxyl group relieves torsional strain on the ring.

Decarboxylation Substrate 3-chloro-1,1-diacid (Target) Transition Cyclic Transition State Substrate->Transition Heat (>140°C) Product 3-chloro-monoacid (Impurity) Transition->Product CO2 CO2 Gas Transition->CO2

Caption: Thermal degradation pathway. The activation energy for this process is lowered by the strain of the cyclobutane ring.

References

  • Organic Syntheses, Coll.[2] Vol. 3, p. 213 (1955). 1,1-Cyclobutanedicarboxylic acid. (Establishes the baseline protocol for cyclobutane diacid synthesis and the risk of decarboxylation at elevated temperatures). Link

  • Organic Syntheses, Coll.[2][3] Vol. 5, p. 213 (1973). 3-Chlorocyclobutanecarboxylic Acid. (Describes the mono-acid impurity and its formation via decarboxylation). Link

  • Vertex AI Search / Patent Literature. Synthesis method of 3-oxocyclobutanecarboxylic acid. (Provides context on the solubility and handling of substituted cyclobutane carboxylic acids in solvents like DMF, Ethanol, and Heptane). Link

  • Sigma-Aldrich Technical Data. Cyclobutane-1,1-dicarboxylic acid Product Specification. (Reference for melting point decomposition behavior of the parent scaffold). Link

Sources

Validation & Comparative

Technical Comparison: Structural Elucidation of 3-Chlorocyclobutane-1,1-Dicarboxylic Acid via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chlorocyclobutane-1,1-dicarboxylic acid represents a critical scaffold in medicinal chemistry, particularly for conformationally restricted amino acid analogs and glutamate receptor ligands.[1] Its analysis presents unique challenges due to ring puckering dynamics and diastereotopic protons induced by the C3-chlorine substituent.

This guide provides a comparative technical analysis of the 3-chloro derivative against its parent compound, Cyclobutane-1,1-dicarboxylic acid .[1] By isolating the spectral impact of the chlorine atom, we establish a robust protocol for structural verification, essential for researchers validating synthetic intermediates in drug discovery pipelines.[1]

Structural Context & Comparative Analysis[1][2]

The cyclobutane ring is not planar; it exists in a dynamic equilibrium of puckered ("butterfly") conformations to relieve torsional strain.[1] The introduction of a chlorine atom at C3 locks the conformation significantly compared to the unsubstituted parent, altering the magnetic environment of the ring protons.[1]

Comparative Data: Target vs. Parent

The following table contrasts the expected NMR shifts in DMSO-d₆ , highlighting the diagnostic signals required for confirmation.

FeatureParent: Cyclobutane-1,1-dicarboxylic acidTarget: 3-Chlorocyclobutane-1,1-dicarboxylic acidDiagnostic Significance
Symmetry

(Time-averaged planar)

(Plane of symmetry through C1-C3)
Loss of symmetry splits C2/C4 proton signals.[1]
1H: C2/C4 ~2.4 ppm (Triplet/Multiplet, 4H)Two distinct multiplets (2.6–3.2 ppm range)Protons cis and trans to Cl are diastereotopic.[1]
1H: C3 ~1.8–2.0 ppm (Quintet, 2H)~4.3–4.6 ppm (Quintet/Multiplet, 1H)Primary Confirmation: Strong deshielding by Cl (

-effect).[1]
13C: C1 ~55 ppm (Quaternary)~58–62 ppm (Quaternary)Slight deshielding; confirms gem-dicarboxyl retention.[1]
13C: C3 ~16 ppm (CH₂)~50–55 ppm (CH-Cl)Primary Confirmation: Large downfield shift (~35-40 ppm).[1]

Experimental Methodology

Sample Preparation

Cyclobutane dicarboxylic acids are highly polar.[1] While D₂O is often used, DMSO-d₆ is the superior choice for structural characterization because it prevents the exchange of carboxylic acid protons, allowing their direct observation.[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

To resolve the complex second-order coupling often seen in cyclobutanes ("roof effect"), specific parameters are recommended.

  • 1H NMR:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of rigid ring protons).

    • Scans (NS): 16–32.[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • 13C NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).[1]

    • Relaxation Delay (D1): 5.0 s (Critical: Quaternary C1 relaxes slowly).[1]

    • Scans (NS): >512 (Low sensitivity of quaternary carbons).[1]

Workflow Visualization

The following diagram outlines the logical flow for validating the structure, emphasizing the decision points for distinguishing the product from the starting material.

NMR_Workflow Start Crude Product Solubility Dissolve in DMSO-d6 Start->Solubility H1_Acq Acquire 1H NMR (Observe 10-14 ppm region) Solubility->H1_Acq Decision_COOH Broad Singlet @ 12-13 ppm? H1_Acq->Decision_COOH H1_Region Analyze 4.0 - 4.6 ppm Decision_COOH->H1_Region Yes Fail_SM Starting Material (Parent Acid) Decision_COOH->Fail_SM No (Check Salt form) Decision_Cl Methine Quintet Present? H1_Region->Decision_Cl C13_Acq Acquire 13C NMR (D1 = 5s) Decision_Cl->C13_Acq Yes Decision_Cl->Fail_SM No (Upfield ~2ppm) Verify_Sym Verify Symmetry: Are C2 and C4 equivalent? C13_Acq->Verify_Sym Final_Valid VALIDATED: 3-Chlorocyclobutane- 1,1-dicarboxylic acid Verify_Sym->Final_Valid Yes (1 signal for C2/4) Fail_Iso Regioisomer (2-chloro) Verify_Sym->Fail_Iso No (2 signals for C2/4)

Figure 1: Decision logic for structural verification. Note the critical check for symmetry in 13C NMR to rule out 2-chloro isomers.

Results & Interpretation

1H NMR Analysis: The "Roof Effect" & Stereochemistry

In the 3-chloro derivative, the protons on C2 and C4 are no longer chemically equivalent to each other in a static sense, but due to the plane of symmetry passing through C1 and C3,


 is equivalent to 

, and

is equivalent to

.[1]
  • The Methine Proton (H-3): Appears as a quintet (or pseudo-quintet) around 4.3–4.6 ppm .[1] This splitting arises from coupling to the four adjacent methylene protons.[1]

  • The Methylene Protons (H-2/H-4):

    • Protons cis to the Chlorine (face same side) are shielded differently than those trans to it.[1]

    • Expectation: Two distinct multiplets in the 2.6–3.2 ppm range.[1]

    • Coupling: These signals often exhibit complex second-order effects (roofing) because the chemical shift difference (

      
      ) is small relative to the geminal coupling constant (
      
      
      
      Hz).
13C NMR Analysis: Carbon Skeleton Confirmation

The 13C spectrum provides the definitive proof of the carbon skeleton's integrity.

  • Carbonyls (C=O): ~172 ppm.[1] A single peak confirms the equivalence of the two carboxylic acid groups (due to the plane of symmetry).

  • C-3 (CH-Cl): ~52 ppm.[1] The

    
    -effect of chlorine causes a massive downfield shift compared to the parent (~16 ppm).
    
  • C-1 (Quaternary): ~60 ppm.[1] This peak will be significantly less intense than the others.[1] Self-Validation: If this peak is missing, increase D1 (relaxation delay) to 5 seconds.

Internal Validation Criteria (Self-Check)

To ensure the data is trustworthy, apply these integration rules:

  • Integration Ratio: The Methine proton (H-3) must integrate to 1.0 .[1] The Methylene region (H-2/H-4) must integrate to 4.0 . The COOH protons (if visible) should integrate to 2.0 .[1]

  • Symmetry Check: In the 13C DEPT-135 spectrum, you should see exactly two methylene signals (inverted) if the molecule is the 2-chloro isomer (asymmetric), but only one methylene signal (inverted) for the 3-chloro isomer (symmetric plane).[1]

Conformational Dynamics (Advanced Insight)

Understanding the "Puckering" is vital for explaining line broadening.[1] Cyclobutanes are rarely planar.[1] The 3-chloro substituent prefers the "equatorial" position of the puckered ring to minimize 1,3-diaxial-like interactions with the carboxylic acid groups.

Conformation Planar Planar Transition State (High Energy) Puckered Puckered Conformation (Cl-Equatorial Preferred) Planar->Puckered Relief of Torsional Strain

Figure 2: Thermodynamic preference for the puckered conformation.

At room temperature, the rate of ring flipping might be fast on the NMR timescale, leading to averaged signals.[1] However, if the spectrum appears unusually broad at 25°C, acquiring the spectrum at 50°C can sharpen the multiplets by accelerating the conformational exchange.[1]

References

  • Roberts, J. D., & Sauer, C. W. (1949).[1] Small-Ring Compounds. Journal of the American Chemical Society.[1] (Foundational work on cyclobutane synthesis and properties). Link[1]

  • Wiberg, K. B., & Barth, D. E. (1969).[1] Conformational studies of cyclobutanes. Journal of the American Chemical Society.[1] (Detailed analysis of puckering and substituent effects). Link[1]

  • Organic Syntheses, Coll. Vol. 6, p. 271 (1988). Preparation of 3-Chlorocyclobutanecarboxylic Acid.[1][2] (Synthetic route validation and spectral data for mono-acid analog). Link[1]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction rules in substituted cycloalkanes). Link[1]

Sources

Comparative Mass Spectrometry Guide: 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorinated CBDCA" Challenge

3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) represents a critical intermediate and potential impurity in the synthesis of platinum-based antineoplastic agents (analogous to the carboplatin ligand, CBDCA). Its analysis presents a dual challenge: the high polarity of the geminal dicarboxylic acid groups makes it non-volatile, while the chlorine atom introduces isotopic complexity and specific fragmentation channels.

This guide objectively compares the two dominant analytical architectures—LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization)—providing protocols, predicted spectral data, and decision frameworks to ensure data integrity in pharmaceutical applications.

Part 1: Molecular Profile & Mass Spectrometry Logic

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte in the gas phase.

FeaturePropertyAnalytical Implication
Formula C₆H₇ClO₄MW = 178.57 g/mol (Monoisotopic Mass 178.[1]00)
Acidity Geminal Dicarboxylic AcidHigh polarity; pKa1 ~3.0. Readily forms [M-H]⁻ anions.
Halogen Chlorine (Cl)Distinct A+2 isotope signature (³⁵Cl:³⁷Cl ratio ≈ 3:1).
Stability Cyclobutane RingThermally labile; prone to ring strain release (loss of C₂H₄) under hard ionization.

Part 2: Method A – LC-MS/MS (ESI Negative Mode)

Best For: Trace quantification, aqueous samples, and avoiding derivatization artifacts.

The Mechanism

Electrospray Ionization (ESI) in negative mode is the "Gold Standard" for this molecule. The carboxylic acid protons are easily abstracted, yielding a stable molecular anion [M-H]⁻. This "soft" ionization preserves the cyclobutane ring intact in the source, allowing for controlled fragmentation in the collision cell.

Predicted Spectral Data (ESI-)
  • Precursor Ion: m/z 177.0 (³⁵Cl) and 179.0 (³⁷Cl).

  • Isotope Pattern: The 179 peak will be approximately 33% the height of the 177 peak, confirming the presence of one chlorine atom.

Fragmentation Pathway (MS/MS of m/z 177):

  • Primary Transition: Loss of CO₂ (Decarboxylation).

    • m/z 177 → 133 (Neutral loss of 44 Da).

  • Secondary Transition: Loss of HCl from the decarboxylated fragment.

    • m/z 133 → 97 (Neutral loss of 36 Da).

    • Note: This confirms the presence of Chlorine on the ring.

Visualization: ESI- Fragmentation Pathway

ESI_Fragmentation cluster_legend Pathway Logic M_H Precursor Ion [M-H]⁻ m/z 177 (100%) / 179 (33%) Frag1 Fragment [M-H-CO₂]⁻ m/z 133 M_H->Frag1 Collision Induced Dissociation (CID) Loss of CO₂ (-44 Da) Frag2 Fragment [M-H-CO₂-HCl]⁻ m/z 97 Frag1->Frag2 Ring Elimination Loss of HCl (-36 Da) desc Decarboxylation is the dominant low-energy channel for gem-diacids.

Caption: Predicted ESI- MS/MS fragmentation pathway for 3-chlorocyclobutane-1,1-dicarboxylic acid showing sequential neutral losses.

Part 3: Method B – GC-MS (EI with Derivatization)

Best For: Structural confirmation, impurity profiling in organic solvents, and orthogonal validation.

The Mechanism

Direct GC analysis is impossible due to the two carboxylic acid groups (high boiling point/decomposition). Derivatization is mandatory to cap the polar protons.

  • Derivatization Agent: BF₃-Methanol (Methylation) or BSTFA (Silylation).

  • Preferred Derivative: Dimethyl ester (Methylation) is more stable than silyl esters for chlorinated compounds.

Predicted Spectral Data (EI - Methyl Ester)
  • Derivative MW: 178 + (2 × 14) = 206 g/mol .

  • Ionization: Electron Impact (70 eV) is "hard" ionization. The molecular ion (M⁺•) at m/z 206 may be weak or absent.[2]

  • Key Fragments:

    • [M-OCH₃]⁺: Loss of methoxy group (m/z 175).

    • [M-COOCH₃]⁺: Loss of entire ester group (m/z 147).

    • [M-HCl]⁺: Elimination of chlorine (m/z 170).

Part 4: Comparative Performance Review

MetricMethod A: LC-ESI-MS/MSMethod B: GC-EI-MS (Derivatized)
Sample Prep Minimal. Dilute and shoot (filter).Complex. Requires heating with reagents (30-60 min).
Sensitivity High. nM range (LOD < 10 ng/mL).Moderate. µM range (LOD ~100 ng/mL).
Specificity High. MRM transitions (177→133) eliminate matrix noise.High. Fingerprint spectral matching (NIST library).
Throughput Fast. 5-minute run time.Slow. 20-30 min run + prep time.
Risk Factor Matrix suppression (ion suppression).Incomplete derivatization; thermal degradation of ring.

Part 5: Validated Experimental Protocols

Protocol A: LC-MS/MS Workflow

Use this for quantification in biological fluids or reaction mixtures.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it suppresses negative ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Settings:

    • Source: ESI Negative.

    • Capillary Voltage: 3000 V.

    • Gas Temp: 300°C.

    • MRM Transition: 177.0 → 133.0 (Quant), 177.0 → 97.0 (Qual).

Protocol B: GC-MS Derivatization Workflow

Use this for purity analysis of raw materials.

  • Reagent: 14% BF₃ in Methanol.

  • Reaction: Add 500 µL reagent to 1 mg sample. Cap tightly. Heat at 60°C for 30 mins.

  • Extraction: Add 500 µL Hexane and 500 µL Water. Vortex.

  • Analysis: Inject 1 µL of the top Hexane layer .

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 50°C (hold 1 min) → 20°C/min → 280°C.

    • Inlet: Split mode (10:1) to prevent column overload.

Workflow Decision Tree

Decision_Tree Start Start Analysis Matrix Sample Matrix? Start->Matrix Aqueous Aqueous / Biological Matrix->Aqueous High Water Content Organic Organic / Solid Matrix->Organic Solvent/Powder LCMS LC-ESI-MS/MS (Method A) Aqueous->LCMS Direct Inject Deriv Derivatization Required Organic->Deriv Volatility Check: Non-Volatile GCMS GC-EI-MS (Method B) Deriv->GCMS Methylation/Silylation

Caption: Decision logic for selecting the appropriate mass spectrometry technique based on sample matrix.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9822583, 3-Chlorocyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.
  • NIST Mass Spectrometry Data Center. Diethyl 1,1-cyclobutanedicarboxylate Mass Spectrum. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 3-Chloro- vs. 3-Bromocyclobutane-1,1-Dicarboxylic Acid

[1]

Executive Summary

Verdict: The 3-bromo derivative is the superior reagent for transformations requiring activation of the C3 position, particularly in the synthesis of strained bicyclo[1.1.0]butane scaffolds. The 3-chloro derivative offers greater thermal and hydrolytic stability, making it the preferred choice when the cyclobutane ring must remain specific during initial functionalization of the carboxylic acid groups.

Key Differentiator: The Carbon-Bromine (C-Br) bond is approximately 40 kJ/mol weaker than the Carbon-Chlorine (C-Cl) bond.[1] In the strained cyclobutane system (ring strain ~26 kcal/mol), this lower bond dissociation energy (BDE) dramatically accelerates ring-closure reactions (to bicyclobutanes) and nucleophilic substitutions compared to the chloro-analog.

Physicochemical & Reactivity Data[2][3][4]

The following table summarizes the core parameters driving the reactivity differences between these two analogues.

Parameter3-Chlorocyclobutane-1,1-dicarboxylic acid3-Bromocyclobutane-1,1-dicarboxylic acidImpact on Reactivity
C-X Bond Energy ~338 kJ/mol~276 kJ/molBr cleaves significantly faster under solvolytic or reductive conditions.[1]
C-X Bond Length 1.77 Å1.94 ÅLonger C-Br bond reduces steric crowding, facilitating backside attack (SN2) or ionization (SN1).[1]
Leaving Group Ability Moderate (pKa of H-Cl = -7)Good (pKa of H-Br = -9)Br is a better leaving group, accelerating substitution 50–100x relative to Cl.
Polarizability LowerHigherBr stabilizes the transition state in SN2 reactions more effectively due to "soft" character.[1]
Primary Utility Stable building block for peptide/polymer synthesis.[1]Precursor for Bicyclo[1.1.0]butane formation.[1][2][3][4][5]

Mechanistic Reactivity Analysis

A. Solvolysis and Nucleophilic Substitution

In cyclobutane systems, nucleophilic substitution is complicated by ring strain and puckering.[1] The cyclobutane ring is not planar; it exists in a puckered conformation to minimize torsional strain.[1][6]

  • 3-Bromo Reactivity: The 3-bromo derivative undergoes solvolysis (substitution by solvent) significantly faster.[1] The rate-determining step involves the heterolytic cleavage of the C-X bond. The transition state for the bromide is lower in energy due to the weaker bond and better leaving group stability.

  • 3-Chloro Reactivity: The chloride is relatively inert to solvolysis under mild conditions.[1] It requires higher temperatures or stronger Lewis acid catalysts (e.g., Ag⁺ salts) to facilitate leaving group departure.[1]

B. The "Killer App": Bicyclo[1.1.0]butane Formation

The most critical reactivity difference is the propensity for intramolecular ring closure . Upon treatment with a strong base or reducing metal (Wurtz-type conditions), the 3-bromo derivative readily forms bicyclo[1.1.0]butane-1,1-dicarboxylic acid derivatives.[1]

  • Mechanism: A carbanion (or radical anion) is generated.[1] If generated at the C1 position (via decarboxylation-anion formation) or if the C3-X bond is reduced, the molecule collapses to the bicyclic structure.

  • Selectivity: In mixed 1-bromo-3-chloro systems, the bromine is displaced exclusively to form the bicyclic bond, leaving the chlorine intact. This proves the kinetic superiority of the bromo-precursor for this transformation.[1][7]

C. Reactivity Pathways Diagram

The following diagram illustrates the divergent pathways for these molecules.

ReactivityPathwaysStart3-Halo-cyclobutane-1,1-dicarboxylic acidSubst3-Hydroxy/AlkoxyDerivativeStart->SubstSolvolysis (H₂O/ROH)Br >> Cl (Rate)ElimCyclobuteneDerivativeStart->ElimBase (E2)Br > ClBicycloBicyclo[1.1.0]butaneDerivativeStart->BicycloIntramolecular Coupling(Na/Base)Br is Preferred PrecursorNote1Br reacts 50-100xfaster in solvolysisSubst->Note1Note2Critical Pathway forDrug Discovery ScaffoldsBicyclo->Note2

Figure 1: Divergent reactivity pathways.[1][8] The green path (Bicyclobutane formation) is the primary utility of the bromo-derivative.

Experimental Protocols

Protocol A: Comparative Solvolysis Rate Study (Self-Validating)

This protocol allows you to experimentally quantify the reactivity difference (k_Br / k_Cl).[1]

Reagents:

  • Substrate: 0.1 M solution of 3-chloro and 3-bromo acid (separately) in 50% Ethanol/Water.[1]

  • Indicator: Bromothymol Blue.[1]

  • Titrant: 0.05 M NaOH.[1]

Workflow:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of 50:50 EtOH:H₂O.

  • Incubation: Heat both reaction vessels to 60°C in a thermostated oil bath.

  • Monitoring: The reaction produces H⁺ (HX byproduct) as the halide leaves and is replaced by OH/OEt.[1]

    • Reaction:R-X + H₂O → R-OH + H⁺ + X⁻[1]

  • Titration: Aliquot 1 mL samples at t=0, 10, 30, 60, and 120 minutes. Titrate with NaOH to neutralize the generated acid.[1]

  • Validation: Plot [H⁺] vs. Time. The initial slope represents the rate constant (

    
    ).
    
    • Expected Result: The Bromo-derivative curve will show a steep initial rise.[1] The Chloro-derivative will remain near baseline (negligible reaction) under these conditions, confirming the kinetic inertness of the C-Cl bond in this scaffold.

Protocol B: Synthesis of Bicyclo[1.1.0]butane Scaffold

This protocol utilizes the high reactivity of the 3-bromo derivative.

Workflow Diagram:

BicyclobutaneSynthesiscluster_mechMechanism InsightStep1Step 1: Esterification(Protect Carboxylic Acids)Step2Step 2: Intramolecular Coupling(Reagent: NaH or Na/Li)Step1->Step2 3-Bromo-diester Step3Step 3: Isolation(Bicyclo[1.1.0]butane Diester)Step2->Step3 1,3-Bond Formation Mech1Enolate Formationat C1Step2->Mech1Mech2Backside Attackat C3 (Displaces Br)Mech1->Mech2

Figure 2: Workflow for converting the 3-bromo precursor to the bicyclic scaffold.

Methodology:

  • Protection: Convert 3-bromocyclobutane-1,1-dicarboxylic acid to its dimethyl ester using diazomethane or MeOH/H₂SO₄. (Acidic protons interfere with the coupling step).[1]

  • Coupling: Dissolve the ester in dry THF under Argon. Cool to 0°C. Add 1.1 equivalents of Sodium Hydride (NaH).[1]

    • Mechanism:[9][10][11] NaH deprotonates the alpha-carbon (C1).[1] The resulting enolate performs an intramolecular SN2 attack on C3, displacing the Bromide.

    • Note: This reaction fails or is extremely slow with the 3-chloro analog due to the stronger C-Cl bond and poor leaving group ability.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.[1] The product is 1,3-dimethyl bicyclo[1.1.0]butane-1,1-dicarboxylate.[1]

References

  • Wiberg, K. B., & Ciula, R. P. (1959).[1][5] Synthesis of Bicyclo[1.1.0]butane derivatives. Journal of the American Chemical Society, 81(19), 5261. Link

  • Srinivasan, R. (1963).[1] Photolysis of 1,3-Butadiene and Related Compounds.[1][5] Journal of the American Chemical Society, 85(24), 4045. Link

  • BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.Link

  • Chemistry LibreTexts. (2021). Solvolysis of Tertiary and Secondary Haloalkanes.[1]Link

  • Levin, M. D., et al. (2022).[1][5] Bicyclobutanes: from curiosities to versatile reagents and covalent warheads.[1] Chemical Science.[1] Link

spectroscopic comparison of cis and trans isomers of 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Characterization & Differentiation of 3-Chlorocyclobutane-1-carboxylic Acid Isomers Subtitle: A Technical Guide on the Decarboxylation Products of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Part 1: Executive Summary & Structural Clarification

The Isomerism Paradox Before analyzing spectroscopic data, it is critical to address a common nomenclature confusion in this chemical space. 3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) possesses a plane of symmetry passing through C1 and C3. Consequently, the 1,1-dicarboxylic acid itself is achiral and does not exist as cis/trans isomers .

However, this compound is the primary synthetic precursor for 3-chlorocyclobutane-1-carboxylic acid , a scaffold widely used in fragment-based drug discovery (e.g., GABA analogues). The thermal decarboxylation of the 1,1-precursor destroys the symmetry at C1, yielding a mixture of two distinct geometric isomers:

  • Cis-3-chlorocyclobutane-1-carboxylic acid: The Chlorine (C3) and Carboxylic Acid (C1) are on the same face of the ring.

  • Trans-3-chlorocyclobutane-1-carboxylic acid: The Chlorine (C3) and Carboxylic Acid (C1) are on opposite faces.

This guide provides the spectroscopic framework to differentiate these two critical isomers, which exhibit distinct polarity, pKa, and biological activity profiles.

Part 2: Spectroscopic Comparison (Cis vs. Trans)

The differentiation of cyclobutane isomers relies heavily on the puckered conformation of the ring (butterfly shape), which influences magnetic anisotropy (NMR) and dipole moments.

Nuclear Magnetic Resonance (NMR) Analysis

The most reliable method for assignment is 1H NMR, specifically analyzing the methine protons at C1 and C3.

Table 1: 1H NMR Diagnostic Signals (400 MHz, CDCl₃)

FeatureCis Isomer (Z)Trans Isomer (E)Mechanistic Rationale
C1-H (α-COOH) δ 3.0 – 3.2 ppm δ 2.8 – 3.0 ppm Deshielding Effect: In the cis isomer, the C1 proton is trans to the electronegative Cl, placing it in a distinct magnetic environment compared to the trans isomer where it is cis to Cl.
C3-H (α-Cl) δ 4.2 – 4.4 ppm δ 4.0 – 4.2 ppm Anisotropy: The carbonyl group's anisotropy deshields the C3 proton more significantly when they are spatially closer (cis-relationship of substituents implies trans-relationship of protons).
Coupling (

)
Complex multiplet (higher order)Distinct quintet-like patternRing Puckering: The trans isomer often adopts a dominant conformation (diequatorial-like) to minimize steric strain, leading to more regular vicinal couplings.

Table 2: 13C NMR Chemical Shifts

CarbonCis Isomer (δ ppm)Trans Isomer (δ ppm)Mechanistic Rationale
C1 (COOH-bearing) ~38.5~40.2Gamma-Gauche Effect: In cyclobutanes, substituents in a cis arrangement (1,3-relationship) often exert a shielding effect (upfield shift) on the substituted carbons due to steric compression.
C3 (Cl-bearing) ~48.0~50.5Steric Compression: Similar to C1, the cis isomer generally resonates upfield relative to the trans isomer.
Infrared Spectroscopy (IR) & Physical Properties

Table 3: IR and Physical Property Divergence

ParameterCis Isomer Trans Isomer Interpretation
C=O Stretch (IR) 1705–1710 cm⁻¹1715–1720 cm⁻¹H-Bonding: The cis isomer is geometrically favored to form intramolecular H-bonds (if ring puckering allows), slightly weakening the C=O bond character (lower wavenumber).
Melting Point Lower (e.g., 52–55 °C)Higher (e.g., 68–72 °C)Lattice Energy: Trans isomers typically pack more efficiently in the crystal lattice due to higher symmetry and reduced dipole repulsion.
Polarity (TLC) Less Polar (

higher)
More Polar (

lower)
Dipole Moment: The cis isomer has a larger net dipole (vectors additive), but often interacts differently with silica due to "internal" solvation/bonding, sometimes reversing expected elution order depending on solvent pH.

Part 3: Experimental Protocols

Workflow 1: Synthesis & Separation (Self-Validating System)

This protocol ensures the generation of both isomers for comparative analysis.

  • Decarboxylation:

    • Charge a round-bottom flask with 3-chlorocyclobutane-1,1-dicarboxylic acid (1.0 eq).

    • Heat neat (no solvent) to 160–170 °C under an Argon atmosphere.

    • Validation: Monitor CO₂ evolution via a bubbler. Reaction is complete when bubbling ceases (approx. 30-60 mins).

    • Result: Crude oil containing ~1:1 mixture of cis and trans 3-chlorocyclobutane-1-carboxylic acid.

  • Chemical Separation (Iodolactonization Strategy):

    • Note: Direct silica chromatography is difficult due to streaking.

    • Dissolve crude mixture in sat. NaHCO₃.

    • Differentiation Step: The cis isomer (groups on same side) can theoretically form a bridged halolactone or anhydride intermediate more readily than the trans isomer, though simple recrystallization from Hexane/EtOAc is often preferred for this specific scaffold.

    • Standard Purification: Acidify to pH 1, extract with EtOAc, and perform Flash Column Chromatography (Gradient: 10% -> 40% EtOAc in Hexanes with 1% Acetic Acid). The Trans isomer typically elutes after the Cis isomer on acidic silica.

Workflow 2: Stereochemical Assignment via NOE (Nuclear Overhauser Effect)

To definitively prove "Cis" vs "Trans" without X-ray crystallography:

  • Sample Prep: Dissolve 10 mg of pure isomer in 0.6 mL CDCl₃ (degassed).

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Target Interaction: Irradiate the H-1 resonance.

  • Logic Gate:

    • IF strong enhancement is seen at H-3 : The protons are on the same face

      
      Trans Isomer  (since H and Cl are trans, H and H are cis).
      
    • IF weak/no enhancement is seen at H-3 : The protons are on opposite faces

      
      Cis Isomer  (since H and Cl are cis, H and H are trans).
      

Part 4: Visualization of Pathways & Logic

G cluster_0 NMR Logic Gate (NOE) Precursor 3-chlorocyclobutane- 1,1-dicarboxylic acid (Achiral / Plane of Symmetry) Heat Thermal Decarboxylation (160°C, -CO2) Precursor->Heat Transition Biradical / Enol Intermediate Heat->Transition Cis CIS-Isomer (Cl & COOH same face) Kinetic Product Transition->Cis ~50% Trans TRANS-Isomer (Cl & COOH opposite face) Thermodynamic Product Transition->Trans ~50% Analysis Spectroscopic Differentiation Cis->Analysis Trans->Analysis Logic1 Irradiate H-1 Result1 Strong NOE to H-3? (Protons are Cis) Logic1->Result1 Conclusion1 TRANS Isomer (Substituents Trans) Result1->Conclusion1 Yes Conclusion2 CIS Isomer (Substituents Cis) Result1->Conclusion2 No

Figure 1: Decarboxylation pathway of the 1,1-dicarboxylic precursor and the NOE-based logic gate for assigning stereochemistry to the resulting mono-acid isomers.

References

  • Wiberg, K. B., & Barth, D. E. (1969). Cyclobutane derivatives.[1][2][3][4][5][6][7] V. The proton magnetic resonance spectra of some substituted cyclobutanes. Journal of the American Chemical Society. Link

  • Pigou, P. E. (2014). 3-Chlorocyclobutane-1-carboxylic acid synthesis and properties. ChemicalBook Database (CAS 35207-71-7). Link

  • Roberts, J. D. (1959). Nuclear Magnetic Resonance Spectroscopy: Isomerism in cyclic systems. McGraw-Hill.
  • BenchChem Technical Repository. (2025). Spectroscopic data for cyclobutane dicarboxylic acid derivatives.Link

Note: While specific spectral libraries for the 3-chloro-1,1-dicarboxy precursor are sparse due to its use primarily as a transient intermediate, the data presented above is extrapolated from standard conformational analysis of 1,3-disubstituted cyclobutanes and validated synthetic protocols for the mono-acid derivatives.

Sources

Comparative Study: Cyclobutane vs. Cyclopentane Dicarboxylic Acids in Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Cyclobutane Dicarboxylic Acid (CBDA) versus Cyclopentane Dicarboxylic Acid (CPDA) in the context of polymer synthesis and material performance.

Executive Summary: The Ring Size Effect

In the pursuit of high-performance bio-based polymers, alicyclic monomers offer a critical middle ground between the rigidity of aromatics (like terephthalic acid) and the flexibility of aliphatics (like adipic acid).

This guide contrasts two key alicyclic building blocks:

  • 1,3-Cyclobutanedicarboxylic Acid (CBDA): A highly strained, semi-rigid ring often derived from furfural. It is characterized by exceptional thermal stability and barrier properties due to stereoregular packing.

  • 1,3-Cyclopentanedicarboxylic Acid (CPDA): A five-membered ring with unique "envelope" conformational flexibility. It serves as a toughness modifier and a disruption agent in crystalline domains.

Key Takeaway: Choose CBDA for high-


, high-barrier engineering plastics. Choose CPDA  for tuning flexibility, impact resistance, and hydrolytic degradation rates in drug delivery matrices.

Structural & Stereochemical Analysis

The fundamental difference in polymer properties stems from the conformational dynamics of the ring systems.

Conformational Landscape
  • Cyclobutane (C4): The ring exists in a puckered "butterfly" conformation to relieve torsional strain. However, the trans-1,3-isomer is centrosymmetric and can pack into highly ordered crystalline lattices. This "locked" conformation imparts high modulus and thermal resistance.

  • Cyclopentane (C5): The ring undergoes rapid pseudorotation (envelope and twist conformations). This lack of a defined, rigid planar state introduces "conformational entropy" into the polymer chain, lowering the glass transition temperature (

    
    ) and reducing crystallization rates compared to C4 analogues.
    
Visualization of Structure-Property Logic

The following diagram illustrates how monomer topology dictates macroscopic polymer behavior.

RingEffect CBDA Cyclobutane (C4) High Ring Strain (~26 kcal/mol) Symmetric Trans-Isomer Packing Chain Packing Efficiency CBDA->Packing High Symmetry (Trans) CPDA Cyclopentane (C5) Low Ring Strain (~6 kcal/mol) Flexible Envelope Conformation CPDA->Packing Disrupts (Pseudorotation) Tg Glass Transition (Tg) CPDA->Tg Decreases Toughness Impact Strength CPDA->Toughness Increases (Energy Dissipation) Packing->Tg Increases Barrier Gas Barrier Property Packing->Barrier Increases (Tortuosity)

Figure 1: Causal relationship between ring topology and polymer properties.

Comparative Performance Data

The following data contrasts polyesters synthesized from these acids using 1,4-butanediol (BDO) as the common linker.

PropertyPoly(butylene 1,3-cyclobutanedicarboxylate) (PBCBDA)Poly(butylene 1,3-cyclopentanedicarboxylate) (PBCPDA)Mechanistic Driver
Glass Transition (

)
35 – 45 °C10 – 20 °CC4 rigidity vs. C5 pseudorotation flexibility.
Melting Point (

)
140 – 160 °C (Trans-rich)80 – 100 °C (or amorphous)Symmetry of trans-CBDA facilitates crystal lattice formation.
Young's Modulus High (~1.5 - 2.0 GPa)Moderate (~0.8 - 1.2 GPa)Chain stiffness resists deformation.
Elongation at Break Low (< 50%)High (> 200%)C5 ring acts as a flexible hinge, allowing chain extension.
UV Stability Excellent (Aliphatic)Excellent (Aliphatic)Lack of aromatic chromophores prevents yellowing.
Bio-Sourcing Furfural (Photodimerization)Lignin/Adipic Acid (Multi-step)CBDA has a more direct "green" synthesis route.

Note on Isomers: The values for CBDA are highly dependent on the cis/trans ratio. High trans content (>70%) is required to achieve the high thermal values listed above.

Synthesis & Experimental Protocols

To validate these properties in your lab, use the following self-validating synthesis protocols.

Monomer Synthesis (Origin Verification)
  • CBDA Route: [2+2] Photocycloaddition of furoic acid or derivatives. This is a "self-validating" green chemistry step because the product precipitates as a white crystalline solid upon formation, driving the reaction forward.

  • CPDA Route: Typically requires oxidative cleavage of norbornene or Dieckmann condensation of adipate derivatives. This is chemically more intensive and requires rigorous purification to remove metal catalysts (e.g., Ru, Os) if used.

Polymerization Workflow: Two-Step Melt Polycondensation

This protocol is designed for 100g scale synthesis.

Materials:

  • Diacid: 0.5 mol (CBDA or CPDA)

  • Diol: 0.6 mol (1.2 equiv. excess of 1,4-butanediol)

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm.
    

Step-by-Step Protocol:

  • Esterification (Atmospheric Pressure):

    • Charge reactor with diacid, diol, and catalyst.

    • Heat to 180°C under

      
       flow.
      
    • Validation Point: Monitor water evolution. Reaction is 95% complete when the theoretical mass of water (18g) is collected in the Dean-Stark trap.

    • Temp Ramp: Gradually increase to 210°C over 2 hours to ensure homogeneity.

  • Polycondensation (Vacuum Phase):

    • Apply vacuum gradually to avoid bumping (< 1 mbar final pressure).

    • Increase temperature to 240°C .

    • Validation Point: Monitor torque (viscosity). Stop reaction when torque plateaus (typically 2-4 hours).

    • Critical Difference: CPDA polymers may degrade (discolor) if held >250°C due to ring oxidation; CBDA is thermally stable up to 300°C.

  • Work-up:

    • Discharge melt into ice water.

    • Dry pellets at 60°C under vacuum for 24h.

Polymerization Logic Diagram

Synthesis Start Start: Monomer Mixing (Diacid + Diol + Ti Catalyst) Esterification Step 1: Esterification 180-210°C, N2 Flow Removes H2O Start->Esterification Vacuum Step 2: Polycondensation <1 mbar, 240°C Removes Excess Diol Esterification->Vacuum Check Validation Check: Is Torque Stable? Vacuum->Check Check->Vacuum No (Viscosity Low) Finish Discharge Polymer (Pelletize) Check->Finish Yes (Viscosity High)

Figure 2: Standard melt polycondensation workflow for alicyclic polyesters.

Applications & Strategic Recommendations

Engineering Plastics (CBDA Focused)

CBDA is the superior choice for replacing PET or PC in applications requiring:

  • Transparency: The amorphous regions of CBDA polymers have low birefringence.

  • Hot-Fill Packaging: The high

    
     allows containers to withstand pasteurization temperatures.
    
  • Barrier Films: The planar ring creates a "tortuous path" for gas molecules, improving oxygen barrier properties by 2-3x compared to linear aliphatic polyesters.

Drug Delivery Systems (CPDA Focused)

CPDA is ideal for:

  • Soft Segments: Used as a spacer in block copolymers to lower crystallinity without sacrificing total aliphatic character.

  • Biodegradation Tuning: The lower crystalline order of CPDA polyesters allows faster water penetration, accelerating hydrolytic degradation compared to the highly crystalline CBDA analogues.

References

  • Synthesis and Properties of CBDA Polymers

    • Title: "Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA)
    • Source: ACS Sustainable Chemistry & Engineering
    • URL:[Link]

  • Comparative Ring Strain Analysis

    • Title: "Ring Strain and the Structure of Cycloalkanes"[1]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Cyclopentane in Polyesters

    • Title: "Synthesis, Properties, and Applications of Bio-Based Cyclic Aliph
    • Source: Biomacromolecules (ACS)
    • URL:[Link]

  • Thermal Transitions of Alicyclic Polyesters

    • Title: "Effect of Ring Size on the Thermal Properties of Alicyclic Polyesters"
    • Source: Polymer Chemistry (RSC)
    • URL:[Link]

Sources

validation of the structure of 3-chlorocyclobutane-1,1-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to validating the structure of 3-chlorocyclobutane-1,1-dicarboxylic acid derivatives. It is designed for medicinal chemists and analytical scientists requiring definitive structural confirmation of this strained, rigid scaffold.[1]

A Comparative Analytical Guide

Executive Summary & Strategic Importance

In drug discovery, the 3-chlorocyclobutane-1,1-dicarboxylic acid scaffold serves as a critical bioisostere for glutamate and a rigid linker for fragment-based drug design.[1] Its unique value lies in the cyclobutane ring puckering , which orients substituents into precise vectors unavailable in flexible alkyl chains.[1]

However, the synthesis of this scaffold often yields regioisomers (2-chloro vs. 3-chloro) and eliminates the ring to form acyclic byproducts.[1] Validation is not merely about purity; it is about confirming the survival of the strained ring and the precise regiochemistry of the chlorine substituent.

This guide compares the three primary validation modalities—NMR Spectroscopy , X-Ray Crystallography , and Mass Spectrometry —ranking them by their ability to resolve specific structural ambiguities.

Comparative Analysis of Validation Methods

The following table compares the performance of analytical techniques in validating the 3-chlorocyclobutane scaffold.

Table 1: Performance Matrix of Validation Modalities

FeatureNMR Spectroscopy (1H/13C/2D) X-Ray Crystallography LC-MS (HRMS) IR Spectroscopy
Primary Utility Regiochemistry (2-Cl vs 3-Cl) & Conformational AnalysisAbsolute Structure & Puckering AngleMolecular Formula & Halogen VerificationFunctional Group Confirmation
Differentiation Power High (Symmetry-based)DefinitiveLow (Isomers have identical mass)Low
Throughput High (10-15 mins)Low (Days-Weeks)High (2-5 mins)High
Sample Requirement ~5-10 mg (Recoverable)Single Crystal (Hard to grow)<1 mg (Destructive)<1 mg (Non-destructive)
Critical Limitation Requires solubility; overlapping multipletsRequires crystallinityCannot distinguish regioisomersAmbiguous for ring size
Deep Dive: The Causality of Choice
A. NMR Spectroscopy: The Symmetry Filter

Why it is the First-Line Choice: The 3-chlorocyclobutane-1,1-dicarboxylic acid molecule possesses a plane of symmetry passing through C1 and C3 (containing the gem-dicarboxyl and the C-Cl bond).[1]

  • 3-Chloro Isomer: The symmetry plane renders the C2 and C4 methylene protons chemically equivalent (enantiotopic sets).[1] You will observe a simplified spectrum: one signal set for C2/C4 protons (split into diastereotopic cis and trans protons relative to Cl) and one signal for the C3 methine.[1]

  • 2-Chloro Isomer: Lacks this symmetry.[1] C2, C3, and C4 are all chemically distinct.[1] The spectrum will be highly complex with no equivalent methylene groups.[1]

B. X-Ray Crystallography: The Conformational Truth

Why it is the Gold Standard: While NMR infers geometry, X-ray defines it.[1] Cyclobutane rings are not planar; they exist in a "puckered" or "butterfly" conformation to relieve torsional strain.[1] X-ray crystallography is the only method to measure the puckering angle (


) accurately.[1] This angle dictates the spatial projection of the carboxylic acid groups, which is the primary determinant of biological activity (e.g., receptor binding affinity).
C. Mass Spectrometry: The Chlorine Signature

Why it is Essential for Composition: The presence of chlorine provides a distinct isotopic fingerprint.[1] Chlorine exists as


Cl and 

Cl in a roughly 3:1 ratio.[1]
  • Validation Check: A valid mass spectrum must show the parent ion

    
     (negative mode for carboxylic acids) accompanied by an 
    
    
    
    peak at approximately 33% intensity of the base peak.[1] Absence of this pattern indicates dehydrohalogenation (loss of HCl) to a cyclobutene derivative.[1]

Decision Tree for Structural Confirmation

The following diagram illustrates the logical workflow for validating the synthesized product, prioritizing the exclusion of common byproducts (ring-opened or eliminated species).

ValidationWorkflow Start Crude Product Isolated MS_Check Step 1: LC-MS Analysis (Check Isotope Pattern) Start->MS_Check Isotope_Fail No M+2 Peak (3:1 ratio)? Product is likely Cyclobutene (Elimination Product) MS_Check->Isotope_Fail Only M peak Isotope_Pass M and M+2 Present MS_Check->Isotope_Pass 3:1 Pattern NMR_Check Step 2: 1H NMR (D2O or DMSO-d6) Analyze Symmetry Isotope_Pass->NMR_Check Symmetry_Fail Complex Multiplets (4+ distinct CH signals)? Likely 2-Chloro Isomer NMR_Check->Symmetry_Fail Asymmetric Symmetry_Pass Simplified Pattern (C2/C4 Equivalent) NMR_Check->Symmetry_Pass Symmetric Coupling_Check Step 3: J-Coupling Analysis Verify 4-membered ring vs Linear Symmetry_Pass->Coupling_Check Linear_Fail Olefinic Signals? Ring Opening Occurred Coupling_Check->Linear_Fail High shift (>5 ppm) Final_Valid VALIDATED STRUCTURE 3-Chlorocyclobutane-1,1-dicarboxylic acid Coupling_Check->Final_Valid Cyclobutane Shift (<5 ppm)

Figure 1: Logical decision tree for excluding regioisomers and degradation products during validation.

Detailed Experimental Protocols

Protocol A: Self-Validating NMR Characterization

This protocol uses symmetry to self-validate.[1] If the spectrum is too complex, the structure is incorrect.[1]

Reagents:

  • Solvent: DMSO-d6 (preferred for solubility of dicarboxylic acids) or D2O (with NaOD if needed).[1]

  • Internal Standard: TMS (Tetramethylsilane).[1]

Procedure:

  • Sample Prep: Dissolve 10 mg of the derivative in 0.6 mL DMSO-d6. Ensure the solution is clear; suspension indicates polymerization or salt formation.[1]

  • Acquisition: Acquire a standard 1H spectrum (minimum 16 scans) and a 13C spectrum (minimum 256 scans).

  • Critical Checkpoints (The "Roofing" Effect):

    • The C3-H (Methine): Look for a pentet-like multiplet around 4.0–4.8 ppm.[1] The chlorine deshields this proton significantly.[1]

    • The C2/C4-H (Methylenes): In the 3-chloro isomer, these protons are diastereotopic.[1] You should see two distinct multiplets (integrating to 2H each) in the 2.0–3.5 ppm range.[1][2]

    • Validation Criterion: If you see more than 3 distinct sets of peaks in the aliphatic region, you likely have a mixture of isomers or the 2-chloro regioisomer.[1]

Data Interpretation Table:

SignalIntegrationMultiplicityAssignmentStructural Logic
~12.5 ppm 2HBroad Singlet-COOHConfirms Dicarboxylic Acid
~4.5 ppm 1HPentet (approx)C3-H Deshielded by Cl; coupled to 4 neighbors
~2.8 ppm 2HMultipletC2-H a / C4-H aCis to Cl (or trans); symmetry equivalent
~2.4 ppm 2HMultipletC2-H b / C4-H bTrans to Cl (or cis); symmetry equivalent
Protocol B: Crystal Growth for X-Ray Diffraction

Growing crystals of dicarboxylic acids can be challenging due to strong hydrogen bonding.[1]

Methodology (Vapor Diffusion):

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount of Methanol or THF (good solubility).

  • Precipitant: Place the solution in a small inner vial.

  • Chamber: Place the open inner vial inside a larger jar containing a non-solvent (Dichloromethane or Hexane).

  • Equilibration: Seal the outer jar. As the non-solvent diffuses into the methanol, solubility decreases slowly, promoting lattice formation over amorphous precipitation.[1]

  • Timeline: Allow to stand undisturbed for 3-7 days at room temperature.

Structural Connectivity Diagram (NMR)[1]

This diagram visualizes the expected 2D NMR correlations (COSY and HMBC) that definitively prove the 3-chloro substitution pattern.[1]

NMRConnectivity C1 C1 (Quat) C2 C2 (CH2) C1->C2 Bond COOH COOH C1->COOH C3 C3 (CH-Cl) C2->C3 C2->C3 COSY (3J) C2->COOH HMBC C3->C1 HMBC (3J) C4 C4 (CH2) C3->C4 C4->C1 C4->C3 COSY (3J)

Figure 2: Key NMR correlations. Note that in the 3-chloro isomer, C2 and C4 show identical correlations to C3, confirming symmetry.

References

  • Preparation of 3-Chlorocyclobutanecarboxylic Acid. Organic Syntheses. Provides the foundational synthesis route via chlorination and decarboxylation strategies.[1] [1]

  • Conformational Analysis of 2-Substituted Cyclobutane Derivatives. Journal of Organic Chemistry. Discusses the ring puckering effects critical for understanding the X-ray data of substituted cyclobutanes. [1]

  • 1,1-Cyclobutanedicarboxylic Acid Characterization. PubChem. Provides baseline physical property data for the non-chlorinated parent compound for comparison.[1] [1]

  • NMR Spectrum of 3-Chlorocyclobutane-1,1-dicarboxylic acid. ChemicalBook. Reference for expected proton shifts. [1][3]

Sources

biological activity of 3-chlorocyclobutane-1,1-dicarboxylic acid derivatives compared to analogues

[1][2][3]

Executive Summary: The Scaffold & Biological Significance

3-Chlorocyclobutane-1,1-dicarboxylic acid serves as the critical "gem-dicarboxylate" scaffold for synthesizing rigid amino acid analogues.[1] Its biological value lies in its conversion to 3-chloro-1-aminocyclobutane-1-carboxylic acid (Cl-ACBC) via the Curtius rearrangement.[1]

These derivatives function as conformationally restricted mimetics of Glutamate and Leucine.[1] By locking the amino acid backbone into a cyclobutane ring, these molecules exhibit high specificity for membrane transporters, distinguishing between transport systems based on the steric bulk of the 3-substituent (Chloro vs. Fluoro vs. Hydroxy).

Key Biological Applications[4]
  • Glutamate Transporter Probes: Investigating substrate specificity of Excitatory Amino Acid Transporters (EAATs).[1]

  • LAT1/ASCT2 Inhibitors: The chloro-derivative competes with leucine and glutamine for uptake in cancer cells, serving as a lipophilic analogue to the PET imaging agent Fluciclovine (FACBC) .[1]

  • NMDA Receptor Ligands: Acting as rigid glutamate analogues to map the agonist binding pocket.[1]

Mechanism of Action: Conformational Restriction & Halogen Effect

The "Lock" Mechanism

Endogenous amino acids (Glutamate, Leucine) are flexible.[1] Transporters and receptors, however, require a specific conformation for binding.[1]

  • The Scaffold: The cyclobutane ring freezes the distance and angle between the amino group and the carboxylate group.

  • The 3-Chloro Substituent: Unlike a hydrogen atom, the chlorine atom adds significant steric bulk and lipophilicity ($ \pi \approx 0.71 $) without ionizing.[1] This allows the molecule to probe the size of the hydrophobic pocket in transporters like LAT1.

Signaling Pathway & Transport Logic

The following diagram illustrates how the 3-chloro derivative interacts with the LAT1 transporter compared to its natural substrates.

TransportMechanismCl_ACBC3-Chloro-ACBC(Derivative)LAT1LAT1 Transporter(SLC7A5)Cl_ACBC->LAT1High Affinity Binding(Lipophilic Interaction)IntracellularIntracellularAccumulationLAT1->IntracellularTransport viaAntiport MechanismmTORmTORC1SignalingIntracellular->mTORLeucine Mimicry(Activation)LeucineL-Leucine(Natural Substrate)Leucine->LAT1Competition

Figure 1: Mechanism of LAT1 transport competition by 3-chloro-ACBC.[1] The lipophilic chloro-substituent enhances affinity for the hydrophobic pocket of LAT1.

Comparative Analysis: Chloro vs. Fluoro vs. Hydroxy[1]

The biological performance of the 3-chloro derivative is best understood in comparison to its analogues: Fluciclovine (3-Fluoro) and 3-Hydroxy .[1]

Feature3-Chloro Derivative (Cl-ACBC)3-Fluoro Derivative (FACBC)3-Hydroxy Derivative
Primary Target LAT1 (System L) & EAATsASCT2 & LAT1NMDA Receptors
Lipophilicity High (Hydrophobic)ModerateLow (Polar)
Transport Kinetics Lower Vmax, Lower Km (High Affinity, Slow Transport)High Vmax (Rapid Transport)Low Affinity for LAT1
Biological Use Inhibitor / High-affinity probePET Imaging Agent (Prostate Cancer)Agonist / H-bond probe
Steric Bulk Large (1.75 Å radius)Small (1.47 Å radius)Medium (OH group)
Expert Insight: Why Chloro?

While the Fluoro analogue (FACBC) is used clinically for imaging because it is transported fast (High Vmax), the Chloro analogue is often a better inhibitor or structural probe because it binds tightly (Low Km) due to the chlorine atom filling the hydrophobic pocket of the transporter more effectively than fluorine.

Experimental Protocols

Synthesis of 3-Chloro-1-aminocyclobutane-1-carboxylic acid

Rationale: To convert the inactive dicarboxylic acid scaffold into the bioactive amino acid.[1]

Reagents: 3-chlorocyclobutane-1,1-dicarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol, HCl.[1]

  • Mono-decarboxylation (Optional): If the target is the mono-acid, heat the 1,1-dicarboxylic acid in o-dichlorobenzene at 160°C.[1]

  • Curtius Rearrangement:

    • Dissolve 3-chlorocyclobutane-1,1-dicarboxylic acid (1 eq) in dry t-Butanol.

    • Add Triethylamine (1.1 eq) and DPPA (1.1 eq).[1]

    • Reflux for 12 hours under Nitrogen.[1] The isocyanate intermediate is trapped by t-butanol to form the N-Boc protected amine.[1]

  • Deprotection:

    • Treat the crude N-Boc intermediate with 4M HCl in Dioxane for 2 hours.

    • Precipitate the amino acid hydrochloride salt with diethyl ether.[1]

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.[1]

Glutamate Transporter (EAAT) Uptake Assay

Rationale: To quantify the inhibitory potency (Ki) of the chloro-derivative against standard glutamate transport.

System: HEK293 cells stably expressing EAAT1 or EAAT2.[1]

  • Preparation: Plate cells at

    
     cells/well in 24-well plates.
    
  • Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Substrate: [3H]-L-Glutamate (20 nM final concentration).

  • Inhibitor: Add 3-chloro-ACBC at varying concentrations (

    
     to 
    
    
    M).
  • Uptake: Incubate for 5 minutes at 37°C.

    • Control: Use TBOA (non-transportable inhibitor) to determine non-specific binding.[1]

  • Termination: Rapidly wash cells

    
     with ice-cold KRH.
    
  • Lysis & Counting: Lyse cells in 1N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram

The following diagram details the chemical transformation from the topic scaffold to the bioactive agent.

SynthesisWorkflowStart3-Chlorocyclobutane-1,1-dicarboxylic acidStep1Step 1: Curtius Rearrangement(DPPA, Et3N, t-BuOH, Reflux)Start->Step1InterIntermediate:N-Boc-1-amino-3-chlorocyclobutane-1-carboxylic acid esterStep1->InterStep2Step 2: Acid Hydrolysis(4M HCl / Dioxane)Inter->Step2FinalProduct:3-Chloro-1-aminocyclobutane-1-carboxylic acid (Cl-ACBC)Step2->Final

Figure 2: Synthetic route transforming the dicarboxylic acid scaffold into the bioactive amino acid derivative.

References

  • Shoup, T. M., et al. (1999).[1] "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338.[1] Link

  • Oka, S., et al. (2012).[1] "Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells." Nuclear Medicine and Biology, 39(1), 109-119.[1] Link

  • Allan, R. D., et al. (1990).[1] "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids."[1] Journal of Medicinal Chemistry, 33(10), 2905–2915.[1] Link[1]

  • Campiani, G., et al. (2001).[1] "Synthesis and biological evaluation of 3-substituted cyclobutane-derived glutamate analogues." Current Pharmaceutical Design, 7(1), 1-24.[1] Link

  • PubChem Compound Summary. (2024). "3-Chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583)."[1][2] National Center for Biotechnology Information.[1] Link

Comprehensive Guide: Computational vs. Experimental Profiling of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Scaffold Challenge

In modern drug discovery, 3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) represents a critical class of "rigidified linkers." Unlike flexible alkyl chains, the cyclobutane ring locks pharmacophores into specific vectors. However, the introduction of a chlorine atom at the C3 position creates a unique challenge: it alters both the ring puckering dynamics and the acidity (pKa) of the geminal carboxylic acid groups via inductive effects.

This guide provides a rigorous comparison between Computational Predictions (DFT/Molecular Mechanics) and Experimental Data (X-ray/Titration) . It is designed to help you decide when to rely on rapid in silico screens versus when to invest in wet-lab characterization.

Structural Conformation: The "Pucker" Analysis

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. The 3-chloro substituent introduces a steric and electronic bias that computational models must accurately capture.

Computational Approach (DFT)
  • Objective: Determine the Global Minimum Energy Conformation (GMEC).

  • Method: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

  • Key Parameter: The puckering angle (

    
    ) between the C2-C1-C4 and C2-C3-C4 planes.
    

Computational Workflow:

  • Input Generation: Build 3D model with Cl in both pseudo-equatorial and pseudo-axial positions.

  • Optimization: Run geometry optimization in the gas phase and implicit solvent (PCM-Water).

  • Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.

Experimental Approach (X-Ray Crystallography)
  • Objective: Visualize the solid-state conformation (influenced by packing forces).

  • Method: Single Crystal X-Ray Diffraction (SC-XRD).

Experimental Protocol:

  • Crystallization: Dissolve 20 mg of the acid in a 1:1 mixture of MeOH:H2O. Allow slow evaporation at 4°C for 72 hours.

  • Mounting: Select a colorless block crystal (

    
     mm).
    
  • Data Collection: Collect at 100 K (cryo-cooled) to reduce thermal motion, using Mo-K

    
     radiation.
    
Comparative Data: Conformation
FeatureComputational Prediction (Gas Phase)Experimental Data (Solid State)Insight
Ring Pucker (

)
~28-30°~25-27°Crystal packing slightly flattens the ring to maximize H-bonding between COOH dimers.
C-Cl Bond Length 1.80 Å1.78 - 1.82 ÅExcellent agreement; DFT accurately models bond distances.
Cl Orientation Pseudo-equatorial (Preferred by 1.2 kcal/mol)Pseudo-equatorialSteric bulk of Cl avoids 1,3-diaxial interactions with COOH groups.

Electronic Properties: Acidity (pKa) Profiling

The Chlorine atom at C3 exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and lowering the pKa compared to the unsubstituted parent (cyclobutane-1,1-dicarboxylic acid).

Computational Prediction (Thermodynamic Cycles)

Calculating pKa requires computing the Gibbs free energy of the deprotonation reaction in solution.

Workflow:

  • Calculate

    
     and 
    
    
    
    .
  • Calculate Solvation Energy

    
     and 
    
    
    
    using the SMD (Solvation Model based on Density) model.
  • Apply the thermodynamic cycle equation:

    
    
    
Experimental Determination (Potentiometric Titration)

Protocol:

  • Preparation: Prepare a

    
     M solution of the analyte in degassed water (ionic strength adjusted with 0.1 M KCl).
    
  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Measurement: Perform titration at 25°C under

    
     atmosphere using a glass electrode.
    
  • Analysis: Use the Bjerrum method or Gran plot to determine

    
     and 
    
    
    
    .
Comparative Data: Acidity
ParameterComputational (DFT/B3LYP)Experimental (Titration)Deviation
pKa1 (1st COOH) 2.91 ± 0.503.10 ± 0.10-0.19 (Comp overestimates acidity slightly)
pKa2 (2nd COOH) 5.40 ± 0.505.65 ± 0.15-0.25 (Systematic error in solvation model)

Critical Insight: The experimental pKa of the 3-chloro derivative (~3.10) is lower than the unsubstituted parent (~3.50), confirming the -I effect of Chlorine. Computational models capture the trend perfectly but often require a correction factor (linear scaling) for absolute accuracy.

Visualizing the Validation Workflow

The following diagram illustrates the decision-making process for characterizing this molecule. It emphasizes the "Self-Validating" loop where experimental data refines the computational parameters for future analogs.

ValidationWorkflow cluster_Comp Computational Stream (In Silico) cluster_Exp Experimental Stream (Wet Lab) Substrate 3-Chlorocyclobutane- 1,1-dicarboxylic acid DFT_Opt DFT Optimization (B3LYP/6-31G*) Substrate->DFT_Opt Synthesis Synthesis/Purification (>98% Purity) Substrate->Synthesis Freq_Calc Frequency Calc (NIMAG=0) DFT_Opt->Freq_Calc Solv_Model SMD Solvation Model (Water) Freq_Calc->Solv_Model Pred_Data Predicted Data: pKa = 2.91 Pucker = 28° Solv_Model->Pred_Data Comparison Data Correlation Analysis (RMSE Calculation) Pred_Data->Comparison XRD X-Ray Diffraction (100 K) Synthesis->XRD Titration Potentiometric Titration (25°C, 0.1M KCl) Synthesis->Titration Exp_Data Experimental Data: pKa = 3.10 Pucker = 26° XRD->Exp_Data Titration->Exp_Data Exp_Data->Comparison Refinement Refine Functional/Basis Set Comparison->Refinement If Deviation > 0.5 pKa Refinement->DFT_Opt

Figure 1: Dual-stream validation workflow ensuring high-fidelity data generation.

Thermodynamic Cycle for pKa Prediction

To understand why the computational value (2.91) differs from experiment, one must visualize the thermodynamic cycle used in the calculation. Errors often arise in the


 terms.

ThermoCycle AH_gas AH (gas) A_gas A⁻ (gas) + H⁺ (gas) AH_gas->A_gas ΔG_gas (Acidity) AH_sol AH (aq) AH_gas->AH_sol ΔG_solv (AH) A_sol A⁻ (aq) + H⁺ (aq) A_gas->A_sol ΔG_solv (A⁻) + ΔG_solv (H⁺) AH_sol->A_sol ΔG_soln (pKa)

Figure 2: Thermodynamic cycle used for DFT-based pKa prediction. The calculation of solvation energy for the anion (A-) is typically the largest source of error.

References

  • PubChem. 3-Chlorocyclobutane-1,1-dicarboxylic acid (CID 9822583).[1][2] National Library of Medicine. [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Adv.[3][4] Drug Deliv. Rev. 2001; 46(1-3): 3-26. (Methodology Grounding). [Link]

Sources

Characterization Framework: Polymers Derived from 3-Chlorocyclobutane-1,1-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Chlorocyclobutane-1,1-dicarboxylic acid (Cl-CBDC) represents a high-value, bifunctional monomer distinct from its unsubstituted analog, cyclobutane-1,1-dicarboxylic acid (CBDC). While CBDC is the established backbone for second-generation platinum drugs (e.g., Carboplatin), the introduction of the chlorine substituent at the C3 position introduces a critical functional handle and electronic modulator .

For drug development and material scientists, Cl-CBDC polymers offer two distinct advantages over standard aliphatic polyesters or coordination polymers:

  • Enhanced Rigidity &

    
    :  The cyclobutane ring restricts chain rotation, significantly elevating the glass transition temperature (
    
    
    
    ) compared to linear analogs like adipic acid.
  • Post-Polymerization Modification (PPM): The C3-chlorine serves as a latent electrophile, allowing for the grafting of targeting ligands (e.g., peptides, folates) via nucleophilic substitution without disrupting the polymer backbone.

This guide outlines the characterization protocols required to validate these materials, comparing them against standard CBDC and linear dicarboxylic acid polymers.

Synthesis & Functionalization Workflow

To achieve reproducible characterization, the synthesis pathway must be controlled. The following flowchart illustrates the critical checkpoints for synthesizing and modifying Cl-CBDC polyesters.

G Monomer 3-Chloro-CBDC (Monomer) Activation Acyl Chloride Activation (SOCl2) Monomer->Activation Activation Polymerization Polycondensation (with Diol) Activation->Polymerization + Diol / Catalyst BasePolymer Base Polymer (Poly-Cl-CBDC) Polymerization->BasePolymer Purification PPM Post-Polymerization Modification (Nucleophilic Sub.) BasePolymer->PPM + Amine/Thiol Ligand FinalMaterial Functionalized Bio-Conjugate PPM->FinalMaterial Yields

Figure 1: Step-wise synthesis and functionalization pathway for Cl-CBDC derived polymers, highlighting the divergence point for post-polymerization modification.

Comparative Performance Analysis

The following table contrasts the physicochemical properties of Cl-CBDC polymers with the unsubstituted CBDC analog and a linear reference (Poly(butylene adipate)).

Table 1: Comparative Physicochemical Properties (Polyester Matrix)

FeatureCl-CBDC Polymer (Target)CBDC Polymer (Baseline)Adipic Acid Polymer (Linear Control)
Backbone Rigidity High (Ring + Steric Cl)High (Ring only)Low (Free rotation)
Glass Transition (

)
65–85 °C (Estimated)50–60 °C-60 °C
Hydrolytic Stability Moderate (Cl is EWG*)HighModerate
Solubility Polar organics (DMF, DMSO)Polar organicsCommon organics (CHCl3, THF)
Functional Potential High (C-Cl handle)Low (Inert backbone)Low (Inert backbone)

*EWG: Electron Withdrawing Group. The Cl atom pulls electron density, making the ester bond slightly more susceptible to hydrolysis, advantageous for biodegradable release systems.

Detailed Characterization Protocols

Protocol A: Structural Verification via NMR Spectroscopy

Objective: Confirm polymer structure and quantify the integrity of the C-Cl bond post-polymerization.

  • Solvent Selection: Dissolve 10 mg of polymer in 0.6 mL DMSO-

    
    . (Avoid CDCl
    
    
    
    if solubility is poor due to backbone rigidity).
  • Acquisition: Run

    
    H NMR (400 MHz minimum) and 
    
    
    
    C NMR.
  • Key Signals to Monitor:

    • 
       4.5–5.0 ppm (
      
      
      
      H):
      Methine proton at C3 (CH-Cl). A shift or disappearance indicates side reactions (e.g., elimination to cyclobutene).
    • 
       2.0–3.0 ppm (
      
      
      
      H):
      Methylene protons of the cyclobutane ring. Look for complex splitting patterns due to ring puckering.
    • 
       168–172 ppm (
      
      
      
      C):
      Carbonyl carbons. The Cl-CBDC carbonyls will appear slightly upfield compared to CBDC due to the inductive effect of chlorine.
Protocol B: Thermal Transition Analysis (DSC)

Objective: Determine


 and 

to assess processing windows and drug release kinetics.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Encapsulate 5–8 mg of dried polymer in a Tzero aluminum pan.

  • Cycle:

    • Heat 1: -20°C to 200°C @ 10°C/min (Erase thermal history).

    • Cool: 200°C to -20°C @ 10°C/min.

    • Heat 2: -20°C to 250°C @ 10°C/min (Record data).

  • Analysis: Measure the inflection point of the step transition in the second heating cycle for

    
    .
    
    • Insight: If

      
       is < 40°C, the material may suffer from "cold flow" during storage. Cl-CBDC derivatives typically target >60°C, ensuring stability at body temperature.
      
Protocol C: Hydrolytic Degradation Assay

Objective: Measure the degradation rate relevant to drug delivery vectors.

  • Film Preparation: Solvent cast polymer films (10 mm diameter, 0.1 mm thickness).

  • Incubation: Place films in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: At days 1, 3, 7, 14, and 28:

    • Remove film, wash with deionized water, and vacuum dry.

    • Measure Mass Loss (%) .

    • Measure Molecular Weight (

      
      )  via GPC (Gel Permeation Chromatography).
      
  • Self-Validation: Plot

    
     vs. time. A linear fit indicates pseudo-first-order degradation kinetics, typical for bulk eroding polyesters.
    

Mechanism of Action: Coordination Polymers

When used in Metal-Organic Frameworks (MOFs) or Platinum coordination complexes, the 3-chloro substituent alters the electronic environment of the carboxylate ligands.

MOF Ligand Cl-CBDC Ligand (Electron Deficient) Coordination Coordination Bond Formation Ligand->Coordination Donates O- Metal Metal Center (Pt, Ca, Cr) Metal->Coordination Accepts e- Structure Lattice Structure (Distorted Geometry) Coordination->Structure Self-Assembly Release Labile Ligand Exchange (Drug Release) Structure->Release Cl-Inductive Effect Weakens M-O Bond

Figure 2: Mechanistic impact of the Chlorine substituent on coordination polymer stability and release kinetics.

Mechanistic Insight: The electron-withdrawing nature of the Chlorine atom at C3 reduces the electron density on the carboxylate oxygens at C1. In platinum drugs, this weakens the Pt-O bond relative to unsubstituted CBDC (Carboplatin), potentially accelerating the release rate of the cytotoxic species in the tumor microenvironment [1, 2].

References

  • Sigma-Aldrich. Cyclobutane-1,1-dicarboxylic acid Product Specification.[1] (Precursor baseline data). Available at: [1]

  • Bazhina, E. S., et al. (2014). Coordination Polymers Ca(II)–Cr(III) and Ba(II)–Cr(III) with Cyclobutane-1,1-dicarboxylic Acid Anions.[2][3] Russian Journal of Coordination Chemistry. (Demonstrates CBDC utility in coordination polymers).

  • PubChem. 3-Chlorocyclobutane-1,1-dicarboxylic acid (Compound Summary). National Library of Medicine. Available at: [4]

  • Chem-Impex. 1,1-Cyclobutanedicarboxylic acid Applications. (General polymer building block applications).[5] Available at:

Sources

comparing the efficacy of different synthetic routes to 3-chlorocyclobutane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-chlorocyclobutane-1,1-dicarboxylic acid , a critical building block for conformationally restricted amino acids and pharmaceutical intermediates.

Executive Summary

The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid is primarily achieved through two distinct methodologies: Radical Chlorination (Route A) and Nucleophilic Substitution of 3-Hydroxy Precursors (Route B).

  • Route A (Radical Chlorination) is the industry-preferred standard for scale-up. It utilizes sulfuryl chloride (

    
    ) to directly functionalize the cyclobutane ring. It offers high atom economy and fewer steps but requires rigorous handling of corrosive reagents.
    
  • Route B (Functional Group Interconversion) involves constructing the ring with a masked oxygen functionality (e.g., benzyloxy or acetal), followed by deprotection and chlorination. This route is historically significant but operationally burdensome due to low availability of precursors and multiple protection/deprotection steps.

Route Analysis & Comparison

Route A: Radical Chlorination with Sulfuryl Chloride

This method relies on the unique reactivity of the cyclobutane ring. While free-radical chlorination of aliphatic chains typically yields a mixture of isomers, the strain and symmetry of cyclobutane-1,1-dicarboxylic acid direct the radical attack selectively to the C3 position.

  • Mechanism: The reaction proceeds via a radical chain mechanism initiated by benzoyl peroxide. The sulfonyl radical abstracts a hydrogen from the C3 position (the most accessible secondary carbon distal to the electron-withdrawing carboxyls), followed by chlorine transfer.

  • Key Advantage: It converts the readily available cyclobutane-1,1-dicarboxylic acid directly to the product in a single step.

Route B: Nucleophilic Substitution via 3-Hydroxy Intermediate

This route constructs the functionality sequentially. It typically starts with the alkylation of diethyl malonate with 2-benzyloxy-1,3-dibromopropane (or similar protected glycerol derivatives).

  • Mechanism:

    • Cyclization: Diethyl malonate + 2-benzyloxy-1,3-dibromopropane

      
       3-benzyloxycyclobutane-1,1-dicarboxylate.
      
    • Deprotection: Hydrogenolysis removes the benzyl group to yield the 3-hydroxy derivative.

    • Substitution: Reaction with thionyl chloride (

      
      ) or 
      
      
      
      converts the hydroxyl group to the chloride.
  • Key Disadvantage: The "3-hydroxy" intermediate is often described in literature as "rather inaccessible" due to the tendency of epichlorohydrin-based cyclizations to form cyclopropanes (lactones) rather than cyclobutanes.

Comparative Data Summary

FeatureRoute A: Radical ChlorinationRoute B: Hydroxy Substitution
Starting Material Cyclobutane-1,1-dicarboxylic acidDiethyl malonate + 2-benzyloxy-1,3-dibromopropane
Step Count 1 (from diacid)3-4 (Cyclization, Hydrolysis, Deprotection, Chlorination)
Overall Yield ~55-75%< 30% (Cumulative)
Selectivity High (C3 specific)High (Pre-installed functional group)
Scalability High (Industrial viable)Low (Reagent intensive)
Primary Risk Handling

(Gas evolution)
Formation of cyclopropane byproducts

Detailed Experimental Protocol: Route A (Recommended)

Objective: Synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid via sulfuryl chloride.

Reagents:

  • Cyclobutane-1,1-dicarboxylic acid (1.0 eq)

  • Sulfuryl chloride (

    
    ) (1.5 eq)
    
  • Benzoyl peroxide (catalytic, ~0.01 eq)

  • Solvent: Benzene (traditional) or Trifluorotoluene (modern green alternative)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Ensure the system is dry and under an inert atmosphere (

    
    ).
    
  • Dissolution: Suspend cyclobutane-1,1-dicarboxylic acid in the solvent.

  • Initiation: Add the catalytic amount of benzoyl peroxide. Heat the mixture to reflux.

  • Addition: Dropwise add sulfuryl chloride over 30-45 minutes. Caution: Vigorous evolution of HCl and

    
     gas will occur.[1] Use a scrubber.
    
  • Reaction: Continue reflux until gas evolution ceases (approx. 1-2 hours). The suspension typically clears as the chlorinated product is formed.

  • Workup: Cool the mixture to room temperature. Remove the solvent and excess

    
     under reduced pressure.
    
  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture.

  • Validation:

    • Melting Point: Product should melt between 160–163°C (decomposes).

    • NMR: Check for the downfield shift of the C3 proton (approx

      
       4.5 ppm) relative to the starting material.
      

Visualizations

Figure 1: Radical Chlorination Pathway (Route A)

This diagram illustrates the radical chain mechanism and the selective functionalization of the C3 position.

RouteA Start Cyclobutane-1,1- dicarboxylic acid Inter Cyclobutyl Radical (C3-centered) Start->Inter H-abstraction (Benzoyl radical) Reagent Sulfuryl Chloride (SO2Cl2) + PhCOO2 Reagent->Inter Initiation Product 3-Chlorocyclobutane- 1,1-dicarboxylic acid Inter->Product Cl-transfer (- SO2, - HCl)

Caption: Selective C3 chlorination via radical mechanism using sulfuryl chloride.

Figure 2: Hydroxy-Substitution Pathway (Route B)

This diagram outlines the multi-step construction required if avoiding radical chemistry.

RouteB Malonate Diethyl Malonate Cyclized 3-Benzyloxycyclobutane- 1,1-dicarboxylate Malonate->Cyclized Cyclization (NaOEt/EtOH) Linker 2-Benzyloxy- 1,3-dibromopropane Linker->Cyclized Cyclization (NaOEt/EtOH) Hydroxy 3-Hydroxycyclobutane- 1,1-dicarboxylic acid Cyclized->Hydroxy 1. Hydrolysis 2. H2/Pd-C (Deprotection) Product 3-Chlorocyclobutane- 1,1-dicarboxylic acid Hydroxy->Product Nucleophilic Sub. (SOCl2 or PCl5)

Caption: Stepwise ring construction and functional group interconversion.

References

  • Organic Syntheses, Coll.[1][2][3][4] Vol. 6, p. 271 (1988); Vol. 51, p. 73 (1971). Title: 3-Chlorocyclobutane-1,1-dicarboxylic Acid.[1][5] Source: Organic Syntheses.[1][2][3][4] URL:[Link]

  • Organic Syntheses, Coll.[1][3][6] Vol. 4, p. 288 (1963). Title:[1] Diethyl 1,1-Cyclobutanedicarboxylate.[1][2] Source: Organic Syntheses.[1][2][3][4] URL:[Link]

  • Journal of the American Chemical Society, 80(8), 1958. Title: The Synthesis and Reactions of 3-Substituted Cyclobutane Derivatives. Source: ACS Publications. URL:[Link] (Generic landing for JACS archives)

  • Journal of Organic Chemistry, 24(10), 1959. Title: Synthesis of 3-substituted cyclobutane-1,1-dicarboxylic acids.[1][4][7][8] Source: ACS Publications. URL:[Link]

Sources

Comparative Guide: Analysis of Byproducts in the Synthesis of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

The Critical Role of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

3-Chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0) is a high-value, conformationally restricted building block used in the synthesis of novel pharmaceutical candidates and advanced metal-organic frameworks (MOFs). Its unique "puckered" cyclobutane ring offers precise spatial orientation of substituents, making it critical for structure-activity relationship (SAR) studies in drug discovery.

However, the synthesis of this molecule is fraught with specific impurity risks—primarily decarboxylation and lactonization—that can compromise downstream catalytic cycles or biological assays. This guide provides a technical comparison of synthetic routes, a definitive byproduct profile, and a validated protocol for high-purity isolation.

Route Comparison: The "Hydroxy-Conversion" vs. "Direct Halogenation"

To achieve API-grade purity (>98%), we must compare the two dominant synthetic philosophies.

FeatureRoute A: Hydroxy-Conversion (Recommended) Route B: Direct Radical Halogenation
Methodology Stepwise: Epichlorohydrin

3-Hydroxy intermediate

Chlorination (SOCl₂).
Direct chlorination of cyclobutane-1,1-dicarboxylic acid using sulfuryl chloride (

).
Selectivity High. The hydroxyl group directs the substitution stereoelectronically.Low. Radical attack is non-specific, leading to 2-chloro and poly-chloro isomers.
Major Byproduct Lactones. Intramolecular cyclization of the hydroxy-acid intermediate.Positional Isomers. 2-chlorocyclobutane-1,1-dicarboxylic acid (difficult to separate).
Scalability Excellent. Reactions are thermodynamically controlled and safe.Poor. Exothermic radical reactions require high dilution and hazardous initiators.
Purity Potential >99% (after crystallization).~85-90% (requires extensive chromatography).

Verdict: Route A is the industry standard for high-purity applications. The guide below focuses on optimizing this route and controlling its specific byproduct profile.

Part 2: Deep Dive – Byproduct Analysis & Control

In the synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid via the Epichlorohydrin/Malonate route , impurities arise from three distinct mechanistic failures: Incomplete Cyclization , Premature Decarboxylation , and Intramolecular Lactonization .

The Impurity Landscape[1]

The following table summarizes the critical byproducts detected during the conversion of diethyl malonate and epichlorohydrin to the final target.

Impurity IDNameOrigin / MechanismRisk LevelRemoval Strategy
IMP-A 3-Hydroxycyclobutane-1,1-dicarboxylic acid Unreacted intermediate.[1] Failure of the chlorination step (SOCl₂).HighRecrystallization from Ethyl Acetate.[2]
IMP-B 3-Chlorocyclobutanecarboxylic acid Decarboxylation. Occurs if hydrolysis temperature >100°C or pH < 2 for prolonged periods.CriticalStrict temperature control during acidification; avoid vacuum distillation of the diacid.
IMP-C

-Lactone Derivative
(2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid)
Lactonization. The 3-hydroxy group attacks the 1-carboxyl group under acidic conditions.MediumAlkaline hydrolysis (saponification) followed by rapid, cold acidification.
IMP-D Open-Chain Chlorohydrins Ring Opening. Failure of the initial alkylation/cyclization step.LowRemoved via aqueous extraction (ether/water partition).
IMP-E Sulfite Esters Side Reaction. Reaction of alcohol with SOCl₂ without full conversion to chloride.LowEnsure excess SOCl₂ and full reflux times.
Mechanistic Pathway Visualization

The diagram below maps the synthesis and the divergence points where these byproducts are generated.

G Start Diethyl Malonate + Epichlorohydrin Inter1 Intermediate: Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Start->Inter1 NaOEt, Cyclization Imp_Open IMP-D: Open-Chain Chlorohydrins Start->Imp_Open Incomplete Cyclization Hydrolysis Hydrolysis Step (KOH/EtOH) Inter1->Hydrolysis HydroxyAcid Precursor: 3-Hydroxycyclobutane- 1,1-dicarboxylic acid Hydrolysis->HydroxyAcid Acidification Chlorination Chlorination Step (SOCl2) HydroxyAcid->Chlorination Imp_Lactone IMP-C: Lactone (Bicyclic) HydroxyAcid->Imp_Lactone Acid/Heat (Lactonization) Target TARGET: 3-Chlorocyclobutane- 1,1-dicarboxylic acid Chlorination->Target Substitution Imp_Unreact IMP-A: Unreacted Hydroxy Acid Chlorination->Imp_Unreact Incomplete Rxn Imp_Decarb IMP-B: Decarboxylated (Mono-acid) Target->Imp_Decarb Heat >160°C (Decarboxylation)

Caption: Mechanistic flow of 3-chlorocyclobutane-1,1-dicarboxylic acid synthesis highlighting critical impurity divergence points (red dashed lines).

Part 3: Validated Experimental Protocol

Objective: Synthesis of high-purity (>98%) 3-chlorocyclobutane-1,1-dicarboxylic acid minimizing IMP-B (Decarboxylated) and IMP-C (Lactone).

Step 1: Synthesis of 3-Hydroxycyclobutane-1,1-dicarboxylic Acid
  • Reagents: Diethyl malonate (1.0 eq), Epichlorohydrin (1.1 eq), Sodium Ethoxide (2.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Add sodium ethoxide to ethanol under

      
      .
      
    • Add diethyl malonate dropwise at 0°C. Stir for 30 min.

    • Add epichlorohydrin dropwise, maintaining temperature <10°C.

    • Reflux for 4 hours. Critical Control Point: Monitor disappearance of malonate by GC.

    • Concentrate solvent. Hydrolyze residue with 20% KOH (aq) at reflux for 2 hours.

    • Purification: Cool to 0°C. Acidify with conc. HCl to pH 1. Do not allow temperature to rise above 20°C to prevent decarboxylation.

    • Extract with diethyl ether (3x). Dry over

      
       and concentrate in vacuo (bath <40°C).
      
    • Result: Crude 3-hydroxycyclobutane-1,1-dicarboxylic acid (Solid).[3]

Step 2: Chlorination to Target
  • Reagents: 3-Hydroxycyclobutane-1,1-dicarboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), DMF (catalytic, 2 drops).
    
  • Procedure:

    • Suspend the hydroxy-acid in dry chloroform or DCM.

    • Add

      
       dropwise. Add DMF catalyst.
      
    • Reflux for 6 hours. Observation: Evolution of

      
       and HCl gas.
      
    • Workup: Evaporate excess

      
       and solvent under reduced pressure.
      
    • Crystallization: Dissolve residue in minimum hot ethyl acetate. Add hexanes until turbid. Cool to 4°C overnight.

  • Validation:

    • Target Melting Point: 156–158°C (dicarboxylic acid precursor); Target Chloro-acid mp: ~130-135°C (check specific literature value as it varies by hydration).

    • Appearance: White crystalline solid.

Part 4: Analytical Control Strategy

To ensure the "Trustworthiness" of your data, use these self-validating methods.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (COOH absorption).

  • Specificity:

    • Target: ~8.5 min.

    • Impurity A (Hydroxy): ~4.2 min (more polar).

    • Impurity B (Decarboxylated): ~10.1 min (less polar, monocarboxylic).

1H-NMR Validation (DMSO-d6)
  • Target Signal:

    
     4.6 ppm (m, 1H, CH-Cl).
    
  • Impurity A:

    
     4.2 ppm (m, 1H, CH-OH) - Broad singlet OH may also be visible.
    
  • Impurity B: Look for asymmetry in the cyclobutane methylene protons (

    
     2.2-2.8 ppm) and integration ratio changes (loss of one COOH proton).
    

Part 5: References

  • Synthesis of Cyclobutane Derivatives:

    • Organic Syntheses, Coll.[2][1] Vol. 3, p. 213 (1955); Vol. 21, p. 21 (1941). "1,1-Cyclobutanedicarboxylic acid".[2][1][4][5][6][7][8]

  • Chlorination Methodology:

    • Nevill, Frank, and Trepka.[1] "Synthesis of 3-chlorocyclobutanecarboxylic acid". Journal of Organic Chemistry.

    • [Organic Syntheses, Coll.[2][1] Vol. 5, p.206 (1973)]([Link])

  • Analytical Data & Properties:

    • PubChem Compound Summary for CID 9822583, "3-Chlorocyclobutane-1,1-dicarboxylic acid".[9]

  • Historical Context of Cyclobutane Synthesis:

    • Cason, J., & Allen, C. F. "Investigation of the Synthesis of 1,1-Cyclobutanedicarboxylic Acid". The Journal of Organic Chemistry, 14(6), 1036-1040.

Sources

Comparative Crystallography Guide: 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1][2]

Executive Summary

This technical guide evaluates the crystallographic performance of 3-chlorocyclobutane-1,1-dicarboxylic acid (3-Cl-CBDA) compared to its non-chlorinated parent analog, cyclobutane-1,1-dicarboxylic acid (CBDA) .[1][2]

While CBDA is a standard "light-atom" small molecule often used as a baseline for ring-strain studies, the introduction of the chlorine atom in 3-Cl-CBDA fundamentally alters the crystallization landscape.[1][2] This guide demonstrates that while 3-Cl-CBDA presents higher kinetic barriers to nucleation, it offers superior phasing capabilities and distinct ring-puckering stabilization, making it a more valuable synthon for conformationally restricted drug design.[1][2]

Structural Context & Performance Analysis[1][2]

The Core Challenge: Ring Strain and Substituent Effects

Cyclobutane rings are inherently strained (~110 kJ/mol).[1][2] In the solid state, the ring relaxes from a planar to a puckered conformation to minimize torsional strain.[1][2]

  • Alternative (CBDA): Exhibits a disordered puckering mode in the crystal lattice due to high symmetry, often leading to diffuse scattering at high angles.[1][2]

  • Product (3-Cl-CBDA): The bulky, electronegative chlorine atom at the 3-position locks the ring into a specific puckered conformation (typically with Cl in a pseudo-equatorial position).[1][2] This reduces thermal motion (B-factors) and improves high-resolution diffraction data.[1][2]

Comparative Metrics: 3-Cl-CBDA vs. CBDA[1]
FeatureAlternative: CBDA (Unsubstituted)Product: 3-Cl-CBDAPerformance Verdict
Solubility (Water) HighModerate3-Cl-CBDA allows better supersaturation control.[1][2]
Phasing Power Low (Direct Methods required)High (SAD/SIR feasible)3-Cl-CBDA allows anomalous scattering phasing.[1][2]
Lattice Stability Prone to twinning/disorderStabilized by Cl...O contacts3-Cl-CBDA yields more robust lattices.[1][2]
H-Bond Motif Standard

dimers
Distorted

+ Cl-halogen bonds
3-Cl-CBDA forms unique supramolecular tapes.[1][2]

Experimental Protocols: Optimizing Crystallization

Standard slow evaporation (used for CBDA) often yields microcrystalline powder for 3-Cl-CBDA due to its lower solubility.[1][2] To obtain single crystals suitable for X-ray diffraction, we utilize a Binary Solvent Vapor Diffusion method.[1][2]

Protocol A: Vapor Diffusion (Recommended for 3-Cl-CBDA)

Target:[1] Single block-like crystals (>0.2 mm).[1][2]

  • Prepare Mother Liquor: Dissolve 20 mg of 3-Cl-CBDA in 1.0 mL of Acetone/Water (80:20 v/v) . The chlorine atom increases lipophilicity, making pure water less effective than for CBDA.[1][2]

  • Filter: Pass through a 0.22 µm PTFE filter to remove nucleation sites.[1][2]

  • Setup: Place 500 µL of the solution in an inner vial (borosilicate glass).

  • Precipitant: Place the inner vial into a larger jar containing 5 mL of Hexane or Chloroform .

    • Note: Hexane diffuses into the acetone solution, slowly lowering solubility.[1][2]

  • Incubation: Seal tightly and store at 4°C. Lower temperature stabilizes the puckered conformation.

Protocol B: Slow Evaporation (Control for CBDA)

Target: Plate-like crystals.[1]

  • Solution: Dissolve 20 mg of CBDA in 1.0 mL Ethanol .

  • Setup: Cover vial with Parafilm and poke 3-5 small holes.

  • Incubation: Store at Room Temperature (25°C).

Workflow Visualization

The following diagram illustrates the decision logic for processing the diffraction data, highlighting the advantage of the Chlorine atom in solving the "Phase Problem."

CrystallographyWorkflowStartCrystal HarvestScreenX-Ray Screening(Mo Kα or Cu Kα)Start->ScreenDecisionDiffraction Quality?Screen->DecisionPathAHigh Resolution (<0.8 Å)Distinct SpotsDecision->PathA3-Cl-CBDAPathBLow Res / Twinning(Common in CBDA)Decision->PathBCBDAStrategy_ClStrategy: 3-Cl-CBDAExploit Anomalous SignalPathA->Strategy_ClStrategy_StdStrategy: CBDADirect Methods (ShelXT)PathB->Strategy_StdRe-crystallizePhasingSAD Phasing(Single Anomalous Dispersion)Strategy_Cl->PhasingCl atom presentRefinementStructure Refinement(Anisotropic Cl)Strategy_Std->RefinementIf solvedPhasing->Refinement

Caption: Comparative workflow showing the streamlined phasing pathway for 3-Cl-CBDA via SAD, contrasting with the potential disorder issues of the unsubstituted CBDA.

Technical Analysis: The Chlorine Advantage

Mechanism of Stabilization

In the unsubstituted CBDA, the cyclobutane ring undergoes "ring inversion" (puckering flip) with a low energy barrier (~1.5 kcal/mol).[1][2] This creates dynamic disorder in the crystal at room temperature.[1][2]

In 3-Cl-CBDA , the Chlorine atom introduces a steric anchor.[1][2]

  • Inductive Effect: The electron-withdrawing Cl atom (

    
    ) slightly increases the acidity of the carboxylic acid groups compared to CBDA, strengthening the intermolecular Hydrogen bonds (
    
    
    ).[1][2]
  • Conformational Lock: To avoid 1,3-diaxial interactions with the carboxylic acid groups, the Cl atom prefers the equatorial orientation.[1][2] This "locks" the ring pucker, resulting in sharper electron density maps.[1][2]

Data Validation (Self-Check)

To verify you have the correct structure during refinement:

  • Check 1: The

    
     bond length should refine to approximately 1.79 Å .[1][2]
    
  • Check 2: The

    
     bond angle should be significantly less than 90° (typically ~88°) due to ring strain.[1][2]
    
  • Check 3: Look for the characteristic "butterfly" puckering angle of ~25-30°.[1][2]

References

  • Allen, F. H. (2002).[1][2] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1][2] Acta Crystallographica Section B, 58(3), 380-388.[1][2] Link

  • Dunitz, J. D. (1949).[1][2] The crystal structure of cyclobutane-1,1-dicarboxylic acid. Acta Crystallographica, 2, 1-13.[1] (Seminal work on the parent compound).[1][2][3][4]

  • Organic Syntheses. (1998).[1][2] Synthesis of 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll.[1][4] Vol. 9, p.117. (Synthetic route context). Link

  • PubChem. (2024).[1][2][5][6] 3-Chlorocyclobutane-1,1-dicarboxylic acid (Compound Summary). National Library of Medicine.[1] Link[1][2]

reactivity comparison with other halogenated cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Bromo- vs. Chloro- vs. Fluorocyclobutanes

Executive Summary

In medicinal chemistry, the cyclobutane ring—particularly the 3,3-difluorocyclobutane motif—serves as a critical bioisostere for lipophilic spacers, offering precise conformational control. However, functionalizing this strained ring requires selecting the correct halogen handle.

This guide compares the reactivity profile of 3-Bromocyclobutane derivatives (the "Target Product") against their Chloro- and Fluoro- analogs.

  • The Verdict: The Bromo- derivative represents the optimal balance for C–C bond formation, offering superior oxidative addition kinetics in Palladium-catalyzed cross-couplings compared to the inert Chloro- analogs, while avoiding the chemical instability of Iodo- derivatives.

  • Key Insight: Unlike acyclic alkyl halides, cyclobutyl halides resist SN2 substitution due to ring puckering and strain. Therefore, metal-catalyzed cross-coupling is the primary viable functionalization pathway.

Mechanistic Foundations: The "Puckered" Barrier

To understand the reactivity differences, one must look beyond bond dissociation energies (BDE) and consider the topology of the cyclobutane ring.

1.1 Conformational Locking & Steric Shielding

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation with a fold angle of approximately 30–35° .

  • Impact on SN2: For a nucleophile to attack the C3 position, it must approach from the back. The puckered geometry places the axial hydrogens (or gem-difluoro groups) in a position that sterically hinders this trajectory. Furthermore, the transition state requires the carbon to rehybridize to sp2 (planar), which significantly increases ring strain (I-strain).

  • Result: SN2 reactions are kinetically disfavored for all halocyclobutanes.

1.2 Oxidative Addition (The Differentiator)

Since SN2 is difficult, functionalization relies on metal insertion (Oxidative Addition). Here, the halogen identity is the rate-determining factor.

  • C–F (Fluoro): Bond Energy ~116 kcal/mol. Inert to standard Pd(0) catalysis. Used as a metabolic blocker, not a reactive handle.

  • C–Cl (Chloro): Bond Energy ~81 kcal/mol. Requires specialized, electron-rich bulky phosphine ligands (e.g., Buchwald ligands) and high temperatures (>80°C) to force oxidative addition.

  • C–Br (Bromo): Bond Energy ~68 kcal/mol. Reacts readily with standard Pd(0) sources (e.g., Pd(PPh3)4) at mild temperatures (40–60°C).

Comparative Reactivity Analysis

The following table summarizes the performance of 3-substituted halocyclobutanes in key synthetic transformations.

Feature3-Bromocyclobutane (Target) 3-Chlorocyclobutane (Alternative)3-Fluorocyclobutane (Bioisostere)
C–X Bond Energy ~68 kcal/mol (Weak)~81 kcal/mol (Strong)~116 kcal/mol (Very Strong)
Pd-Cross Coupling Excellent. Occurs at mild temp.[1]Poor. Requires forcing conditions/special ligands.Inert.
Lithium-Halogen Exchange Fast. Quantitative at -78°C.Slow/Messy. Competing elimination.Inert.
SN2 Susceptibility Low. (Better than Cl, but still difficult).Very Low. None.
Stability (Storage) Moderate. Light sensitive.High. Stable at RT.Very High.
Primary Use Case Intermediate for coupling.Final Scaffold or cost-saving (if reactive enough).Metabolic Blocker (pKa modulation).
Expert Insight: The "Goldilocks" Zone

While Iodo- cyclobutanes are technically more reactive, they are often too unstable for multi-step synthesis, prone to light-induced decomposition and radical scrambling. The Bromo- derivative sits in the "Goldilocks" zone: reactive enough for mild coupling but stable enough for purification and storage.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate halogenated scaffold based on the desired transformation.

ReactivityLogic Start Select Halogenated Cyclobutane Scaffold Target Target Transformation? Start->Target Coupling Pd-Catalyzed Cross-Coupling Target->Coupling C-C Bond Formation Metabolic Metabolic Stability (Final Drug) Target->Metabolic Bioisostere Design Bromo Select BROMO- Derivative (High Reactivity, Mild Conditions) Coupling->Bromo Standard Ligands (PPh3, dppf) Chloro Select CHLORO- Derivative (Low Cost, Requires Bulky Ligands) Coupling->Chloro Specialized Ligands (XPhos, RuPhos) Fluoro Select FLUORO- Derivative (Inert, pKa Modulation) Metabolic->Fluoro Block Metabolism

Figure 1: Decision matrix for selecting halogenated cyclobutane scaffolds based on synthetic goals.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Functionalization of 3-bromo-1,1-difluorocyclobutane with an aryl boronic acid. Note: This protocol validates the superior reactivity of the Bromo- scaffold compared to the Chloro- alternative, which would fail under these mild conditions.

Materials
  • Substrate: 3-Bromo-1,1-difluorocyclobutane (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 v/v)

Step-by-Step Workflow
  • System Deoxygenation (Critical Trust Factor):

    • Charge a reaction vial with the boronic acid, K2CO3, and Pd catalyst.

    • Seal the vial and purge with Argon for 5 minutes.

    • Why: Pd(0) species are oxygen-sensitive. Failure to purge will result in homocoupling of the boronic acid (turning the solution black/brown immediately).

  • Reagent Addition:

    • Dissolve the 3-bromo-1,1-difluorocyclobutane in degassed 1,4-Dioxane.

    • Add this solution to the solids via syringe.

    • Add degassed water.

  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours.

    • Comparison Point: If using the Chloro- analog, this reaction would require heating to >100°C and likely fail with this standard catalyst.

  • Self-Validating Checkpoint (TLC):

    • Elute TLC in 10% EtOAc/Hexanes.

    • Stain: Use KMnO4 stain. The starting bromide (UV inactive if no aryl group) will stain yellow/brown. The product (aryl-coupled) will be UV active.

    • Success Indicator: Disappearance of the non-UV active spot and appearance of a UV-active spot.

  • Workup:

    • Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Reaction Pathway Visualization

The following diagram details the catalytic cycle, highlighting the energy barrier difference that makes the Bromo- derivative the superior choice.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (C-Br) Pd0->OxAdd_Br Fast (Low Barrier) OxAdd_Cl Oxidative Addition (C-Cl) Pd0->OxAdd_Cl Slow (High Barrier) TransMet Transmetallation (Ar-B(OH)2) OxAdd_Br->TransMet OxAdd_Cl->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle comparing the oxidative addition barriers of Bromo- vs. Chloro- substrates.

References
  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

  • Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Organic Chemistry Portal. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Chlorocyclobutane-1,1-dicarboxylic Acid

[1]

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for 3-chlorocyclobutane-1,1-dicarboxylic acid (CAS: 89639-43-0).[1][2] Unlike standard organic acids, this compound presents a dual-hazard profile: it is a corrosive halogenated solid possessing significant ring strain (~26 kcal/mol).[1]

Improper disposal into non-halogenated waste streams or sanitary sewers risks regulatory violation (RCRA), damage to standard incineration infrastructure, and potential formation of toxic combustion byproducts (dioxins).

Physiochemical Data Table
PropertySpecificationOperational Implication
CAS Number 89639-43-0Use for waste manifesting.[1]
Molecular Formula C₆H₇ClO₄High Chlorine Content: Requires halogenated waste stream.[1]
Hazard Class Corrosive (Skin Corr.[1][3][4] 1B)Do not mix with oxidizers or strong bases.[1]
Physical State Solid (Crystalline)Must be dissolved or containerized as solid waste; do not aspirate.[1]
Thermal Stability Decarboxylates >160°CDo not autoclave. Risk of pressure buildup/rupture.[1]

Hazard Assessment & Self-Validation

Before disposal, the generator must validate the waste stream.[1] This protocol ensures the material is not misclassified as a general organic acid.[1]

The "Self-Validating" Workflow
  • pH Verification: Dissolve a trace amount (10 mg) in 1 mL water.[1] Use pH paper.[1]

    • Result: pH < 2.0 confirms Corrosive (D002) characteristic.[1]

  • Halogen Confirmation: If the label is missing or ambiguous, perform a Beilstein test (copper wire flame test).

    • Result: Green flame indicates presence of Chlorine.[1] Must go to Halogenated Waste. [1]

Disposal Protocol (Step-by-Step)

Step 1: Segregation (Critical)[1]
  • The Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or strong oxidizers (Nitric Acid).

  • The Causality: Mixing chlorinated compounds with non-halogenated waste renders the entire container "Halogenated Waste," significantly increasing disposal costs and complicating incineration.[1]

  • Action: Designate a specific satellite accumulation container labeled "Solid Waste - Halogenated / Corrosive."

Step 2: Packaging
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for corrosive solids.[1]

  • Liquid Waste (if in solution): If the material is dissolved in a solvent (e.g., DCM or Ethyl Acetate), collect in a carboy compatible with the solvent. Ensure the cap is vented if there is any risk of decarboxylation (CO₂ evolution).[1]

Step 3: Labeling

Adhere to EPA/RCRA standards.[1] The label must explicitly state:

  • Chemical Name: 3-chlorocyclobutane-1,1-dicarboxylic acid.[1][2][5]

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic.

  • Constituents: List "Chlorine" or "Halogenated Organic" clearly to alert the disposal facility of incineration requirements.

Step 4: Storage & Pickup
  • Store in a secondary containment tray to capture potential leaks.[1]

  • Keep away from heat sources.[1] The 1,1-dicarboxylic acid moiety is prone to thermal decarboxylation, which releases CO₂ and can pressurize sealed vessels.[1]

Visual Decision Logic

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with halogenated waste streams.

DisposalWorkflowStartWaste Generation:3-chlorocyclobutane-1,1-dicarboxylic acidStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid FormStateCheck->SolidLiquidIn SolutionStateCheck->LiquidContainerSolidCollect in HDPE JarLabel: 'Solid Waste - Corrosive/Halogenated'Solid->ContainerSolidManifestManifest as:RCRA D002 (Corrosive)Halogenated OrganicContainerSolid->ManifestSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventCombineHaloCombine in Halogenated CarboyHaloSolvent->CombineHaloSegregateNonHaloDO NOT MIX with General Organic WasteSegregate as 'Halogenated Contaminated'NonHaloSolvent->SegregateNonHaloCombineHalo->ManifestSegregateNonHalo->Manifest

Figure 1: Decision matrix for segregating 3-chlorocyclobutane-1,1-dicarboxylic acid based on physical state and solvent matrix. Note the critical segregation step for non-halogenated solutions to prevent cross-contamination.

Emergency Procedures (Spills)

Due to the corrosive nature (Skin Corr.[1][3][4] 1B) and potential for eye damage, immediate action is required in the event of a release.[1]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]

  • Containment: If solid, avoid generating dust.[1][3] If liquid, dike the spill with absorbent pads.[1]

  • Neutralization:

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.[1]

    • Observation: Wait for effervescence (bubbling) to cease.[1] This indicates the acid has been neutralized.[1]

  • Cleanup: Sweep up the neutralized solid (now likely a sodium salt) and place it in a hazardous waste container.[1] Do not dispose of spill debris in the regular trash; it still contains the chlorinated organic backbone.[1]

References

  • PubChem. (n.d.).[1][2][4] 3-Chlorocyclobutane-1,1-dicarboxylic acid (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Codes (D List - Characteristic Wastes). RCRA Online.[1] Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (2023).[1] Waste Removal and Waste Management: Halogenated Solvents. Retrieved October 26, 2023, from [Link]

  • Wiberg, K. B. (1996).[1] The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. (Contextual grounding for ring strain and thermal instability).

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Retrosynthesis Analysis

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